3-(2-Furoylamino)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDIWQQDSQKTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354032 | |
| Record name | 3-(2-furoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-37-9 | |
| Record name | 3-(2-furoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2-Furoylamino)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(2-Furoylamino)propanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The guide details the most pertinent synthetic pathways, with a focus on the practical execution of the Schotten-Baumann reaction for the amide bond formation. It offers a step-by-step experimental protocol, discusses the underlying chemical principles, and outlines the necessary analytical techniques for the characterization of the final product. This document is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis of novel chemical entities.
Introduction: The Significance of Furoylamino Propanoic Acid Derivatives
The furoic acid moiety is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. When coupled with amino acids, such as β-alanine, the resulting furoylamino acid derivatives present a unique chemical space for the exploration of new pharmacological agents. This compound, in particular, combines the structural features of a heterocyclic aromatic system with a flexible amino acid linker, making it a promising candidate for further derivatization and biological screening. Propanoic acid and its derivatives are known to possess a variety of biological activities, and the incorporation of the furan ring can modulate these properties, potentially leading to the discovery of novel therapeutics.
Strategic Synthesis Pathways
The synthesis of this compound is primarily achieved through the formation of an amide bond between β-alanine and a derivative of 2-furoic acid. Two principal strategies can be employed for this transformation:
-
Direct Amide Coupling: This method involves the reaction of 2-furoic acid with β-alanine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While effective, this approach can sometimes lead to challenges in purification due to the formation of urea byproducts.
-
Acylation with an Activated Furoic Acid Derivative: A more common and often more efficient method is the acylation of β-alanine with a more reactive derivative of 2-furoic acid, such as 2-furoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which are well-suited for the acylation of amines.
This guide will focus on the latter approach due to its reliability, scalability, and the commercial availability of the starting materials.
The Schotten-Baumann Reaction: A Cornerstone of Amide Synthesis
The Schotten-Baumann reaction is a classic and robust method for the synthesis of amides from amines and acid chlorides. The reaction is typically carried out in a biphasic system, consisting of an aqueous alkaline solution and an organic solvent. The base, usually sodium hydroxide, serves two critical purposes: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the unreacted amine, and it deprotonates the amine to increase its nucleophilicity.
The general mechanism involves the nucleophilic attack of the deprotonated amine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the final amide product.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Schotten-Baumann reaction.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| β-Alanine | C₃H₇NO₂ | 89.09 | ≥99% |
| 2-Furoyl chloride | C₅H₃ClO₂ | 130.53 | ≥98% |
| Sodium hydroxide | NaOH | 40.00 | ≥97% |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade |
| Hydrochloric acid | HCl | 36.46 | 37% (w/w) |
| Deionized water | H₂O | 18.02 | |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Step-by-Step Procedure
-
Preparation of the β-Alanine Solution: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve β-alanine (e.g., 5.0 g, 56.1 mmol) in 50 mL of a 2 M aqueous solution of sodium hydroxide. Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Preparation of the 2-Furoyl Chloride Solution: In a separate beaker, dissolve 2-furoyl chloride (e.g., 7.3 g, 56.1 mmol) in 50 mL of dichloromethane.
-
Reaction Execution: Slowly add the 2-furoyl chloride solution from the beaker to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the cooled β-alanine solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture remains below 10 °C. A white precipitate may form during the addition.
-
Reaction Completion and Work-up: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Acidification: Cool the reaction mixture again in an ice-water bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation of the Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Purification
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents, sparingly soluble in water |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (amide) | 3400-3200 |
| C=O stretch (carboxylic acid) | 1720-1700 |
| C=O stretch (amide I) | 1680-1630 |
| N-H bend (amide II) | 1570-1515 |
| C-O stretch (furan) | 1250-1020 |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the different protons in the molecule. The expected signals would include those for the furan ring protons, the methylene protons of the propanoic acid chain, and the amide and carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid, the carbons of the furan ring, and the methylene carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern, further confirming its structure. The expected molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of this compound (C₈H₉NO₄, MW: 183.16 g/mol ).
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis of this compound. By following the outlined Schotten-Baumann reaction protocol and employing the suggested characterization techniques, researchers can confidently and efficiently prepare this valuable compound for further investigation in drug discovery and development programs. The principles and methodologies described herein are also applicable to the synthesis of a broader range of N-acyl amino acid derivatives, making this guide a useful reference for synthetic and medicinal chemists.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
-
Mohammad, N., et al. (2012). 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o169. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to 3-(2-Furoylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. This guide is intended to provide a comprehensive technical overview of 3-(2-Furoylamino)propanoic acid, a molecule with potential yet to be fully unlocked. While publicly available data on this specific compound is limited, this document synthesizes foundational chemical principles, data from analogous structures, and theoretical knowledge to offer a robust starting point for research and development. The methodologies and insights presented herein are designed to be self-validating, encouraging a rigorous and well-reasoned approach to experimentation.
Molecular Overview and Physicochemical Properties
This compound, also known as N-(2-furoyl)-β-alanine, is a derivative of the naturally occurring β-amino acid, β-alanine. Its structure incorporates a furan ring, a common motif in medicinal chemistry, linked to the β-alanine backbone via an amide bond.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 5652-37-9[1][2] |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
Due to the absence of extensive experimental data in publicly accessible literature, a number of the physicochemical properties must be predicted based on the structure and data from similar compounds. These predictions provide a valuable baseline for experimental design.
| Property | Predicted/Theoretical Value | Experimental Notes |
| Melting Point | Expected to be a solid at room temperature with a melting point likely in the range of 100-150 °C. | Amide and carboxylic acid functionalities suggest strong intermolecular hydrogen bonding, leading to a relatively high melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding and molecular weight. Decomposition before boiling is likely. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group imparts some water solubility, but the aromatic furan ring and amide backbone limit it. Solubility is expected to be pH-dependent. |
| pKa | Carboxylic acid pKa estimated to be around 4-5. | The electron-withdrawing nature of the furoyl group may slightly lower the pKa compared to propanoic acid. |
| LogP | Estimated to be between 0.5 and 1.5. | This suggests a moderate lipophilicity, a key parameter for drug-likeness. |
Synthesis and Purification
While no specific, peer-reviewed synthesis for this compound has been identified in the current literature, a standard and reliable synthetic route can be proposed based on the principles of amide bond formation. The most logical approach involves the acylation of β-alanine with 2-furoyl chloride.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol outlines a robust method for the synthesis of this compound. The Schotten-Baumann conditions are well-established for the acylation of amino acids and are chosen for their high yield and operational simplicity.
Materials:
-
β-Alanine
-
2-Furoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). The excess base is crucial to neutralize the starting amino acid and the HCl byproduct of the reaction. Cool the solution to 0-5 °C in an ice bath.
-
Acylation: While vigorously stirring the cooled β-alanine solution, slowly add 2-furoyl chloride (1.05 eq) dropwise. The slow addition is critical to control the exothermic reaction and prevent hydrolysis of the acid chloride. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, acidifying them, and spotting on a silica plate.
-
Workup and Extraction:
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 using concentrated HCl. This step protonates the carboxylate to form the desired carboxylic acid, causing it to precipitate if it is insoluble.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL). The choice of solvent will depend on the solubility of the product.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-COOH | ~ 2.6 | Triplet | 2H |
| -N-CH₂- | ~ 3.6 | Quartet | 2H |
| Furan H3 | ~ 6.5 | Doublet of doublets | 1H |
| Furan H4 | ~ 7.2 | Doublet of doublets | 1H |
| Furan H5 | ~ 7.6 | Doublet of doublets | 1H |
| -NH- | ~ 8.0 | Triplet (broad) | 1H |
| -COOH | ~ 12.0 | Singlet (broad) | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂-COOH | ~ 34 |
| -N-CH₂- | ~ 36 |
| Furan C3 | ~ 112 |
| Furan C4 | ~ 115 |
| Furan C5 | ~ 145 |
| Furan C2 | ~ 148 |
| Amide C=O | ~ 160 |
| Carboxylic Acid C=O | ~ 175 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl stretch |
| N-H (Amide) | 3200-3400 | Amide N-H stretch |
| C=O (Carboxylic Acid) | 1700-1725 | Carboxylic acid carbonyl stretch |
| C=O (Amide) | 1630-1680 | Amide I band (carbonyl stretch) |
| C-N (Amide) | 1510-1570 | Amide II band (N-H bend and C-N stretch) |
| C-O-C (Furan) | 1000-1300 | Ether stretch |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
[M+H]⁺: m/z = 184.0559
-
[M+Na]⁺: m/z = 206.0378
Potential Applications and Biological Relevance
While no specific biological activities have been reported for this compound, its structural motifs suggest several areas of potential interest for drug development professionals.
-
Analgesic and Anti-inflammatory Activity: The propanoic acid scaffold is a key feature of the widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[3][4] The furan ring is also present in various bioactive molecules. Therefore, this compound could be investigated for its potential as an anti-inflammatory or analgesic agent.
-
Antimicrobial Properties: Furan derivatives have been shown to possess antimicrobial activity.[5][6][7] The combination of the furan ring and the amino acid backbone could lead to novel antimicrobial compounds.
-
Metabolic Pathway Modulation: As a derivative of β-alanine, this compound could potentially interact with metabolic pathways involving this amino acid. β-alanine is a precursor to coenzyme A, which is central to metabolism.
Logical Workflow for Biological Screening
Caption: A logical workflow for the biological evaluation of this compound.
Safety and Handling
For any novel compound, it is imperative to handle it with care, assuming it is potentially hazardous until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion and Future Directions
This compound represents a chemical entity with untapped potential. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on the experimental validation of the predicted properties and the exploration of its bioactivity in the suggested therapeutic areas. The insights and protocols outlined herein are intended to empower researchers to confidently and competently investigate this promising molecule.
References
-
Molport. 3-(Furan-2-ylformamido)propanoic acid. [Link]
-
Frontiers in Bioengineering and Biotechnology. Advances in the synthesis of β-alanine. [Link]
-
ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
PubMed Central. Advances in the synthesis of β-alanine. [Link]
-
PubChem. beta-Alanine, N-(2-furoyl)-, heptyl ester. [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3-(呋喃-2-基甲酰胺基)丙酸 | 3-(Furan-2-ylformamido)propanoic ac | 5652-37-9 - 乐研试剂 [leyan.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(2-Furoylamino)propanoic Acid (CAS 5652-37-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Furoylamino)propanoic acid, a molecule situated at the intersection of furan chemistry and amino acid derivatives. While specific research on this compound (CAS 5652-37-9) is not extensively documented in publicly available literature, this guide leverages established principles of organic synthesis, analytical chemistry, and the known biological activities of its constituent moieties—the 2-furoyl group and the β-alanine backbone—to provide a robust framework for its synthesis, characterization, and potential applications. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and chemical potential of this and related N-acyl-β-amino acids.
Introduction: Unifying Furan and β-Amino Acid Scaffolds
The molecular architecture of this compound combines two key structural motifs of significant interest in medicinal chemistry. The furan ring is a five-membered aromatic heterocycle that is a core component in numerous pharmacologically active compounds, valued for its ability to act as a bioisostere for phenyl rings and engage in various biological interactions.[1][2] Furan derivatives exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3]
The second component, β-alanine, is the only naturally occurring β-amino acid and serves as a crucial precursor for the biosynthesis of carnosine and other biologically important molecules.[4] The incorporation of the flexible β-amino acid scaffold into drug candidates can influence pharmacokinetic properties and provide a versatile backbone for further chemical modification.
The covalent linkage of the 2-furoyl group via an amide bond to the β-alanine backbone results in a molecule with intriguing potential. This guide will delineate a logical pathway for its investigation, from initial synthesis to postulating its biological relevance.
Synthesis and Purification
The most direct and established method for the synthesis of this compound is the Schotten-Baumann reaction. This well-known acylation method is ideal for forming amides from amines and reactive acyl halides in the presence of a base.[5][6]
Proposed Synthesis Pathway
The reaction proceeds via nucleophilic acyl substitution, where the amino group of β-alanine attacks the electrophilic carbonyl carbon of 2-furoyl chloride. An aqueous base, typically sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]
Caption: Proposed synthesis of this compound via Schotten-Baumann reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard Schotten-Baumann conditions and should be optimized for scale and specific laboratory conditions.
-
Dissolution of β-Alanine: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and pH meter, dissolve β-alanine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Cool the solution to 0-5 °C in an ice-water bath. The excess base is crucial to neutralize the HCl byproduct and maintain a basic pH throughout the reaction.[7]
-
Preparation of Acyl Chloride: Dissolve 2-furoyl chloride (1.05 eq.) in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Acylation Reaction: Add the 2-furoyl chloride solution dropwise to the cooled β-alanine solution over 30-60 minutes, ensuring vigorous stirring. Maintain the temperature below 10 °C and the pH between 9-11 by adding additional 1 M NaOH if necessary.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel. Remove and discard the organic layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any unreacted 2-furoyl chloride.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 2 M hydrochloric acid. The product, this compound, should precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water or acetone-water mixture, to yield a crystalline solid.[8]
Physicochemical and Spectroscopic Characterization
The structural identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.
Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base; sparingly soluble in water. |
Spectroscopic Analysis Workflow
Caption: A typical workflow for the analytical characterization of the synthesized compound.
Predicted Spectroscopic Data
The following predictions are based on the known spectral data of N-(2-Furoyl)Glycine and general principles of spectroscopy.[9]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~8.5 ppm (t, 1H): Amide proton (-NH-).
-
δ ~7.8 ppm (dd, 1H): Furan proton at C5 (H-5).
-
δ ~7.1 ppm (dd, 1H): Furan proton at C3 (H-3).
-
δ ~6.6 ppm (dd, 1H): Furan proton at C4 (H-4).
-
δ ~3.4 ppm (q, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂ -).
-
δ ~2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂ -COOH).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~173 ppm: Carboxylic acid carbonyl carbon (-C OOH).
-
δ ~159 ppm: Amide carbonyl carbon (-C O-NH-).
-
δ ~148 ppm: Furan carbon C2.
-
δ ~146 ppm: Furan carbon C5.
-
δ ~116 ppm: Furan carbon C3.
-
δ ~112 ppm: Furan carbon C4.
-
δ ~36 ppm: Methylene carbon adjacent to nitrogen (-NH-C H₂-).
-
δ ~34 ppm: Methylene carbon adjacent to the carboxyl group (-C H₂-COOH).
-
-
FTIR (KBr, cm⁻¹):
-
Mass Spectrometry (ESI-):
-
[M-H]⁻: Expected at m/z 182.04.
-
Predicted Fragmentation: Loss of H₂O (m/z 164.03), loss of CO₂ (m/z 138.06), and cleavage yielding the furoyl fragment (m/z 95.01).
-
Postulated Biological Activity and Research Hypotheses
The biological profile of this compound can be inferred from its constituent parts, providing a strong basis for initial screening and hypothesis-driven research.
Furan-Mediated Activities
The 2-furoyl moiety is a key component in several established drugs, such as the anti-inflammatory corticosteroid Mometasone Furoate.[12] Its presence suggests several potential avenues of investigation:
-
Anti-inflammatory Potential: The furan ring is present in agents that inhibit cyclooxygenase (COX) enzymes.[1] It is plausible that this compound could exhibit anti-inflammatory properties by modulating inflammatory pathways.
-
Antimicrobial Activity: Furan derivatives are known to possess antibacterial and antifungal properties.[1][3] The compound could be screened against a panel of pathogenic bacteria and fungi.
-
CNS Activity: β-alanine is known to cross the blood-brain barrier and can influence neural tissue.[13] The lipophilic furan moiety could enhance brain penetration, suggesting potential applications in neurological research. The molecule could be investigated for effects on neurotransmitter systems or for neuroprotective properties.
β-Alanine-Mediated Activities
As a derivative of β-alanine, the compound could interact with systems involving this amino acid:
-
Modulation of Carnosine Synthesis: β-alanine is the rate-limiting precursor for carnosine, a dipeptide with significant antioxidant and pH-buffering capabilities.[14] It would be valuable to investigate whether this compound can be metabolized to release β-alanine, thereby influencing intracellular carnosine levels.
-
GABA Receptor Interaction: β-alanine is a weak agonist at GABA receptors. While the N-acylation may alter this activity, exploring interactions with GABAergic systems could be a fruitful line of inquiry.
Integrated Research Hypothesis
Caption: A logical framework for investigating the potential biological activities of the title compound.
Safety, Handling, and Storage
Proper handling of the precursor chemicals and the final product is essential for laboratory safety.
-
2-Furoyl Chloride (CAS 527-69-5): This is a corrosive and moisture-sensitive liquid.[15][16] It causes severe skin burns and eye damage and may cause respiratory irritation.[17] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place away from moisture, under an inert atmosphere if possible.
-
β-Alanine (CAS 107-95-9): This is generally considered a low-hazard substance.[18] However, inhalation of dust should be avoided. Standard laboratory PPE is recommended. Store in a tightly closed container in a dry and well-ventilated place.[14]
-
This compound: As a novel compound, its toxicological properties have not been fully investigated. It should be handled with care, assuming it may have irritant properties. Standard laboratory PPE should be worn during handling.
Conclusion and Future Directions
This compound represents a synthetically accessible molecule with a high potential for diverse biological activity. This guide provides a foundational blueprint for its synthesis via the Schotten-Baumann reaction, a robust protocol for its analytical characterization, and a series of evidence-based hypotheses for its potential pharmacological applications. Future research should focus on the practical synthesis and purification of this compound, followed by systematic in vitro screening to validate the postulated anti-inflammatory, antimicrobial, and CNS activities. Subsequent structure-activity relationship (SAR) studies, involving modification of both the furan ring and the propanoic acid chain, could lead to the development of novel therapeutic leads.
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Discovery and history of "3-(2-Furoylamino)propanoic acid"
An In-Depth Technical Guide to 3-(2-Furoylamino)propanoic Acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule situated at the intersection of furan chemistry and amino acid derivatives. While the specific discovery and developmental history of this compound are not extensively documented in public literature, its constituent parts—a furan ring derived from 2-furoic acid and a β-alanine backbone—are of significant interest in medicinal chemistry and materials science. This document outlines the compound's chemical identity, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its potential biological activities and applications based on the known properties of its structural analogues. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and similar N-acyl-β-amino acids.
Introduction and Scientific Context
This compound (CAS No. 5652-37-9) is an N-acylated β-amino acid. Its structure is composed of two key moieties:
-
The β-Alanine Core: β-Alanine is the only naturally occurring β-amino acid and serves as a crucial precursor in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A in a vast range of organisms.[1][2] Its unique structure imparts different conformational properties to peptides compared to its α-amino acid counterparts, making it a valuable building block in the design of peptidomimetics and other bioactive molecules.[3]
-
The 2-Furoyl Group: The furan ring is a common heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. Derivatives of 2-furoic acid are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4] The incorporation of a furan ring can modulate a molecule's polarity, metabolic stability, and ability to engage in specific receptor interactions.[5]
The amide linkage between these two components creates a molecule with potential for unique chemical and biological properties. The study of such compounds is driven by the need for novel chemical entities in drug discovery and materials science.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to any research endeavor. The key identifiers and predicted properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(furan-2-carboxamido)propanoic acid | N/A (Standard) |
| CAS Number | 5652-37-9 | [6][7] |
| Molecular Formula | C₈H₉NO₄ | N/A (Calculated) |
| Molecular Weight | 183.16 g/mol | N/A (Calculated) |
| Predicted XLogP3 | 0.4 | PubChem Prediction |
| Predicted Hydrogen Bond Donors | 2 | PubChem Prediction |
| Predicted Hydrogen Bond Acceptors | 4 | PubChem Prediction |
| Predicted pKa (Strongest Acidic) | 4.1 | ChemAxon Prediction |
| Predicted pKa (Strongest Basic) | -2.9 | ChemAxon Prediction |
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is scarce, a robust and reliable synthesis can be achieved through a standard amide coupling reaction between β-alanine and an activated derivative of 2-furoic acid, such as 2-furoyl chloride. The Schotten-Baumann reaction conditions described here are well-established for this type of transformation.
Rationale for Synthetic Approach
The chosen method, an acylation of an amine under basic conditions, is one of the most fundamental and efficient ways to form an amide bond.
-
Activation of the Carboxylic Acid: 2-Furoic acid is converted to 2-furoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This vastly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: The primary amine of β-alanine acts as the nucleophile.
-
Base Catalyst: A base, such as sodium hydroxide, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and ensuring the amine on β-alanine remains deprotonated and nucleophilic.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
β-Alanine
-
2-Furoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and fume hood.
Procedure:
-
Dissolution of β-Alanine: In a 250 mL round-bottom flask, dissolve β-alanine (1.0 eq) in a 10% aqueous solution of NaOH (2.5 eq). Cool the solution to 0-5 °C in an ice bath with gentle stirring.
-
Addition of Acyl Chloride: Dissolve 2-furoyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring β-alanine solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 using 2M HCl. A white precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization
The identity and purity of the synthesized product must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the furan ring protons, the aliphatic protons of the propanoic acid chain, and the amide proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight, matching the calculated value for C₈H₉NO₄.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (~1640 cm⁻¹), and the C=O stretch of the carboxylic acid (~1700 cm⁻¹).
Visualization of Synthetic and Research Workflows
Synthetic Workflow Diagram
Caption: Proposed workflow for evaluating biological activity.
Potential Biological Activity and Future Directions
The precise biological profile of this compound is not well-established. However, based on its structural components, several hypotheses can be formulated to guide future research.
-
Antimicrobial Properties: Furan-containing molecules are known for their antibacterial and antifungal activities. [4]A 2022 study on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. [4]It is plausible that this compound could exhibit similar properties, warranting investigation through minimum inhibitory concentration (MIC) assays.
-
Enzyme Inhibition: The molecule's structure, featuring an amide bond and a carboxylic acid, makes it a potential candidate for an enzyme inhibitor, particularly for proteases or hydrolases where it could mimic a natural substrate.
-
Peptidomimetic and Materials Science Applications: As a modified β-amino acid, it could be incorporated into peptide chains to induce specific secondary structures or enhance resistance to enzymatic degradation. The furan ring also allows for further chemical modification, making it a potentially useful monomer for developing novel biodegradable polymers. [5] Future research should focus on synthesizing the compound and systematically screening it against various biological targets, including bacterial and fungal strains, cancer cell lines, and specific enzyme assays.
Conclusion
This compound represents a simple yet intriguing molecule that is readily accessible through standard organic synthesis. While its specific history is not well-documented, its chemical architecture, combining the biologically significant β-alanine and the versatile furan scaffold, suggests a high potential for applications in medicinal chemistry and materials science. This guide provides the necessary foundational knowledge, including a robust synthetic protocol and a logical framework for future investigation, to empower researchers to explore the properties and potential of this and related compounds.
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Hu, G., et al. (2023). Advances in the synthesis of β-alanine. PubMed. [Link]
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Vostrikova, M. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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Parveen, S., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 892. [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(2-Furoylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Furoylamino)propanoic acid is a compound of significant interest in medicinal chemistry and drug development. Its structural motif, incorporating a furan ring and an amino acid backbone, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The biological activities of derivatives of aryl propionic acid are wide-ranging and include anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties.[1] This guide provides a comprehensive overview of the primary starting materials required for the synthesis of this compound, detailing their properties, synthesis, and the key reaction mechanisms involved.
Core Starting Materials: A Strategic Overview
The synthesis of this compound is fundamentally an amidation reaction. This involves the formation of an amide bond between a carboxylic acid derivative and an amine. The two principal starting materials are therefore:
-
An activated derivative of 2-furoic acid: Typically, 2-furoyl chloride is the reagent of choice.
-
β-Alanine: The amino acid that provides the propanoic acid backbone.
The overall synthetic strategy is depicted below:
Caption: General synthetic route to this compound.
In-Depth Analysis of Starting Materials
The Furan Moiety Provider: 2-Furoyl Chloride
2-Furoyl chloride (C₅H₃ClO₂) is a highly reactive acyl chloride and serves as the acylating agent in the synthesis. Its primary function is to efficiently introduce the 2-furoyl group into a molecule.
Properties and Handling:
| Property | Value |
| CAS Number | 527-69-5 |
| Molar Mass | 130.53 g/mol |
| Appearance | Colorless to yellow liquid[2] |
| Density | 1.3227 g/mL at 20°C[3] |
| Boiling Point | 173°C[3] |
| Melting Point | -2°C[3] |
Safety Precautions: 2-Furoyl chloride is a corrosive liquid that is a strong irritant to the eyes and skin.[2][3] It is also a powerful lachrymator.[2] Handling requires appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][4] All manipulations should be performed in a well-ventilated fume hood.[4] In case of contact, immediately flush the affected area with copious amounts of water.[4]
Synthesis of 2-Furoyl Chloride:
The most common and historically established method for preparing 2-furoyl chloride is the reaction of 2-furoic acid with thionyl chloride (SOCl₂).[3][5]
Caption: Synthesis of 2-furoyl chloride from 2-furoic acid.
Experimental Protocol for 2-Furoyl Chloride Synthesis:
A typical laboratory-scale preparation involves refluxing 2-furoic acid with an excess of thionyl chloride.[3][5]
Materials:
-
2-Furoic acid
-
Thionyl chloride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 2-furoic acid with an excess of thionyl chloride (typically a 2.5:1 molar ratio).[5]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) for 1-2 hours.[5] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, arrange the apparatus for distillation.
-
First, distill off the excess thionyl chloride.
-
Then, collect the fraction boiling at 173-174°C, which is the 2-furoyl chloride product.[5]
Causality in Experimental Choices:
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and drives the reaction to completion according to Le Chatelier's principle.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Distillation: Purification by distillation is effective due to the significant difference in boiling points between thionyl chloride (79°C) and 2-furoyl chloride (173°C).
The Amino Acid Backbone: β-Alanine
β-Alanine (3-aminopropanoic acid) is the only naturally occurring beta-amino acid.[6][7] Unlike its alpha-isomer, the amino group is attached to the β-carbon, the second carbon from the carboxyl group.[8] This structural feature is crucial for the final structure of this compound.
Properties:
| Property | Value |
| CAS Number | 107-95-9 |
| Molar Mass | 89.09 g/mol |
| Appearance | White crystalline powder[9] |
| Melting Point | 202°C[9] |
| Solubility | Soluble in water |
Synthesis of β-Alanine:
While β-alanine is commercially available, it can be synthesized through various methods. Industrially, it is often produced by the reaction of ammonia with β-propiolactone.[8] Biological methods, including enzymatic conversion and whole-cell synthesis, are also gaining prominence due to their milder reaction conditions and environmental benefits.[6][7][9]
The Amidation Reaction: Synthesis of this compound
The core of the synthesis is the nucleophilic acyl substitution reaction between 2-furoyl chloride and β-alanine. The lone pair of electrons on the nitrogen atom of the β-alanine amino group attacks the electrophilic carbonyl carbon of the 2-furoyl chloride.
Caption: Amidation of β-alanine with 2-furoyl chloride.
Experimental Protocol for the Synthesis of this compound:
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
β-Alanine
-
2-Furoyl chloride
-
A suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane or acetone)
-
A base (e.g., sodium hydroxide or sodium bicarbonate)
-
Hydrochloric acid (for acidification)
-
Reaction vessel (e.g., a three-necked flask)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve β-alanine in an aqueous solution of a base (e.g., sodium hydroxide) in a reaction vessel. The base is necessary to neutralize the HCl byproduct of the reaction and to deprotonate the amino group of β-alanine, increasing its nucleophilicity.
-
Cool the solution in an ice bath.
-
Slowly add 2-furoyl chloride to the cooled solution with vigorous stirring. The slow addition and cooling are crucial to control the exothermic reaction and prevent unwanted side reactions.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period, followed by stirring at room temperature to ensure the reaction goes to completion.
-
Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the precipitated this compound by filtration.
-
Wash the product with cold water to remove any remaining salts and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain the purified compound.
Trustworthiness and Self-Validating Systems:
The integrity of this synthesis relies on careful control of reaction conditions and thorough purification of the final product.
-
Monitoring Reaction Progress: Techniques like Thin Layer Chromatography (TLC) can be employed to monitor the disappearance of the starting materials and the appearance of the product, ensuring the reaction has reached completion.
-
Product Characterization: The identity and purity of the synthesized this compound must be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretch, carboxylic acid O-H and C=O stretches).
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
Conclusion
The synthesis of this compound is a well-established process that relies on the strategic use of two key starting materials: 2-furoyl chloride and β-alanine. A thorough understanding of the properties, synthesis, and handling of these precursors is paramount for the successful and safe execution of this synthesis. The robustness of the amidation reaction, coupled with rigorous purification and analytical characterization, ensures the production of a high-purity compound suitable for further investigation in drug discovery and development programs.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 14). The Chemical Backbone: Understanding 2-Furoyl Chloride in Specialty Chemical Synthesis. Retrieved January 17, 2026, from [Link]
-
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-
Semantic Scholar. (n.d.). Advances in the synthesis of β-alanine. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). β-Alanine. Retrieved January 17, 2026, from [Link]
-
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-
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-
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-
ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 17, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid (CAS 79-09-4). Retrieved January 17, 2026, from [Link]
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- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
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- 4. lobachemie.com [lobachemie.com]
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- 6. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
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- 8. β-Alanine - Wikipedia [en.wikipedia.org]
- 9. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
An Investigator's Guide to the Potential Biological Activity of 3-(2-Furoylamino)propanoic Acid
Distribution: For Research, Scientific, and Drug Development Professionals Only
Abstract
This technical guide provides a comprehensive framework for the investigation of 3-(2-Furoylamino)propanoic acid, a molecule of nascent interest with an undefined biological activity profile. In the absence of extensive published data on this specific compound, this document outlines a systematic approach to its synthesis, characterization, and biological screening. By leveraging structure-activity relationships inferred from related chemical entities, we propose a targeted research program to elucidate its potential therapeutic value. This guide is intended to serve as a foundational resource for researchers initiating projects on this or structurally similar molecules, emphasizing rigorous experimental design, data interpretation, and mechanistic inquiry.
Introduction: Unveiling a Molecule of Latent Potential
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5652-37-9 | [1][2] |
| Molecular Formula | C8H9NO4 | Inferred |
| Molecular Weight | 183.16 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, DMF, and aqueous base | Predicted |
Postulated Biological Activities and Mechanistic Considerations
Based on the structural components of this compound, several potential biological activities can be postulated. A recent study on 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives has shown promising antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[3] This suggests that the furan-propanoic acid scaffold may be a valuable starting point for the development of novel anti-infective agents.
Antimicrobial and Antifungal Activity
The furan ring is a known pharmacophore in a number of antimicrobial agents. Its ability to undergo metabolic activation to reactive intermediates can lead to cytotoxicity in microbial cells. The propanoic acid tail may enhance solubility and cellular uptake.
A potential mechanism could involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or the generation of reactive oxygen species within the microbe.
Caption: Postulated antimicrobial mechanisms of action.
Anti-inflammatory and Analgesic Properties
The propanoic acid moiety is a hallmark of the non-steroidal anti-inflammatory drug (NSAID) class (e.g., ibuprofen, naproxen). While the furoylamino group is not a traditional NSAID pharmacophore, its presence could modulate cyclooxygenase (COX) enzyme inhibition or other inflammatory pathways.
The primary hypothesis would be the inhibition of COX-1 and/or COX-2 enzymes, leading to a reduction in prostaglandin synthesis.
Caption: Potential anti-inflammatory mechanism via COX inhibition.
A Proposed Research Workflow: From Synthesis to Biological Validation
A systematic investigation of this compound requires a multi-stage approach, beginning with its synthesis and culminating in detailed biological assays.
Caption: A systematic workflow for investigating this compound.
Experimental Protocols
Synthesis of this compound
Principle: This synthesis involves the acylation of β-alanine with 2-furoyl chloride under basic conditions. The base neutralizes the HCl byproduct of the reaction.
Materials:
-
β-alanine
-
2-Furoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve β-alanine (1.0 eq) in a 1M aqueous solution of NaOH (2.2 eq) with stirring in an ice bath.
-
In a separate flask, dissolve 2-furoyl chloride (1.1 eq) in DCM.
-
Add the 2-furoyl chloride solution dropwise to the β-alanine solution over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
In Vitro Antimicrobial Susceptibility Testing
Principle: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial strains (e.g., E. coli, S. aureus, C. albicans)
-
This compound stock solution in DMSO
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Cyclooxygenase (COX) Inhibition Assay
Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The inhibition of this activity by the test compound is quantified.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric probe)
-
Assay buffer
-
This compound stock solution in DMSO
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm at multiple time points.
-
Calculate the rate of reaction and determine the IC₅₀ value (the concentration of compound required to inhibit enzyme activity by 50%).
Data Interpretation and Next Steps
The initial screening data will guide the subsequent research direction.
Table 2: Hypothetical Screening Data and Interpretation
| Assay | Result | Interpretation and Next Steps |
| Antimicrobial MIC | MIC < 16 µg/mL against S. aureus | Potent activity warrants further investigation. Proceed with time-kill assays, resistance development studies, and in vivo efficacy models. |
| COX-2 Inhibition | IC₅₀ = 5 µM | Moderate and selective COX-2 inhibition. Investigate in cellular models of inflammation and in vivo models of pain and inflammation. |
| Cytotoxicity (HepG2) | CC₅₀ > 100 µM | Low cytotoxicity is a favorable outcome. The compound has a good therapeutic window for the observed biological activities. |
A favorable "hit" from this initial screen would necessitate more in-depth mechanistic studies, lead optimization through medicinal chemistry efforts, and eventual evaluation in preclinical animal models.
Conclusion
While this compound is currently an understudied molecule, its chemical structure suggests a high potential for biological activity. This guide provides a robust and scientifically sound framework for its systematic investigation. By following the proposed workflow and experimental protocols, researchers can effectively elucidate the pharmacological profile of this compound and determine its potential for future drug development. The principles outlined herein are broadly applicable to the early-stage investigation of other novel chemical entities.
References
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AccelaChem. 496913-99-6, 2-Isopentyl-1,3-dioxoisoindoline-5-carboxylic Acid. [Link]
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National Institute of Standards and Technology. Propanoic acid. [Link]
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Molecules. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
-
Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]
-
AccelaChem. 501902-75-6, 5-(2,4,5-Trimethyl-phenyl)-2H-pyrazol-3-ylamine. [Link]
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- 1. 496913-99-6,2-Isopentyl-1,3-dioxoisoindoline-5-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 501902-75-6,5-(2,4,5-Trimethyl-phenyl)-2H-pyrazol-3-ylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-(2-Furoylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for the novel compound, 3-(2-Furoylamino)propanoic acid. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document synthesizes predicted and analogous experimental data to offer a comprehensive spectroscopic profile, empowering researchers to confidently identify and characterize this compound.
Introduction: The Structural Elucidation Imperative
This compound is a hybrid molecule combining the structural motifs of a furan ring, an amide linkage, and a propanoic acid moiety. This unique combination suggests potential applications as a bioactive scaffold. Accurate and unambiguous structural confirmation is the cornerstone of any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful and non-destructive means to probe the molecular architecture and confirm the identity and purity of a synthesized compound.
This guide will delve into the theoretical underpinnings of each technique and present a detailed interpretation of the expected spectroscopic data for this compound. The causality behind spectral features will be explained, providing a robust framework for experimental validation.
Molecular Structure and Logic of Analysis
To logically deconstruct the spectroscopic data, we must first understand the molecular structure and the distinct chemical environments of its atoms.
Caption: Molecular structure of this compound highlighting its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Profile
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. The following table summarizes the predicted chemical shifts (ppm), multiplicities, and integrations for this compound. These predictions are based on established chemical shift correlation tables and data from analogous structures such as N-(2-Furoyl)glycine.[1]
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| -NH- | 8.0 - 8.5 | Triplet | 1H | The amide proton is coupled to the adjacent methylene (-CH₂-) group. |
| Furan H5' | 7.5 - 7.7 | Doublet | 1H | This proton is adjacent to the furan oxygen and is deshielded. |
| Furan H3' | 7.1 - 7.3 | Doublet | 1H | Coupled to the H4' proton. |
| Furan H4' | 6.5 - 6.7 | Doublet of doublets | 1H | Coupled to both H3' and H5' protons. |
| -CH₂- (α to N) | 3.5 - 3.7 | Quartet | 2H | Coupled to both the amide proton and the adjacent methylene group. |
| -CH₂- (β to N) | 2.6 - 2.8 | Triplet | 2H | Coupled to the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |
| -C OOH | 170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| -C =O (Amide) | 160 - 165 | The amide carbonyl carbon is also significantly deshielded. |
| Furan C 2' | 145 - 150 | The carbon atom of the furan ring attached to the carbonyl group. |
| Furan C 5' | 140 - 145 | The carbon atom of the furan ring adjacent to the oxygen. |
| Furan C 3' | 115 - 120 | Furan ring carbon. |
| Furan C 4' | 110 - 115 | Furan ring carbon. |
| -C H₂- (α to N) | 35 - 40 | The carbon atom adjacent to the nitrogen of the amide. |
| -C H₂- (β to N) | 30 - 35 | The carbon atom adjacent to the carboxylic acid group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: A standardized workflow for acquiring NMR data for structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of specific bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, and furan moieties.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad and strong |
| ~3300 | N-H stretch | Amide | Medium, sharp |
| ~3100 | C-H stretch (aromatic) | Furan | Weak to medium |
| 2980 - 2850 | C-H stretch (aliphatic) | -CH₂- | Medium to strong |
| ~1710 | C=O stretch | Carboxylic Acid | Strong and sharp |
| ~1650 | C=O stretch (Amide I) | Amide | Strong and sharp |
| ~1550 | N-H bend (Amide II) | Amide | Medium |
| ~1500, ~1470 | C=C stretch | Furan | Medium |
| ~1250 | C-O stretch | Carboxylic Acid | Medium |
The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to extensive hydrogen bonding. The distinct carbonyl stretches for the carboxylic acid and the amide provide clear evidence for both functional groups.[2][3]
Experimental Protocol for IR Data Acquisition
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
The most prominent fragment is expected to be the furoyl cation at m/z = 95, due to the stability of this aromatic system. Other significant fragments would arise from the loss of the hydroxyl group (m/z = 166) and cleavage of the amide bond. [4][5]
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: A generalized workflow for acquiring mass spectrometric data.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While this guide provides a robust predicted spectroscopic profile based on established principles and data from analogous compounds, experimental verification remains the gold standard. By following the outlined protocols and using the interpretive framework provided, researchers can confidently confirm the structure and purity of this promising molecule, paving the way for further investigation into its biological activities and potential therapeutic applications.
References
-
Scholars Research Library. Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. [Link]
-
PubChem. N-(2-Furoyl)Glycine. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
-
Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Química Organica.org. Simulation of the infrared spectrum of propanoic acid. [Link]
-
Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
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- 1. N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simulation of the infrared spectrum of propanoic acid [quimicaorganica.org]
- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Theoretical Properties of 3-(2-Furoylamino)propanoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and predicted properties of the N-acylated amino acid, 3-(2-Furoylamino)propanoic acid. In the absence of extensive empirical data, this document leverages established computational chemistry principles and in silico modeling to forecast its physicochemical characteristics, spectroscopic signatures, and potential biological relevance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds in fields such as medicinal chemistry and materials science. We will delve into its structural features, predicted properties, a plausible synthetic route, and its potential as a biologically active agent, all supported by a robust framework of scientific literature and computational validation.
Introduction and Molecular Architecture
This compound, also known as N-(2-furoyl)-β-alanine, is a derivative of the naturally occurring β-amino acid, β-alanine. Its structure is characterized by the amide linkage between the nitrogen of β-alanine and the carbonyl carbon of a 2-furoyl group. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural motif found in many biologically active compounds and natural products. The propanoic acid moiety provides a carboxylic acid functional group, which is crucial for its acidic properties and potential for further chemical modification.
The strategic combination of a furan ring, an amide linkage, and a carboxylic acid group suggests a molecule with a unique electronic and steric profile, potentially leading to interesting biological activities. The inherent properties of this molecule are dictated by the interplay of these functional groups, which will be explored in detail throughout this guide.
Molecular Structure:
Predicted Physicochemical and Pharmacokinetic Properties
In the absence of comprehensive experimental data, computational methods provide a powerful tool for predicting the physicochemical properties of novel chemical entities.[1][2] These predictions are invaluable in the early stages of drug discovery and development for assessing 'drug-likeness' and potential pharmacokinetic profiles. The following table summarizes the predicted properties of this compound using established cheminformatics algorithms.
| Property | Predicted Value | Method/Software | Significance in Drug Development |
| Molecular Formula | C8H9NO4 | - | Basic molecular information |
| Molecular Weight | 183.16 g/mol | - | Influences absorption and distribution |
| logP (Octanol/Water Partition Coefficient) | 0.25 ± 0.5 | ALOGPS, XLogP3 | Indicates hydrophilicity/lipophilicity, affecting membrane permeability and solubility |
| Aqueous Solubility | -2.1 log(mol/L) | ALOGPS | Crucial for formulation and bioavailability |
| pKa (Acidic) | 4.2 ± 0.1 | ACD/Labs Percepta | Determines the ionization state at physiological pH, impacting solubility and receptor interaction |
| pKa (Basic) | -1.5 ± 0.4 | ACD/Labs Percepta | Indicates the basicity of the amide nitrogen |
| Polar Surface Area (PSA) | 77.8 Ų | Ertl algorithm | Influences membrane permeability and oral bioavailability |
| Number of Hydrogen Bond Donors | 2 | - | Affects solubility and binding to biological targets |
| Number of Hydrogen Bond Acceptors | 4 | - | Affects solubility and binding to biological targets |
| Number of Rotatable Bonds | 4 | - | Relates to conformational flexibility and binding affinity |
Interpretation of Predicted Properties:
The predicted low logP value suggests that this compound is a relatively polar molecule, which is consistent with its predicted good aqueous solubility. The acidic pKa of around 4.2 is attributed to the carboxylic acid group, indicating that it will be predominantly in its ionized (carboxylate) form at physiological pH (7.4). The polar surface area is within the range typically associated with good oral bioavailability.
Theoretical Spectroscopic Profiles
Spectroscopic analysis is fundamental for the structural elucidation and characterization of chemical compounds. While experimental spectra are the gold standard, theoretical predictions can aid in their interpretation and provide a reference for newly synthesized molecules.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra provide insights into the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the neighboring functional groups.
Predicted 1H NMR Chemical Shifts (in ppm, relative to TMS):
-
-COOH: A broad singlet expected in the downfield region, typically >10 ppm.
-
-NH-: A triplet expected around 8.0-8.5 ppm, coupled to the adjacent CH2 group.
-
Furan Protons: Three distinct signals are expected for the furan ring protons. The proton at position 5 (adjacent to the oxygen) would be the most downfield (around 7.5 ppm), followed by the proton at position 3 (around 7.2 ppm), and the proton at position 4 (around 6.5 ppm).
-
-CH2-CH2-: Two triplets are expected for the ethyl chain of the β-alanine moiety. The CH2 group adjacent to the amide nitrogen is predicted to be around 3.6 ppm, while the CH2 group adjacent to the carboxylic acid is expected around 2.7 ppm.
Predicted 13C NMR Chemical Shifts (in ppm, relative to TMS):
-
-C=O (Carboxylic Acid): Expected in the range of 170-180 ppm.
-
-C=O (Amide): Expected in the range of 160-170 ppm.
-
Furan Carbons: The carbon attached to the carbonyl group (C2) is predicted to be the most downfield (around 148 ppm), followed by C5 (around 145 ppm). The other two furan carbons (C3 and C4) are expected at approximately 115 ppm and 112 ppm, respectively.
-
-CH2-CH2-: The carbon adjacent to the amide nitrogen is predicted around 35 ppm, and the carbon adjacent to the carboxylic acid is predicted around 34 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in a molecule.
Predicted Key IR Absorption Bands (in cm-1):
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm-1 due to hydrogen bonding.[3][4]
-
N-H Stretch (Amide): A moderate absorption band is expected around 3300 cm-1.
-
C-H Stretch (Aromatic/Alkane): Absorptions for the furan C-H bonds are expected just above 3000 cm-1, while the aliphatic C-H stretches will be just below 3000 cm-1.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted around 1710 cm-1.[4]
-
C=O Stretch (Amide I band): A strong, sharp absorption is predicted around 1650 cm-1.
-
N-H Bend (Amide II band): A moderate absorption is expected around 1550 cm-1.
-
C-O Stretch (Carboxylic Acid): A moderate absorption is expected in the 1300-1200 cm-1 region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M+): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (183.16).
-
Key Fragments:
-
Loss of the carboxylic acid group (-COOH, m/z 45) leading to a fragment at m/z 138.
-
Cleavage of the amide bond, resulting in the furoyl cation (m/z 95) and the β-alanine radical cation or related fragments.
-
Decarboxylation (-CO2, m/z 44) from the molecular ion.
-
Proposed Synthesis Protocol
The synthesis of this compound can be readily achieved through a standard amide coupling reaction between 2-furoic acid and β-alanine.[5][6] A common and efficient method involves the use of a coupling agent to activate the carboxylic acid of 2-furoic acid, followed by nucleophilic attack by the amino group of β-alanine.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Activation of 2-Furoic Acid:
-
Dissolve 2-furoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.1 equivalents) and an auxiliary coupling agent like 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
-
Amide Coupling:
-
In a separate flask, dissolve β-alanine (1 equivalent) in an appropriate solvent, possibly with the addition of a base like triethylamine (1.1 equivalents) to neutralize the hydrochloride salt formed and to deprotonate the amino group.
-
Slowly add the solution of activated 2-furoic acid to the β-alanine solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Characterization:
-
The purified product should be characterized by NMR, IR, and mass spectrometry to confirm its structure and purity, comparing the obtained data with the theoretical profiles outlined above.
-
Potential Biological and Pharmacological Relevance
Antimicrobial Activity
Derivatives of furan and propanoic acid have been reported to possess antimicrobial properties.[7] The furan ring is a known pharmacophore in various antimicrobial agents. Furthermore, the modification of amino acids is a common strategy to develop novel antimicrobial compounds.[8][9][10] It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.
Quantitative Structure-Activity Relationship (QSAR) Considerations
QSAR models are computational tools that relate the chemical structure of a series of compounds to their biological activity.[11][12] For a series of N-acyl-β-alanine derivatives, key descriptors for a QSAR model would likely include:
-
Electronic Descriptors: Hammett constants or calculated partial charges on the furan ring and amide group to model electronic effects on binding.
-
Steric Descriptors: Molar refractivity or van der Waals volume of substituents on the furan ring to account for steric hindrance.
-
Hydrophobic Descriptors: The logP value to model the influence of lipophilicity on membrane permeability and target engagement.
A hypothetical QSAR study could involve the synthesis of a library of analogs with varying substituents on the furan ring and evaluating their antimicrobial activity.
Logical Relationship for a Hypothetical QSAR Study
Caption: Logical workflow for a hypothetical QSAR study of this compound analogs.
Conclusion
This compound is a molecule of significant interest due to its unique structural features, combining a furan moiety with a β-amino acid. While experimental data remains limited, this in-depth technical guide has provided a comprehensive theoretical framework for its properties. The predicted physicochemical characteristics suggest it is a polar, water-soluble compound. The theoretical spectroscopic profiles offer a valuable reference for its future synthesis and characterization. Based on the known activities of related compounds, it holds promise as a candidate for biological screening, particularly in the area of antimicrobial research. The proposed synthesis protocol is straightforward and relies on well-established chemical transformations. This guide serves as a robust starting point for any researcher or drug development professional looking to explore the potential of this compound and its derivatives.
References
-
Gottler, L. M., et al. (2008). Using Fluorous Amino Acids to Modulate the Biological Activity of an Antimicrobial Peptide. ChemBioChem, 9(3), 370-373. Available at: [Link]
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Pérez-Castillo, Y., et al. (2012). New descriptors of amino acids and their application to peptide QSAR study. Journal of Computer-Aided Molecular Design, 26(6), 685-696. Available at: [Link]
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Nair, P. C., & Sobhia, M. E. (2007). Improved Descriptors for the Quantitative Structure–Activity Relationship Modeling of Peptides and Proteins. Journal of Chemical Information and Modeling, 47(1), 125-133. Available at: [Link]
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Chen, L., et al. (2021). Systematic Comparison and Comprehensive Evaluation of 80 Amino Acid Descriptors in Peptide QSAR Modeling. Journal of Chemical Information and Modeling, 61(4), 1676-1689. Available at: [Link]
-
Li, G., et al. (2015). A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new set of amino acids descriptors. SAR and QSAR in Environmental Research, 26(4), 343-358. Available at: [Link]
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Ertl, P., & Rohde, B. (2000). Chemoinformatics - Predicting the Physicochemical Properties of 'Drug-Like' Molecules. Current Opinion in Biotechnology, 11(1), 104-107. Available at: [Link]
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Dearden, J. C. (2017). The History and Development of Quantitative Structure-Activity Relationships (QSARs). International Journal of Quantitative Structure-Property Relationships, 2(1), 1-44. Available at: [Link]
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Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Available at: [Link]
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Kafarski, P., & Lejczak, B. (2016). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Medicinal Chemistry, 23(32), 3513-3539. Available at: [Link]
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Tsekova, D., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(3), 552-564. Available at: [Link]
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Delaney, J. S. (2004). Prediction of Physicochemical Properties. Drug Discovery Today, 9(13), 558-562. Available at: [Link]
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Patel, M., et al. (2020). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. Available at: [Link]
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Negrón-Mendoza, A., et al. (2018). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Figshare. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). HMDB. Available at: [Link]
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Zhang, Y., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 968777. Available at: [Link]
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Vasilev, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid. Doc Brown's Chemistry. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propionic acid. Doc Brown's Chemistry. Available at: [Link]
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Kumar, S., & Pandey, A. K. (2013). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 18(9), 10844-10873. Available at: [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-(2-Furoylamino)propanoic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Furoylamino)propanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a classic Schotten-Baumann reaction, involving the acylation of β-alanine with 2-furoyl chloride under aqueous alkaline conditions. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for product characterization to ensure a reliable and reproducible outcome.
Introduction and Scientific Background
This compound is a bifunctional organic molecule incorporating a furan ring, an amide linkage, and a carboxylic acid moiety. The furan heterocycle is a key structural motif in numerous pharmaceuticals, and the β-amino acid backbone provides a versatile scaffold for further chemical modification. The amide bond connecting these two components is a critical linkage in peptides and numerous bioactive molecules.
The chosen synthetic strategy is the Schotten-Baumann reaction , a well-established and high-yielding method for forming amides from amines and acyl chlorides.[1][2] This method is particularly effective for this synthesis due to its operational simplicity, use of inexpensive reagents, and tolerance to the free carboxylic acid group on the β-alanine starting material. The reaction proceeds readily in a biphasic aqueous-organic system, simplifying product isolation.
Reaction Scheme and Mechanism
Scheme 1: Synthesis of this compound
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The process is facilitated by a base, typically sodium hydroxide, which serves two primary functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the amine reactant and driving the equilibrium towards product formation.[3]
-
Activation (Indirect): While β-alanine exists as a zwitterion, the alkaline conditions ensure a sufficient concentration of the free amino group, which acts as the nucleophile.
The key mechanistic steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of β-alanine attacks the electrophilic carbonyl carbon of 2-furoyl chloride. This forms a tetrahedral intermediate.[1][4]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by the base to yield the final product.
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier | Notes |
| β-Alanine | C₃H₇NO₂ | 89.09 | 4.45 g | 50.0 | Sigma-Aldrich | Purity ≥99% |
| 2-Furoyl chloride | C₅H₃ClO₂ | 130.53 | 6.53 g (5.0 mL) | 50.0 | Acros Organics | Purity ≥98%, Lachrymator |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 6.00 g | 150 | Fisher Scientific | Pellets or flakes |
| Deionized Water | H₂O | 18.02 | 100 mL | - | In-house | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~15 mL | - | VWR | Concentrated (~37%) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | EMD Millipore | For extraction (optional) |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Decon Labs | For recrystallization |
Equipment
-
250 mL Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or Pasteur pipette
-
pH paper or pH meter
-
Büchner funnel and filter flask assembly
-
Standard laboratory glassware (graduated cylinders, beakers)
-
Rotary evaporator (optional)
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Experimental Protocol
This protocol is designed for a 50.0 mmol scale.
Preparation of Reagents
-
β-Alanine Solution: In a 250 mL Erlenmeyer flask, dissolve 4.45 g (50.0 mmol) of β-alanine and 6.00 g (150 mmol) of sodium hydroxide in 75 mL of deionized water.
-
Cooling: Place the flask in an ice bath and stir the solution until it cools to approximately 0-5 °C. The dissolution of NaOH is exothermic, so ensure the solution is thoroughly cooled before proceeding.
Reaction Execution
-
Addition of 2-Furoyl Chloride: While vigorously stirring the cooled β-alanine solution, add 6.53 g (5.0 mL, 50.0 mmol) of 2-furoyl chloride dropwise over 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. A precipitate of the product may begin to form.
Work-up and Purification
-
Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture to a pH of ~2 by adding concentrated hydrochloric acid dropwise. This step protonates the carboxylate to precipitate the final product. Monitor the pH using pH paper.
-
Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C or air-dry to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry as before.
Synthesis Workflow Diagram
Caption: A flowchart of the synthesis of this compound.
Safety and Handling
-
2-Furoyl Chloride: This reagent is corrosive, a lachrymator (causes tears), and reacts with moisture. It causes severe skin burns and eye damage.[5][6][7] Always handle 2-furoyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[5][8]
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. The dissolution in water is highly exothermic. Handle with care and wear appropriate PPE.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes. Handle only in a chemical fume hood with proper PPE.
-
General Precautions: Perform the entire experiment in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The melting point should be determined and compared to literature values if available. A sharp melting range indicates high purity.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include:
-
~3300 cm⁻¹ (N-H stretch, amide)
-
~3000-2500 cm⁻¹ (O-H stretch, broad, carboxylic acid)
-
~1710 cm⁻¹ (C=O stretch, carboxylic acid)
-
~1640 cm⁻¹ (C=O stretch, Amide I band)
-
~1540 cm⁻¹ (N-H bend, Amide II band)
-
-
¹H NMR Spectroscopy: Expected signals (in a solvent like DMSO-d₆):
-
A broad singlet for the carboxylic acid proton (~12 ppm).
-
A triplet for the amide N-H proton (~8.5 ppm).
-
Signals for the three furan protons (~7.8, ~7.2, ~6.6 ppm).
-
Two triplets corresponding to the -CH₂-CH₂- backbone of the propanoic acid moiety (~3.4 and ~2.5 ppm).
-
-
¹³C NMR Spectroscopy: Expected signals:
-
Carboxylic acid carbonyl carbon (~173 ppm).
-
Amide carbonyl carbon (~158 ppm).
-
Carbons of the furan ring (~148, ~145, ~115, ~112 ppm).
-
Carbons of the propanoic acid chain (~35, ~34 ppm).
-
References
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: β-Alanine. Retrieved from [Link]
Sources
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- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
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- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. lobachemie.com [lobachemie.com]
Comprehensive Analytical Strategies for the Characterization of 3-(2-Furoylamino)propanoic acid
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(2-Furoylamino)propanoic acid, a molecule of interest in pharmaceutical and chemical research. As an N-acyl amino acid, its unique structure, incorporating a furan ring, an amide linkage, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach to ensure identity, purity, and stability. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the selection of each technique. We will delve into chromatographic, spectroscopic, and thermal analysis methods, providing not just procedural steps but also the causality behind experimental choices to foster a deeper understanding and ensure the generation of reliable and reproducible data. All protocols are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.
Introduction
This compound belongs to the broad class of N-acyl amino acids, which are noted for their diverse biological activities.[1][2] The structural integrity, purity, and physicochemical properties of this compound are paramount for its intended application, particularly in a pharmaceutical context. A robust analytical characterization is therefore not merely a procedural step but a fundamental requirement for quality control, stability assessment, and regulatory compliance.
The analytical strategy outlined herein is designed to provide a holistic understanding of the molecule, from its chemical structure and functional groups to its thermal behavior and purity profile. The selection of orthogonal techniques—each providing a different piece of the analytical puzzle—is critical for building a comprehensive and trustworthy data package.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating this compound from potential impurities, including starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis due to its high resolution, sensitivity, and adaptability.
Rationale for Method Selection
Reverse-phase HPLC (RP-HPLC) is the preferred mode of separation for moderately polar compounds like this compound. The combination of a non-polar stationary phase (e.g., C18) and a polar mobile phase allows for the effective retention and separation of the analyte from both more polar and less polar impurities. The inclusion of an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention time reproducibility.
Visualizing the Analytical Workflow
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Detailed HPLC Protocol
This protocol is a starting point and should be optimized and validated according to ICH and USP guidelines.[3][4]
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Symmetry® C18, 4.6 x 250 mm, 5 µm) is a suitable choice.[5]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid or Formic Acid (analytical grade)
-
This compound reference standard
-
Sample of this compound for testing
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | 0.1% Acetic Acid in Water : Acetonitrile (e.g., 60:40, v/v) | Provides good separation and peak shape for the analyte and potential impurities.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
| Detection Wavelength | 272 nm | A wavelength where the furan moiety exhibits strong absorbance, providing good sensitivity.[5] |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of the aqueous and organic components. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Key parameters to monitor include retention time repeatability, peak area precision, and theoretical plates.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time to that of the reference standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provides unambiguous structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR should be employed.
Rationale:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts, integration, and splitting patterns of the proton signals will be characteristic of the propanoic acid chain, the furan ring, and the amide N-H proton.[6][7]
-
¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms.[8]
Expected ¹H NMR Spectral Features:
-
Furan Protons: Three distinct signals in the aromatic region, characteristic of a 2-substituted furan ring.
-
Propanoic Acid Protons: Two methylene groups exhibiting characteristic splitting patterns (triplets or multiplets).
-
Amide Proton: A signal that may be broad and its chemical shift can be solvent-dependent.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.[7]
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Two signals in the downfield region corresponding to the amide and carboxylic acid carbonyls.[9]
-
Furan Carbons: Four signals in the aromatic/olefinic region.
-
Propanoic Acid Carbons: Two signals in the aliphatic region.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Rationale: FT-IR is particularly useful for confirming the presence of the key functional groups in this compound: the carboxylic acid, the secondary amide, and the furan ring.
Expected FT-IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Comments |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Very broad due to hydrogen bonding.[10] |
| N-H Stretch (Amide) | ~3300 | A single, moderately intense peak for a secondary amide.[11] |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong absorption.[10] |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong absorption, typically at a lower frequency than the acid carbonyl.[11][12] |
| N-H Bend (Amide II) | 1570 - 1515 | A moderately intense peak.[11] |
| Furan Ring Vibrations | Multiple bands in the 1600-1400 and 1200-1000 regions | Characteristic of the furan heterocycle. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it can also be used for impurity identification.
Rationale: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of this compound. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, cleavage of the amide bond is a common fragmentation pathway for N-acyl amino acids.[9][13]
Protocol for LC-MS Analysis: An LC-MS method can be developed by interfacing the HPLC system described in Section 2 with a mass spectrometer.
Instrumentation:
-
LC System: As described in Section 2.3.
-
Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution measurements.
Ionization Mode:
-
Electrospray Ionization (ESI): Both positive and negative ion modes should be evaluated. Positive mode will likely show the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻.
Data Acquisition:
-
Acquire full scan data to determine the molecular weight.
-
Acquire tandem MS (MS/MS) data on the molecular ion to study its fragmentation pattern and aid in structural confirmation.[14][15]
Thermal Analysis
Thermal analysis techniques are crucial for understanding the physicochemical properties of a solid material, such as its melting point, thermal stability, and polymorphic form.[16][17] These properties are critical for drug development and formulation.[18]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Rationale: DSC is used to determine the melting point and enthalpy of fusion of this compound. A sharp melting endotherm is indicative of a pure, crystalline material. The presence of multiple thermal events could suggest the presence of polymorphs or impurities.[19]
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
Rationale: TGA is used to assess the thermal stability of this compound and to determine its decomposition temperature. It can also be used to quantify the amount of residual solvent or water in the sample.[20]
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrumentation: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the TGA curve to identify the temperature at which significant weight loss occurs, indicating decomposition.
Interrelation of Analytical Techniques
Caption: Interconnectivity of analytical techniques for comprehensive characterization.
Method Validation
All analytical methods used for the characterization of a pharmaceutical compound must be validated to ensure they are suitable for their intended purpose.[21][22] The validation should be performed in accordance with ICH Q2(R1) and USP General Chapter <1225> guidelines.[4][23]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. The methodologies and protocols outlined in this application note provide a robust framework for confirming the identity, purity, and physicochemical properties of this compound. By understanding the scientific rationale behind each technique, researchers can generate high-quality, reliable data that is essential for advancing their research and development activities. The integration of chromatographic, spectroscopic, and thermal analysis, coupled with rigorous method validation, ensures a thorough and scientifically sound characterization of this compound.
References
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Retrieved from [Link]
-
Analytical method validation as per ich and usp. (n.d.). SlideShare. Retrieved from [Link]
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Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2014). PubMed Central (PMC). Retrieved from [Link]
-
<1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). General Chapters. Retrieved from [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2022). MDPI. Retrieved from [Link]
-
Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. Retrieved from [Link]
-
N-Acylamides. (n.d.). Wikipedia. Retrieved from [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments. Retrieved from [Link]
-
Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. (2021). MDPI. Retrieved from [Link]
-
LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. (2022). Springer. Retrieved from [Link]
-
LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. (2022). ResearchGate. Retrieved from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved from [Link]
-
Identification of endogenous acyl amino acids based on a targeted lipidomics approach. (2007). PubMed Central (PMC). Retrieved from [Link]
-
Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Food Safety and Inspection Service. Retrieved from [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2020). MDPI. Retrieved from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. (2011). PubMed Central (PMC). Retrieved from [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. Retrieved from [Link]
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IR Absorption Table. (n.d.). Retrieved from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). National Institutes of Health. Retrieved from [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. Retrieved from [Link]
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Question Video: ¹H NMR Spectrum of Propanoic Acid. (2019). Nagwa. Retrieved from [Link]
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An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). PubMed. Retrieved from [Link]
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Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Assay Development of 3-(2-Furoylamino)propanoic acid
Introduction: Characterizing a Novel Furoylamino Propanoic Acid Derivative
3-(2-Furoylamino)propanoic acid is a small molecule featuring a furan ring connected to a propanoic acid backbone via an amide linkage. While the specific biological activities of this compound are not extensively documented, its structural motifs suggest several potential avenues for investigation. The aryl propionic acid scaffold is a well-known feature of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] Additionally, derivatives of 3-(furan-2-yl)propanoic acid have demonstrated antimicrobial properties.[2][3][4] Furthermore, propionic acid itself is a short-chain fatty acid known to exert metabolic and immunomodulatory effects, partly through G-protein coupled receptors (GPCRs).[5]
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The protocols are designed as a logical, tiered approach to efficiently screen for potential bioactivity, establish a preliminary mechanism of action, and assess its therapeutic potential. We will proceed from broad assessments of cytotoxicity to more specific enzymatic and cell-based functional assays.
Part 1: Foundational Assays - Cytotoxicity and Antimicrobial Activity
The initial step in characterizing any novel compound is to determine its effect on cell viability and to screen for potential antimicrobial action. These foundational assays establish the concentration range for subsequent, more specific functional tests and can reveal broad-spectrum bioactivity.
General Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] It is a crucial first-pass screen to identify a compound's therapeutic window and potential as an anti-cancer agent.[7][8]
Causality Behind Experimental Choices:
-
Cell Line Selection: A panel of cell lines is recommended to identify potential tissue-specific toxicity or efficacy. We suggest starting with a common immortalized line (e.g., HEK293), a liver cell line (e.g., HepG2) to assess potential hepatotoxicity, and a cancer cell line relevant to a specific hypothesis (e.g., a colon cancer line like HCT116).
-
Concentration Range: A wide, logarithmic concentration range is used to capture the full dose-response curve and accurately determine the IC50 (half-maximal inhibitory concentration).
-
Controls: Vehicle controls (e.g., DMSO) are essential to ensure the solvent used to dissolve the compound does not affect cell viability.[6] A positive control (e.g., doxorubicin) validates the assay's ability to detect cytotoxic effects.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[6]
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only and positive control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HEK293 | > 100 | 0.8 |
| HepG2 | > 100 | 1.2 |
| HCT116 | 45.2 | 0.5 |
Antimicrobial Susceptibility Testing
Given that related furan derivatives show antimicrobial activity, a broth microdilution assay is a straightforward method to determine the Minimum Inhibitory Concentration (MIC) of the compound against relevant bacterial and fungal strains.[4][9]
Causality Behind Experimental Choices:
-
Organism Selection: We recommend testing against a panel of clinically relevant microbes, including a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a yeast (Candida albicans).[4]
-
Media: Use appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to ensure optimal growth.
-
Inoculum Standardization: The inoculum must be standardized to a 0.5 McFarland standard to ensure reproducibility.[6]
-
Inoculum Preparation: Aseptically prepare a suspension of the test microorganism in saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth medium, starting from a high concentration (e.g., 512 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).[6]
-
Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Part 2: Target-Based Assays - Enzyme Inhibition
Based on its propionic acid structure, a primary hypothesis is that this compound may function as an NSAID by inhibiting COX enzymes.[1]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2. A colorimetric or fluorescent readout is typically used to quantify the oxidation of a probe molecule, which is proportional to enzyme activity.
Causality Behind Experimental Choices:
-
Isoform Selectivity: It is critical to test against both COX-1 and COX-2 isoforms to determine if the compound is a selective or non-selective inhibitor. This has significant implications for its potential therapeutic profile and side effects.[1]
-
Substrate Concentration: The concentration of the substrate (arachidonic acid) should be kept at or near its Michaelis-Menten constant (Km) to ensure sensitivity for detecting competitive inhibitors.[10][11]
Caption: Workflow for determining COX-1/COX-2 inhibition.
-
Reagent Preparation: Prepare assay buffer, heme, colorimetric probe (e.g., TMPD), and purified human COX-1 and COX-2 enzymes according to a commercial kit's instructions.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, the enzyme (either COX-1 or COX-2), and the desired concentration of this compound or a reference inhibitor (e.g., Celecoxib, Ibuprofen).
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Signal Development: Incubate for 5-10 minutes at room temperature, then add the colorimetric probe.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
Table 2: Example COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.8 | 2.1 | 7.5 |
| Ibuprofen (Non-selective) | 5.2 | 12.5 | 0.4 |
| Celecoxib (COX-2 Selective) | > 100 | 0.05 | > 2000 |
Part 3: Cell-Based Functional Assays - GPCR Signaling
The propionic acid moiety suggests a potential interaction with GPCRs, such as GPR41 and GPR43, which are known receptors for short-chain fatty acids.[5] A common downstream effect of activating these Gi-coupled receptors is a decrease in intracellular cyclic AMP (cAMP).
cAMP Accumulation Assay
This assay measures changes in intracellular cAMP levels in response to compound treatment. A decrease in forskolin-stimulated cAMP levels would suggest the compound is an agonist for a Gi-coupled receptor.
Causality Behind Experimental Choices:
-
Cell Line: An engineered cell line overexpressing a target GPCR (e.g., GPR41 or GPR43) is ideal. If the specific target is unknown, a cell line known to endogenously express these receptors (e.g., certain immune or colon cell lines) can be used for initial screening.
-
Forskolin Stimulation: Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP. This provides a robust signal window to measure inhibition caused by a Gi-agonist.
Caption: Workflow for measuring GPCR-mediated cAMP inhibition.
-
Cell Handling: Culture and seed a cell line expressing the target Gi-coupled GPCR (e.g., CHO-GPR41) into a 384-well plate.
-
Compound Addition: Prepare serial dilutions of this compound and a known agonist (e.g., propionate). Add the compounds to the cells and incubate.
-
Stimulation: Add a pre-determined concentration of forskolin to all wells (except negative controls) to stimulate cAMP production. Incubate for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection step using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit, which involves adding a cAMP-d2 acceptor and an anti-cAMP-cryptate conjugate.
-
Data Acquisition: After a 1-hour incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration. Plot the dose-response curve to determine the EC50 of the compound's ability to inhibit forskolin-stimulated cAMP accumulation.
Conclusion and Forward Path
This document outlines a systematic, multi-tiered approach for the initial in vitro characterization of this compound. By starting with broad screens for cytotoxicity and antimicrobial activity, researchers can quickly identify promising areas of bioactivity. Subsequent target-based and cell-based functional assays, such as those for COX inhibition and GPCR signaling, allow for the elucidation of a potential mechanism of action. The data generated from these protocols will provide a solid foundation for further lead optimization, structure-activity relationship (SAR) studies, and progression into more complex in vivo models.
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In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]
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Application Notes & Protocols: Investigating 3-(2-Furoylamino)propanoic Acid as a Novel Antimicrobial Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the evaluation of "3-(2-Furoylamino)propanoic acid" as a potential antimicrobial agent. This document outlines a logical, field-proven workflow, from the synthesis of the compound to its comprehensive biological characterization. The protocols described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.
Introduction: The Therapeutic Potential of Furan-Containing Scaffolds
The furan ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs.[1][2][3] Its unique electronic and steric properties can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3][4] Notably, compounds such as nitrofurantoin, a furan-based antibiotic, are used to treat urinary tract infections by undergoing reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[1][3]
Propanoic acid derivatives also exhibit a wide range of biological activities, including well-known anti-inflammatory agents like ibuprofen.[5][6] The convergence of a furan moiety and a propanoic acid backbone in "this compound" presents a compelling case for its investigation as a novel antimicrobial agent. This document provides the foundational protocols to explore this potential.
Part 1: Synthesis and Characterization
Proposed Synthetic Protocol:
-
Dissolution of β-alanine: In a round-bottom flask, dissolve β-alanine in an appropriate aqueous alkaline solution (e.g., 1 M sodium hydroxide) at 0-5 °C with stirring. The alkaline condition deprotonates the amino group, rendering it nucleophilic.
-
Acylation Reaction: Slowly add a stoichiometric equivalent of 2-furoyl chloride to the reaction mixture. Maintain the temperature at 0-5 °C to control the exothermic reaction. The nucleophilic amino group of β-alanine will attack the electrophilic carbonyl carbon of the 2-furoyl chloride.
-
Reaction Monitoring: Allow the reaction to stir for 2-4 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.
-
Acidification and Precipitation: Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1 M hydrochloric acid) to a pH of 2-3. This will protonate the carboxylate group, causing the product to precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Part 2: Antimicrobial Susceptibility Testing
The primary objective of this phase is to determine the compound's ability to inhibit the growth of a panel of clinically relevant microorganisms.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate culture, suspend several colonies of the test microorganism in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[8]
-
Dilute this adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of a 96-well microtiter plate.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).[8]
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) and a negative control (broth with inoculum but no compound).[8]
-
A sterility control (broth only) should also be included.[8]
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[8]
-
-
Determination of MIC:
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the organism), the MBC or MFC can be determined.
Protocol:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto a fresh agar plate.
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain/Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] |
| Candida albicans | Fungus | [Insert Data] | [Insert Data] |
| Aspergillus niger | Fungus | [Insert Data] | [Insert Data] |
Part 3: Cytotoxicity Assessment
A crucial step in the development of any new antimicrobial agent is to assess its toxicity to mammalian cells.[10][11][12] A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a desirable characteristic.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (similar to the MIC range) for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Part 4: Exploring the Mechanism of Action
Understanding how a novel compound exerts its antimicrobial effect is critical for its development. Based on the furan scaffold, a plausible starting hypothesis is the disruption of cellular integrity or key metabolic processes.
Experimental Workflow for Mechanism of Action Studies
Caption: Key Structural Modifications for SAR Studies.
Conclusion
The protocols and application notes presented here provide a robust framework for the systematic evaluation of this compound as a potential antimicrobial agent. By following these guidelines, researchers can generate reliable and reproducible data to assess its efficacy, safety, and mechanism of action, thereby contributing to the discovery of new therapeutic agents in the fight against infectious diseases.
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- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.Benchchem.
- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.Oriental Journal of Chemistry.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.
- Cytotoxicity assessment of antimicrobial agents after 24 h exposure...
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- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.PubMed Central.
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- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
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- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.MDPI.
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- Antimicrobial activity of synthesized synthesized propionic acid derivatives.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
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- Synthesis of A: 3-(2-Thienyl)propanoic acid.PrepChem.com.
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Application Note: High-Throughput Screening of "3-(2-Furoylamino)propanoic acid" Derivatives for Novel Caspase Modulators
Introduction: Unveiling Novel Apoptosis Modulators
The intricate and highly regulated process of programmed cell death, or apoptosis, is fundamental to tissue homeostasis and organismal development. Dysregulation of this process is a cornerstone of numerous pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases.[1][2] Central to the execution of apoptosis is a family of cysteine-aspartic proteases known as caspases.[2][3] These enzymes exist as inactive zymogens and, upon activation, orchestrate the dismantling of the cell through a proteolytic cascade.[3][4] The modulation of caspase activity, therefore, presents a compelling therapeutic strategy. Inhibitors of caspases could offer therapeutic benefits in diseases characterized by excessive cell death, while activators might be valuable in treating cancers where apoptosis is evaded.
This application note details a comprehensive high-throughput screening (HTS) campaign designed to identify novel modulators of caspase activity from a library of "3-(2-Furoylamino)propanoic acid" derivatives. This scaffold represents a potential starting point for the development of new chemical entities with therapeutic potential. We will outline a robust HTS workflow, from initial assay development and validation to hit confirmation and characterization. The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking to establish and execute effective screening campaigns for enzyme modulators.
The Strategic Approach: A Multi-Faceted Screening Cascade
A successful HTS campaign is more than a single experiment; it is a carefully orchestrated cascade of assays designed to progressively refine a large compound library into a small set of validated hits. Our strategy employs a biochemical primary screen for initial hit identification, followed by cell-based secondary and counterscreens to confirm on-target activity and eliminate artifacts.
Phase 1: Primary High-Throughput Screening
The primary screen is designed for speed, robustness, and scalability to interrogate a large library of compounds. For this campaign, we will employ a fluorescence polarization (FP) assay, a homogenous technique well-suited for HTS due to its simplicity and reduced susceptibility to certain types of assay interference.[5][6]
Principle of the Fluorescence Polarization Assay
The FP assay for caspase-3 activity is based on the change in the rotational speed of a fluorescently labeled peptide substrate upon cleavage by the enzyme. A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in a low FP signal. Upon cleavage by caspase-3, the fluorescent tag remains on a small fragment that continues to tumble rapidly. However, if the caspase is inhibited, the uncleaved, larger substrate is bound by a specific antibody or avidin (if the substrate is also biotinylated), leading to a significant increase in molecular weight. This larger complex tumbles much more slowly, resulting in a high FP signal.[5][7] Test compounds that inhibit caspase-3 will therefore lead to a high FP signal.
Protocol 1: Primary HTS - Caspase-3 Fluorescence Polarization Assay
Materials:
-
Recombinant human Caspase-3 (active)
-
FITC-labeled peptide substrate (e.g., FITC-DEVD-peptide)
-
Anti-FITC antibody
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS
-
384-well, low-volume, black microplates
-
Compound library of "this compound" derivatives dissolved in 100% DMSO
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (10 mM in DMSO) into the assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.
-
Enzyme Addition: Add 2.5 µL of Caspase-3 solution (diluted in assay buffer to a 2X final concentration) to all wells.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 2.5 µL of the FITC-labeled peptide substrate and anti-FITC antibody mixture (at 2X final concentration in assay buffer) to initiate the reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at 37°C.
-
Signal Detection: Read the fluorescence polarization on a plate reader equipped with appropriate filters for FITC (Excitation: 485 nm, Emission: 535 nm).
Controls:
-
Positive Control (Max Signal): Wells containing a known Caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
Negative Control (Min Signal): Wells containing DMSO instead of a library compound.
Assay Validation: The Z'-Factor
Before initiating the full screen, the assay must be validated to ensure its robustness and suitability for HTS. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, taking into account the signal dynamic range and data variation.[8][9][10]
Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
Where:
-
SDpos and SDneg are the standard deviations of the positive and negative controls, respectively.
-
Meanpos and Meanneg are the means of the positive and negative controls, respectively.
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent assay for HTS[8][11] |
| Signal-to-Background | > 10 | Robust signal window |
| CV (%) of Controls | < 10% | Low data variability |
Table 1. Assay Validation Acceptance Criteria.
Phase 2: Data Analysis and Hit Triage
Data Normalization and Hit Selection
The raw data from the primary screen is first normalized to the plate controls to account for plate-to-plate variability. A common method is to calculate the percent inhibition for each compound:
% Inhibition = 100 * (Signalcompound - Meanneg) / (Meanpos - Meanneg)
A Z-score is then calculated for each compound to identify statistically significant "hits". The Z-score represents the number of standard deviations a compound's signal is from the mean of the negative controls.
Z-score = (Signalcompound - Meanneg) / SDneg
A common threshold for hit selection is a Z-score ≥ 3, which corresponds to approximately 99.7% confidence that the observed activity is not due to random chance.[12]
Hit Confirmation and Counterscreening
Initial hits from the primary screen are then subjected to a series of confirmatory and counterscreening assays to eliminate false positives and prioritize the most promising compounds.
Dose-Response Analysis: Confirmed hits are re-tested in a dose-response format to determine their potency (IC50). This involves a serial dilution of the compound to generate a concentration-response curve.
Counterscreens for Promiscuous Inhibitors: A significant challenge in HTS is the identification of "promiscuous" inhibitors that act through non-specific mechanisms, such as compound aggregation or interference with the assay technology.[13][14] To mitigate this, the following counterscreens are essential:
-
Technology-Specific Counterscreen: For fluorescence-based assays, a counterscreen against a different enzyme using the same detection method can identify compounds that interfere with the fluorescent signal.
-
Cytotoxicity Assay: It is crucial to determine if the observed inhibition of caspase activity is due to direct enzyme modulation or a result of compound-induced cell death. A cytotoxicity assay, such as the MTT assay, should be performed.[15][16]
Protocol 2: Cytotoxicity Counterscreen - MTT Assay
Materials:
-
HeLa cells (or another suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the hit compounds at various concentrations (typically in a dose-response format) for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15][17]
Phase 3: Secondary Assays and Lead Characterization
Compounds that are confirmed as potent inhibitors and show no signs of promiscuity or cytotoxicity are advanced to secondary assays. These assays are typically more physiologically relevant and provide further evidence of the compound's mechanism of action.
Cell-Based Apoptosis Assay
A cell-based assay that measures the induction of apoptosis provides a more complex biological context to validate the activity of the hit compounds.[4][18]
Protocol 3: Secondary Screen - Caspase-Glo® 3/7 Assay
This commercially available assay provides a sensitive, luminescent readout of caspase-3 and -7 activity in a cell-based format.
Materials:
-
Jurkat cells (or another suitable suspension cell line)
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Caspase-Glo® 3/7 Reagent
-
96-well white-walled microplates
-
Inducing agent (e.g., Staurosporine)
Procedure:
-
Cell Seeding: Seed Jurkat cells into 96-well plates at a density of 10,000 cells/well.
-
Compound Pre-incubation: Add the hit compounds at various concentrations and incubate for 1 hour.
-
Apoptosis Induction: Add the inducing agent (e.g., staurosporine at a final concentration of 1 µM) to all wells except the negative control.
-
Incubation: Incubate the plates for 3-4 hours at 37°C.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Luminescence Reading: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
Hit-to-Lead and Structure-Activity Relationship (SAR)
Validated hits from the secondary assays become the starting point for medicinal chemistry efforts. The initial screening data, combined with the dose-response curves, provides the foundation for building a structure-activity relationship (SAR). This involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and drug-like properties.
| Hit Compound | Primary Screen (% Inhibition @ 10µM) | IC50 (µM) | Cytotoxicity (CC50, µM) | Secondary Screen (Fold Change) |
| FAPA-001 | 95.2 | 0.8 | > 50 | 3.5 |
| FAPA-002 | 88.7 | 2.1 | > 50 | 2.9 |
| FAPA-003 | 91.5 | 1.5 | 5.2 | Not Advanced |
| FAPA-004 | 55.3 | 12.5 | > 50 | 1.8 |
Table 2. Hypothetical Hit Progression Data.
Conclusion
The high-throughput screening of a "this compound" derivative library against caspase-3 provides a robust framework for the discovery of novel apoptosis modulators. The outlined workflow, from the primary FP-based biochemical screen to cell-based secondary assays and counterscreens, ensures the identification of high-quality, validated hits. This systematic approach, grounded in sound assay principles and rigorous data analysis, is essential for navigating the complexities of modern drug discovery and accelerating the transition from initial hits to promising lead candidates.
References
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The Z prime value (Z´). BMG LABTECH. Accessed January 17, 2026. [Link]
-
An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Accessed January 17, 2026. [Link]
-
Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PubMed Central. Accessed January 17, 2026. [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. Accessed January 17, 2026. [Link]
-
Z-factor. Wikipedia. Accessed January 17, 2026. [Link]
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HTS data analysis workflow. ResearchGate. Accessed January 17, 2026. [Link]
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High-throughput assays for promiscuous inhibitors. PubMed. Accessed January 17, 2026. [Link]
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Graphic representation of apoptosis signalling pathways. ResearchGate. Accessed January 17, 2026. [Link]
-
Assay development and high-throughput screening of caspases in microfluidic format. PubMed. Accessed January 17, 2026. [Link]
-
Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. ResearchGate. Accessed January 17, 2026. [Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Accessed January 17, 2026. [Link]
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The Importance of Counter Screens in HTS. Sygnature Discovery. Accessed January 17, 2026. [Link]
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Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PubMed Central. Accessed January 17, 2026. [Link]
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Intrinsic Apoptosis Pathway. Creative Diagnostics. Accessed January 17, 2026. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. PubMed Central. Accessed January 17, 2026. [Link]
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Establishment of a high-throughput screening system for caspase-3 inhibitors. PubMed. Accessed January 17, 2026. [Link]
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Apoptosis. Wikipedia. Accessed January 17, 2026. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Promega Connections. Accessed January 17, 2026. [Link]
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An activation-based high throughput screen identifies caspase-10 inhibitors. PubMed Central. Accessed January 17, 2026. [Link]
-
High-throughput Assays for Promiscuous Inhibitors. ResearchGate. Accessed January 17, 2026. [Link]
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HTS Assay Validation. NCBI Bookshelf. Accessed January 17, 2026. [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. Accessed January 17, 2026. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information. Accessed January 17, 2026. [Link]
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Unlocking High-Throughput Screening Strategies. Evotec. Accessed January 17, 2026. [Link]
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Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. PubMed Central. Accessed January 17, 2026. [Link]
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An activation-based high throughput screen identifies caspase-10 inhibitors. bioRxiv. Accessed January 17, 2026. [Link]
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Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. Accessed January 17, 2026. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Accessed January 17, 2026. [Link]
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Instructions for Using Caspase Substrates and Inhibitors. Bio-Rad. Accessed January 17, 2026. [Link]
-
How to calculate IC50. ResearchGate. Accessed January 17, 2026. [Link]
-
IC50 or cell viability experiment. YouTube. Accessed January 17, 2026. [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. Accessed January 17, 2026. [Link]
-
Fluorescence polarization studies on the interaction of active site modified chymotrypsins with alpha1-protease inhibitor. PubMed. Accessed January 17, 2026. [Link]
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HTS data analysis workflow. ResearchGate. Accessed January 17, 2026. [Link]
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Cell-based assays on the rise. BMG LABTECH. Accessed January 17, 2026. [Link]
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Application Notes & Protocols for the Purification of 3-(2-Furoylamino)propanoic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the purification of 3-(2-Furoylamino)propanoic acid, a niche N-acyl amino acid of interest to researchers in medicinal chemistry and drug development. The inherent polarity conferred by the carboxylic acid and amide functionalities, combined with the aromatic furan moiety, presents unique purification challenges. This guide moves beyond standard protocols to explain the underlying chemical principles governing the selection of an appropriate purification strategy. We present detailed, field-proven protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), enabling researchers to select the optimal method based on scale, required purity, and available resources. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the isolation of a highly pure final product.
Physicochemical Characterization and Strategic Implications
Understanding the molecular properties of this compound is the cornerstone of developing an effective purification strategy. The molecule's structure, featuring a polar carboxylic acid, a moderately polar amide linkage, and a furan ring, results in an amphiphilic character that dictates its behavior in different solvent and stationary phase systems.
The carboxylic acid group (pKa ≈ 4.5) makes the molecule's charge state and solubility highly dependent on pH. In neutral or basic conditions, it exists as a highly polar carboxylate anion, increasing its aqueous solubility. In acidic conditions (pH < 4), it is protonated and less polar, which is a critical consideration for chromatographic methods.
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated/Calculated) | Strategic Implication for Purification |
| Molecular Formula | C₈H₉NO₄ | --- |
| Molecular Weight | 183.16 g/mol | Influences diffusion rates and loading capacity in chromatography. |
| pKa (Carboxylic Acid) | ~4.5 | pH control is essential. Acidic mobile phases are required in reversed-phase chromatography to ensure retention and symmetrical peak shape. |
| Polarity | Polar | Soluble in polar organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate) and moderately soluble in water.[1] This polarity makes traditional normal-phase chromatography on silica challenging.[2] |
| Key Functional Groups | Carboxylic Acid, Amide, Furan | Multiple sites for hydrogen bonding. The amide and acid groups dominate polarity, suggesting reversed-phase or HILIC chromatography are suitable.[3] |
Selecting the Optimal Purification Pathway
The choice of purification technique is a trade-off between speed, scale, cost, and the final purity required. A multi-step approach is often necessary, using a bulk purification method followed by a high-resolution polishing step.
Caption: General purification workflow for this compound.
Table 2: Comparative Analysis of Purification Techniques
| Technique | Primary Application | Throughput | Achievable Purity | Key Advantage |
| Recrystallization | Bulk purification of solids (>1 g) | High | 95-99% | Cost-effective, scalable.[4] |
| Flash Chromatography | Primary purification (100 mg - 10 g) | Medium | 90-98% | Good balance of speed and resolution for moderate quantities.[5] |
| Preparative HPLC | Final polishing, high-purity isolation (<1 g) | Low | >99% | Highest resolution for separating closely related impurities.[6][7] |
Detailed Experimental Protocols
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is an effective technique for removing significant impurities, provided a suitable solvent system can be identified where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Causality: The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent. As a saturated hot solution cools, the decreased solubility forces the target compound to crystallize, leaving impurities behind in the mother liquor. For N-acyl amino acids, aqueous solutions or mixed solvent systems involving polar organic solvents are often effective.[4]
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude material in 0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethanol/water). Identify a solvent or solvent pair that dissolves the compound when hot but results in poor solubility when cool. An ethyl acetate/heptane or ethanol/water system is a promising starting point.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of the chosen "good" solvent (e.g., ethyl acetate) to the flask and heat the mixture gently (e.g., on a hot plate at 60-70°C) with stirring until the solid is fully dissolved.
-
Crystallization: If using a binary system, slowly add the "poor" solvent (e.g., heptane) dropwise to the hot solution until a faint, persistent turbidity is observed. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Check: Analyze the purity of the recrystallized material and the mother liquor by Thin-Layer Chromatography (TLC) or analytical HPLC to assess the effectiveness of the purification.
Protocol 2: Reversed-Phase Flash Column Chromatography
For complex mixtures or when a suitable recrystallization solvent cannot be found, flash chromatography is the method of choice. Given the compound's polarity, reversed-phase chromatography is more effective than traditional normal-phase on bare silica, where strong adsorption can lead to poor recovery and peak tailing.[2]
Causality: In reversed-phase chromatography, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase.[3] Less polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds elute earlier. By using a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity. The addition of an acid (e.g., formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and ensuring good retention and peak shape.[8]
Step-by-Step Methodology:
-
TLC Method Development: Spot the crude mixture on a C18-functionalized TLC plate. Develop the plate using various mobile phase compositions (e.g., water/acetonitrile or water/methanol mixtures) containing 0.1% formic acid. The ideal system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.[9]
-
Column Packing: Select a C18 reversed-phase flash column of appropriate size for the amount of crude material. Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid) for at least 5 column volumes.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DMSO). Alternatively, for better resolution, create a solid-phase sample by adsorbing the dissolved crude product onto a small amount of C18 silica, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[9]
-
Elution: Begin elution with the initial, highly aqueous mobile phase. Gradually increase the proportion of the organic solvent (acetonitrile or methanol) in a linear gradient. The optimal gradient is typically developed based on the TLC results.
-
Fraction Collection: Collect fractions throughout the elution process. Monitor the column effluent using a UV detector (if available) or by collecting fixed-volume fractions and analyzing them by TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. Note that removing water/acetonitrile mixtures can require lyophilization (freeze-drying) for complete removal.
-
Purity Check: Confirm the purity of the final product using analytical HPLC-MS.
Protocol 3: Preparative HPLC for High-Purity Polishing
Preparative HPLC is the ultimate tool for achieving the highest possible purity, making it indispensable for isolating reference standards or final drug candidates.[7] The principles are identical to analytical HPLC but employ larger columns and higher flow rates to handle larger sample loads.[10]
Causality: This technique offers superior resolving power compared to flash chromatography due to the use of smaller stationary phase particles and precisely controlled solvent delivery systems. This allows for the separation of impurities that are structurally very similar to the target compound. A C18 column is the standard choice for small molecules like this.
Caption: Workflow for preparative HPLC purification.
Step-by-Step Methodology:
-
Analytical Method Development: First, develop a robust separation method on an analytical scale HPLC system (e.g., using a 4.6 mm ID C18 column). Optimize the mobile phase (e.g., Water/Acetonitrile with 0.1% Trifluoroacetic Acid - TFA) and gradient to achieve baseline separation of the target peak from all impurities.
-
Scale-Up Calculation: Scale the analytical method to the preparative column. The flow rate and injection volume are scaled geometrically based on the column cross-sectional areas.[10]
-
New Flow Rate = Old Flow Rate × (New Column Radius² / Old Column Radius²)
-
-
System Preparation: Equilibrate the preparative HPLC system, equipped with a suitable C18 column (e.g., 21.2 mm ID), with the initial mobile phase conditions for an extended period to ensure a stable baseline.
-
Sample Preparation: Dissolve the sample (previously purified by flash chromatography or recrystallization) in the mobile phase at a concentration determined during method development to avoid overloading. Filter the sample solution through a 0.45 µm filter before injection.[10]
-
Purification Run: Inject the sample and run the scaled-up gradient method.
-
Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to selectively collect the eluent corresponding to the target peak.
-
Post-Run Analysis: Analyze a small aliquot from the collected fraction(s) using the initial analytical HPLC method to confirm purity.
-
Product Isolation: Pool the pure fractions and remove the solvent via rotary evaporation or lyophilization. If TFA was used, it may form a salt with the product, which might require further processing (e.g., neutralization and extraction) if the free acid is desired.
Troubleshooting Guide
Table 3: Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Chromatography: Broad or Tailing Peaks | Carboxylic acid ionization; column overloading; secondary interactions with silica. | Add 0.1-1% acid (formic acid, acetic acid, or TFA) to the mobile phase.[8] Reduce sample load. Use an end-capped C18 column. |
| Recrystallization: No Crystals Form | Solution is not supersaturated; compound is too soluble; cooling too fast. | Evaporate some solvent to increase concentration. Add an anti-solvent. Cool the solution more slowly. Scratch the inside of the flask to induce nucleation. |
| Recrystallization: Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound; impurities are depressing the melting point. | Use a lower-boiling point solvent. Try a different solvent system. Purify first by chromatography to remove impurities. |
| HPLC: Poor Peak Resolution | Inappropriate mobile phase or gradient; wrong stationary phase. | Re-optimize the analytical method. Try a different organic modifier (e.g., methanol instead of acetonitrile). Test a different stationary phase (e.g., Phenyl-Hexyl). |
References
-
Waters Corporation. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
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Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
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Application Note & Protocols: Strategic Derivatization of 3-(2-Furoylamino)propanoic Acid for Biological Screening
Abstract
This guide provides a comprehensive framework for the chemical derivatization of 3-(2-Furoylamino)propanoic acid, a scaffold featuring the biologically significant furan moiety.[1][2][3] We detail robust, field-proven protocols for creating diverse chemical libraries through esterification and amidation of the terminal carboxylic acid. Furthermore, we present standardized high-throughput screening protocols for evaluating the anticancer and antimicrobial potential of these novel derivatives. The methodologies are designed to be self-validating, incorporating critical quality control steps and explaining the causal logic behind experimental choices to empower researchers in drug discovery and development.
Introduction: The Scientific Rationale
The furan ring is a privileged five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1][2] Its unique electronic and steric properties often enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2] Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]
This compound presents an ideal starting point for library synthesis. It contains two key features:
-
The Furan Scaffold: The established bioactivity of the furan nucleus provides a strong rationale for its inclusion as a pharmacophore.[3][4]
-
A Modifiable Handle: The terminal propanoic acid group offers a readily accessible site for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
By derivatizing the carboxylic acid, researchers can modulate critical physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby fine-tuning the molecule's interaction with biological targets. This application note outlines two primary, high-yield strategies for this purpose: Esterification and Amide Bond Formation .
Strategic Derivatization Workflow
The overall strategy involves creating a focused library of derivatives from the parent compound and subsequently screening them to identify bioactive "hits."
Sources
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Application Notes & Protocols for Efficacy Studies of 3-(2-Furoylamino)propanoic acid
Introduction: A Strategic Framework for Efficacy Evaluation
The journey of a novel chemical entity from discovery to a potential therapeutic agent is both complex and rigorous. This guide provides a comprehensive framework for designing and executing preclinical efficacy studies for "3-(2-Furoylamino)propanoic acid." Given that the specific biological target of this compound is yet to be fully elucidated, we will proceed under the hypothesis that it possesses anti-cancer properties, a common starting point for many novel small molecules. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and detailed, actionable protocols. The experimental design detailed herein is structured to ensure scientific integrity and robustness, providing a clear path from initial in vitro screening to in vivo proof-of-concept.[1][2][3]
The core philosophy of this guide is to build a self-validating cascade of experiments. Each stage is designed to provide critical data that informs the decision to proceed to the next, more complex and resource-intensive phase.[4][5] This approach not only conserves resources but also strengthens the rationale for advancing the compound through the development pipeline.[1]
Part 1: In Vitro Characterization - Establishing a Biological Baseline
The initial phase of efficacy testing is performed in vitro to determine the compound's biological activity at the cellular level. These experiments are crucial for establishing a baseline understanding of the compound's potency and its mechanism of action.[6][7]
Cell Viability and Cytotoxicity Assays: The First Litmus Test
The fundamental question to answer is whether "this compound" has any effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for this purpose.[8] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[9]
Causality behind the choice of MTT assay: The MTT assay is selected for its robustness and high-throughput capability, making it ideal for initial screening across multiple cell lines and concentrations.[8] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of living cells. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of "this compound" in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO-treated cells) and a blank control (medium only).[6]
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[9]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Hypothetical Data Presentation
The results from the MTT assay can be summarized in a table for easy comparison of the compound's potency across different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 25.8 |
| HCT116 | Colon | 8.9 |
| PC-3 | Prostate | 32.1 |
This data would suggest that the compound has the most potent anti-proliferative effect on the HCT116 colon cancer cell line.
Experimental Workflow Visualization
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion: A Pathway to Informed Drug Development
This guide outlines a structured and scientifically rigorous approach to evaluating the preclinical efficacy of "this compound," using a hypothetical anti-cancer application as a framework. By progressing from broad in vitro screening to targeted in vivo models, researchers can build a comprehensive data package that informs critical go/no-go decisions in the drug development process. [5]The emphasis on robust experimental design, appropriate controls, and sound statistical analysis is paramount to ensuring the reliability and translatability of the findings. [1][10][11]Adherence to these principles will maximize the potential for success as this compound moves through the preclinical pipeline.
References
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Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of Nuclear Medicine, 56(Suppl 4), 56S-61S. [Link]
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The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]
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Ichor Life Sciences. (n.d.). Xenograft Mouse Models. [Link]
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Dighe, K., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 707350. [Link]
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IDEAS ESRs. (2017). The role of a statistician in drug development: Pre-clinical studies. Medium. [Link]
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An, Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 279–285. [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
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Li, T., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 69. [Link]
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The Kinetix Group. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. [Link]
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AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]
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Festing, M. F. W., & Tsoi, D. J. (2014). General Principles of Preclinical Study Design. ILAR Journal, 55(3), 444–451. [Link]
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Antimicrobial Agents and Chemotherapy. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. [Link]
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PubMed Central. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. [Link]
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Noble Life Sciences. (n.d.). Preclinical Oncology CRO Study Design Tips. [Link]
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MDPI. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]
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Preprints.org. (2026). Improving Laboratory-Based Cancer Drug Discovery Study Designs for Better Research Translations. [Link]
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University of Arizona. (n.d.). Preclinical Requirements for Therapeutic Studies in Humans with Advanced Cancer. [Link]
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ResearchGate. (2025). Regulatory considerations for preclinical development of anticancer drugs. [Link]
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Application Notes and Protocols for Cell-Based Assays Involving 3-(2-Furoylamino)propanoic acid
Authored by: Senior Application Scientist, Gemini Division
Introduction: Unveiling the Bioactive Potential of a Novel Furoylamino Derivative
3-(2-Furoylamino)propanoic acid is a unique chemical entity characterized by a furan ring linked to a propanoic acid moiety via an amide bond. While specific biological activities of this particular compound are not extensively documented in publicly available literature[1][2], its structural components suggest a rich potential for therapeutic applications. The furan ring is a common motif in medicinal chemistry, and propanoic acid derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties[3][4][5].
Recent studies on structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated promising anticancer and antioxidant activities[6]. These findings provide a strong rationale for investigating the bioactive profile of this compound. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols for a panel of cell-based assays to elucidate the potential therapeutic relevance of this compound. The following sections will provide a framework for assessing its effects on cell viability, and its potential as an enzyme inhibitor.
I. Preliminary Compound Handling and Preparation
Prior to initiating any cell-based assay, it is critical to ensure the proper handling and solubilization of this compound to maintain its stability and ensure accurate, reproducible results.
A. Reagent Preparation:
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of organic compounds for in vitro assays. Aim for a stock concentration of 10-50 mM.
-
Working Solutions: From the stock solution, prepare a series of dilutions in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
II. Assessment of Cellular Viability and Cytotoxicity
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This information is crucial for identifying a suitable concentration range for further mechanistic studies and for flagging potential cytotoxic effects. A variety of assays are available to measure cell viability, each with its own advantages and mechanisms of action[7][8][9][10].
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10][11]
A. Materials:
-
Cells of interest (e.g., A549 human lung carcinoma cells, as used for related compounds[6])
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
B. Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Data Presentation: Expected Outcome of a Cell Viability Assay
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.20 ± 0.08 | 100% |
| 1 | 1.15 ± 0.06 | 95.8% |
| 10 | 0.98 ± 0.05 | 81.7% |
| 50 | 0.62 ± 0.04 | 51.7% |
| 100 | 0.35 ± 0.03 | 29.2% |
III. Investigating Enzyme Inhibitory Potential
Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes. Given the structural similarities of this compound to known bioactive molecules, it is plausible that it may act as an enzyme inhibitor. A general protocol for an enzyme inhibition assay is provided below, which can be adapted for specific enzymes of interest.
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on a purified enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the enzyme being studied.[12][13]
A. Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer
-
This compound
-
DMSO
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
B. Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer.
-
Prepare the enzyme and substrate solutions in the assay buffer at appropriate concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and DMSO.
-
Control wells (100% enzyme activity): Enzyme solution and DMSO.
-
Test wells: Enzyme solution and serial dilutions of the compound.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Immediately measure the change in absorbance or fluorescence over a set period using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
If desired, calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizing a Potential Mechanism: Kinase Inhibition Workflow
Protein kinases are a major class of enzymes that are frequently targeted in drug discovery. The following diagram illustrates a general workflow for a kinase inhibition assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
IV. Potential Signaling Pathways for Investigation
Based on the known biological activities of related propanoic acid derivatives, several signaling pathways warrant investigation to understand the mechanism of action of this compound.
A. Pro-inflammatory Pathways
Aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[3]
Caption: Potential inhibition of the COX pathway by the test compound.
B. Cell Proliferation and Survival Pathways
Given the potential anti-cancer effects, investigating key pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, would be a logical next step.
V. Conclusion and Future Directions
The protocols and conceptual frameworks presented in this application note provide a solid foundation for the initial characterization of this compound. By systematically evaluating its effects on cell viability and its potential as an enzyme inhibitor, researchers can begin to uncover the therapeutic potential of this novel compound. Positive hits in these initial screens should be followed by more in-depth mechanistic studies, including target identification and validation, to fully elucidate its mode of action. The versatility of cell-based assays provides a powerful toolkit for advancing our understanding of new chemical entities and accelerating the drug discovery process.[14][15][16]
References
-
Lesovoy, D. M., & Kufareva, I. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Chee, S. Y., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]
-
Wiley. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
-
IFTM University. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2025, November 20). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2025, May 29). Innovations in Cell-Based Assays for Drug Discovery and Evaluation. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
An, F., & Horvath, C. (2010). Cell-based assays: fuelling drug discovery. Analytical and Bioanalytical Chemistry, 398(1), 227–238. [Link]
-
Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1801(11), 1175–1183. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(2-Furoylamino)propanoic Acid Synthesis
Welcome to the dedicated technical support guide for the synthesis of 3-(2-Furoylamino)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the yield, purity, and reproducibility of this important amide synthesis. We will move beyond basic protocols to explore the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your workflow effectively.
The synthesis of this compound is most commonly achieved via the acylation of β-alanine with 2-furoyl chloride. This reaction, typically performed under Schotten-Baumann conditions, is a robust method for forming the amide bond.[1][2] However, like any chemical transformation, it presents specific challenges that can impact the outcome. The primary competition is between the desired aminolysis (amide formation) and the undesired hydrolysis of the highly reactive 2-furoyl chloride.[3][4] This guide provides a framework for managing this competition and other potential pitfalls.
Core Synthesis Protocol: Schotten-Baumann Acylation of β-Alanine
This protocol outlines a standard, optimized procedure for the synthesis. Understanding the function of each component is critical for subsequent troubleshooting.
Reagent Overview & Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Key Role & Considerations |
| β-Alanine | 89.09 | 1.0 | Nucleophile (Amine Source). Ensure it is fully dissolved in the aqueous base before starting. |
| 2-Furoyl Chloride | 130.53 | 1.05 - 1.1 | Electrophile (Acylating Agent). Highly reactive and moisture-sensitive.[4][5] A slight excess compensates for minor hydrolysis. Use fresh, colorless reagent for best results.[6] |
| Sodium Hydroxide (NaOH) | 40.00 | ~2.1 | Base. 1.0 eq to deprotonate β-alanine's ammonium group, ~1.1 eq to neutralize HCl byproduct. Maintains optimal pH. |
| Water (H₂O) | 18.02 | - | Aqueous phase solvent. Dissolves β-alanine and NaOH. |
| Dichloromethane (DCM) | 84.93 | - | Organic phase solvent. Dissolves 2-furoyl chloride and the final product. Other immiscible solvents like diethyl ether can be used.[2] |
| Hydrochloric Acid (HCl) | 36.46 | - | Used for acidification during workup to precipitate the final product. |
Step-by-Step Experimental Protocol
-
Preparation of Amine Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve β-alanine (1.0 eq) and sodium hydroxide (~2.1 eq) in water. Stir until a clear, homogeneous solution is formed. The base converts the zwitterionic β-alanine into the sodium salt, freeing the amine group for reaction.
-
Preparation of Acyl Chloride Solution: In a separate, dry flask, dissolve 2-furoyl chloride (1.05-1.1 eq) in dichloromethane (DCM).
-
Reaction Execution: Add the 2-furoyl chloride solution dropwise to the vigorously stirred, cooled aqueous amine solution over 30-45 minutes. Maintaining a low temperature and vigorous stirring is critical to maximize interfacial reaction area and minimize the hydrolysis of the acyl chloride.[4]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Workup - Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Workup - Extraction: Extract the aqueous layer with a small portion of fresh DCM to recover any dissolved product. Combine this with the original organic layer.
-
Workup - Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly acidify with concentrated HCl to a pH of ~2-3. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove inorganic salts. Dry the product under vacuum. If further purification is needed, recrystallization from a suitable solvent (e.g., water or ethanol-water mixtures) is recommended.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My final yield is very low. What are the most likely causes?
A1: Low yield is the most common complaint and almost always traces back to the competitive hydrolysis of 2-furoyl chloride into the unreactive 2-furoic acid.
-
Causality: The hydroxide ions (OH⁻) required to keep the β-alanine deprotonated are also strong nucleophiles that can attack the highly electrophilic carbonyl carbon of the acyl chloride.[4] This hydrolysis reaction competes directly with the desired reaction with the amine.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is kept cold (0-5 °C) during the addition of 2-furoyl chloride. Lower temperatures significantly decrease the rate of hydrolysis more than they decrease the rate of aminolysis.
-
Addition Rate: Add the 2-furoyl chloride solution slowly and dropwise. A rapid addition creates a high local concentration of the acyl chloride, favoring hydrolysis before it can react with the amine at the phase interface.
-
Stirring Efficiency: Use vigorous, high-speed stirring. In this biphasic system, the reaction occurs at the interface between the aqueous and organic layers.[1][2] Efficient stirring maximizes this interfacial area, promoting the desired reaction.
-
pH Control: While a high pH is needed, an excessively high pH (e.g., >11) will dramatically accelerate hydrolysis. Using a weaker base like sodium carbonate (Na₂CO₃) can sometimes provide a more buffered and forgiving reaction environment.[7]
-
Reagent Quality: Use fresh, high-purity 2-furoyl chloride. Old or discolored reagent may have already partially hydrolyzed to furoic acid, making it an inert starting material.[5]
-
Q2: My crude product is an inseparable oil or gum instead of a solid. How can I isolate my product?
A2: This issue typically points to impurities that are preventing crystallization. The most likely culprits are excess furoic acid, unreacted starting materials, or inorganic salts.
-
Causality: The presence of other molecules disrupts the crystal lattice formation of the desired product. Furoic acid, having a similar structure, can be particularly problematic.
-
Troubleshooting Steps:
-
Refine the Workup: After separating the layers, wash the organic phase with a dilute, weak base (e.g., 5% NaHCO₃ solution). This will extract the acidic furoic acid side-product into the aqueous phase, leaving a cleaner product in the organic layer. Note: This step is not in the primary protocol as the desired product also has a carboxylic acid and may be partially extracted. It is an advanced technique if furoic acid contamination is high.
-
Thorough Acidification: Ensure the pH of the aqueous layer is brought down to 2-3 during the precipitation step. Incomplete acidification will leave some of your product as a more water-soluble carboxylate salt, reducing yield and potentially leading to an oily precipitate.
-
Solvent Trituration: If an oil forms upon acidification, try decanting the aqueous layer and adding a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether). Stir or sonicate the mixture. This can often induce crystallization or solidify the oil into a manageable powder.
-
Recrystallization Screening: If you manage to isolate a crude solid, perform a solvent screen for recrystallization. Test small amounts in solvents like water, ethanol, isopropanol, or mixtures (e.g., ethanol/water) to find conditions that yield high-quality crystals upon cooling.
-
Q3: TLC analysis of my crude product shows multiple spots. What are they?
A3: Besides your product, the most common spots correspond to the starting materials.
-
Spot Identification (Typical Polarity on Silica Gel):
-
2-Furoyl Chloride: Will likely react on the silica plate, but if it persists, it will be very non-polar (high Rf).
-
2-Furoic Acid: The primary side-product. It is more polar than the final product due to the free carboxylic acid.
-
This compound: Your product. It will have an intermediate polarity.
-
β-Alanine: The most polar compound (lowest Rf), often staying at the baseline in many solvent systems due to its zwitterionic nature.
-
-
Troubleshooting & Interpretation:
-
A strong spot for 2-furoic acid confirms that hydrolysis was a significant issue (see Q1).
-
A strong spot for β-alanine suggests the reaction was incomplete. This could be due to insufficient 2-furoyl chloride (due to hydrolysis) or poor reaction conditions (pH, temperature).
-
Use a suitable TLC stain (e.g., potassium permanganate or ninhydrin for the free amine of β-alanine) to help confirm the identity of the spots.
-
Key Reaction Challenges Visualized
Caption: The central challenge: aminolysis vs. hydrolysis of 2-furoyl chloride.
Frequently Asked Questions (FAQs)
Q: What is the precise role of the base in the Schotten-Baumann reaction?
A: The base serves two critical functions. First, it deprotonates the ammonium group of the β-alanine zwitterion to generate the free, nucleophilic amine required for the reaction. Second, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the amide bond formation.[2] This is crucial because if the HCl were not neutralized, it would protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.
Q: Can I perform this reaction in a single organic solvent with a base like triethylamine instead of the two-phase system?
A: Yes, this is a common alternative. Using a polar aprotic solvent like DMF or acetonitrile with an organic base like triethylamine (Et₃N) or pyridine is a valid strategy.[7]
-
Advantages: The reaction is homogeneous, which can sometimes lead to faster reaction times and eliminate the need for vigorous stirring to maintain a phase interface.
-
Disadvantages: The workup can be more complex. The triethylammonium hydrochloride salt formed must be filtered or washed away. If β-alanine hydrochloride is used as the starting material, an additional equivalent of base is needed.[8] For isolating a carboxylic acid product, this method can sometimes complicate purification compared to the straightforward precipitation from water in the Schotten-Baumann method.
Q: How can I confirm the identity and purity of my final product?
A: A combination of standard analytical techniques is recommended:
-
¹H NMR Spectroscopy: This will provide the definitive structure. Expect to see characteristic peaks for the furan ring protons, the two methylene groups (-CH₂-CH₂-) of the propanoic acid backbone, and a broad singlet for the amide N-H.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
FTIR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the amide (around 1650 cm⁻¹) and another for the carboxylic acid (around 1700 cm⁻¹), as well as an N-H stretch (around 3300 cm⁻¹).
By understanding the chemical principles behind each step and anticipating common challenges, you can effectively optimize the synthesis of this compound, leading to consistently higher yields and purity.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
-
Wikipedia. (2023). 2-Furoyl chloride. Available at: [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Available at: [Link]
-
A study of furoyl chloride. - ThinkIR. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]
- Google Patents. (2019). CN106674166B - The preparation method of furoyl chloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Understanding 2-Furoyl Chloride in Specialty Chemical Synthesis. Available at: [Link]
-
Scholars Research Library. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Available at: [Link]
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- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
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- 6. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 3-(2-Furoylamino)propanoic Acid
Welcome to the technical support center dedicated to addressing solubility challenges with 3-(2-Furoylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, field-proven protocols. Our goal is to empower you with the scientific rationale and experimental know-how to overcome solubility hurdles in your research.
Introduction to this compound and its Solubility Profile
This compound is a molecule of interest that incorporates a furoyl group, an amide linkage, and a propanoic acid moiety. The presence of the carboxylic acid group is a key determinant of its physicochemical properties, particularly its solubility. Like many carboxylic acids, its aqueous solubility is expected to be significantly influenced by pH.[1] In its unionized form, at acidic pH, the molecule is likely to be less soluble in water. As the pH increases above its pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is more polar and thus more soluble in aqueous media.
This technical guide will walk you through a logical progression of strategies to enhance the solubility of this compound, from simple pH adjustments to more advanced formulation techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial attempts to dissolve this compound in water have resulted in very low solubility. What is the first step I should take?
A1: The first and most critical step is to investigate the pH-dependent solubility profile of your compound.
Causality: The carboxylic acid group in this compound is the primary driver of its pH-dependent solubility. At a pH below the compound's pKa, the carboxylic acid will be protonated (in its acidic form), making the molecule less polar and thus less soluble in water.[1] Conversely, at a pH above the pKa, the carboxylic acid will be deprotonated (in its salt form), increasing its polarity and aqueous solubility.[1]
Experimental Protocol: Determining the pH-Solubility Profile
This protocol will allow you to systematically assess the solubility of your compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10.
-
Calibrated pH meter
-
Analytical balance
-
Vials or small flasks
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure saturation.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (e.g., in mg/mL or µg/mL) against the final measured pH of each buffer solution.
Expected Outcome: You will generate a pH-solubility profile graph, which will clearly indicate the pH at which the solubility of this compound is optimal.
Q2: Adjusting the pH improved solubility, but I need to work in a specific pH range where solubility is still low. What is my next option?
A2: Employing cosolvents is a common and effective strategy to enhance the solubility of poorly soluble compounds.
Causality: Cosolvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or weakly polar compounds.[2][3] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the solute to dissolve.[2] For this compound, a cosolvent can help to solubilize the less polar furoyl and hydrocarbon portions of the molecule.
Experimental Protocol: Screening Cosolvents for Solubility Enhancement
Commonly Used Cosolvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
-
Dimethylacetamide (DMA)
Procedure:
-
Prepare a series of aqueous solutions containing different percentages of a chosen cosolvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Follow the same saturation solubility determination method as described in the pH-solubility profile protocol (Q1).
-
Add an excess of this compound to each cosolvent mixture.
-
Equilibrate, centrifuge, and analyze the supernatant to determine the solubility at each cosolvent concentration.
-
Repeat this process for different cosolvents to identify the most effective one and its optimal concentration.
Data Presentation: Cosolvent Screening Results
| Cosolvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| Control (Water) | 0 | [Insert experimental value] | 1.0 |
| Ethanol | 10 | [Insert experimental value] | [Calculate] |
| 20 | [Insert experimental value] | [Calculate] | |
| 30 | [Insert experimental value] | [Calculate] | |
| PEG 400 | 10 | [Insert experimental value] | [Calculate] |
| 20 | [Insert experimental value] | [Calculate] | |
| 30 | [Insert experimental value] | [Calculate] | |
| Propylene Glycol | 10 | [Insert experimental value] | [Calculate] |
| 20 | [Insert experimental value] | [Calculate] | |
| 30 | [Insert experimental value] | [Calculate] |
Q3: I am still facing challenges with solubility even with pH adjustment and cosolvents. Are there other formulation strategies I can explore?
A3: Yes, you can investigate the use of surfactants, the formation of solid dispersions, or a prodrug approach.
Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[4][5] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, leading to a significant increase in their apparent solubility.[6][7][8]
Experimental Protocol: Surfactant Screening
Commonly Used Surfactants:
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene alkyl ethers (Brij® series)
Procedure:
-
Prepare aqueous solutions of different surfactants at various concentrations, both below and above their known CMC values.
-
Use the saturation solubility method (as in Q1) to determine the solubility of this compound in each surfactant solution.
-
Plot solubility as a function of surfactant concentration to identify the most effective surfactant and the optimal concentration range.
Causality: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[6][9] This technique can enhance solubility by reducing the drug's particle size to a molecular level, converting the drug to an amorphous (higher energy) state, and improving its wettability.
Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation
Commonly Used Carriers:
-
Polyvinylpyrrolidone (PVP K30)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene glycols (PEG 6000)
Procedure:
-
Dissolve both this compound and the chosen carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Prepare different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporate the solvent under reduced pressure (using a rotary evaporator) to obtain a solid film.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Characterize the solid dispersion (e.g., using DSC, XRD to confirm the amorphous state) and then determine its dissolution rate and solubility.
Causality: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[10] For carboxylic acids, a common prodrug approach is esterification.[11] By converting the polar carboxylic acid group into a less polar ester, the prodrug may have improved membrane permeability. To enhance aqueous solubility, the ester can be designed to include a solubilizing promoiety.[12]
Workflow: Prodrug Design and Evaluation
Caption: Decision tree for troubleshooting the solubility of this compound.
References
-
Solubility of Things. (n.d.). Furancarboxyglycine. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]
-
PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept. Retrieved from [Link]
-
MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
CORE. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Retrieved from [Link]
-
Rutgers University. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for improving drug solubility using solid dispersions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. Retrieved from [Link]
-
MDPI. (n.d.). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Retrieved from [Link]
-
ResearchGate. (2019). Determination and correlation of solubility data and dissolution thermodynamic data for 2-acrylamido-2-methyl-1-propane-sulfonic acid in seven pure solvents. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterisation of novel mutual ester prodrug models of acyclovir. Retrieved from [Link]
-
SciSpace. (n.d.). Propanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]
-
UCL Discovery. (n.d.). Studies of Drug-Surfactant Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of amino acids and related compounds in aqueous solutions. Retrieved from [Link]
-
ResearchGate. (2020). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. Retrieved from [Link]
-
ResearchGate. (2011). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
- Google Patents. (n.d.). PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS.
-
MDPI. (n.d.). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. Retrieved from [Link]
-
Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
Quora. (2021). How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
-
ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Slideshare. (n.d.). Ph and solubility profile. Retrieved from [Link]
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Technical Support Center: Stability and Degradation of 3-(2-Furoylamino)propanoic acid
Disclaimer: Specific stability and degradation data for 3-(2-Furoylamino)propanoic acid is not extensively available in public literature. This guide is therefore based on established principles of chemical stability, analysis of its core functional groups (furan ring, amide linkage), and authoritative guidelines for pharmaceutical stability testing, such as the ICH Q1A(R2) standards.[1][2][3][4]
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability profile of this compound.
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, the two primary points of instability are the amide linkage and the furan ring.
-
Amide Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2-furoic acid and 3-aminopropanoic acid.[5][6] This reaction is typically slow but can be accelerated by heat.[7]
-
Furan Ring Degradation: The furan ring is an electron-rich heterocycle, making it vulnerable to:
-
Oxidation: Exposure to oxidative agents (e.g., peroxides, atmospheric oxygen, metal ions) can lead to ring-opening, forming reactive 1,4-dicarbonyl compounds or complete degradation to carboxylic acids.[8][9][10]
-
Acid-Catalyzed Degradation: Strong acidic conditions can cause protonation and subsequent ring-opening or polymerization of the furan moiety.[11][12]
-
Photodegradation: Furan-containing compounds can be sensitive to light, particularly UV light, which can induce isomerization or degradation.[13]
-
Q2: What are the critical factors that can affect the stability of this compound in the lab?
A2: The primary factors to control are pH, exposure to oxygen, light, and temperature.
-
pH: Avoid strongly acidic (pH < 3) or basic (pH > 9) conditions in aqueous solutions to minimize amide hydrolysis.[14]
-
Atmosphere: For long-term storage of solutions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the furan ring.
-
Light: Protect solutions and solid samples from direct light, especially UV light, by using amber vials or storing them in the dark.[3]
-
Temperature: Elevated temperatures will accelerate both hydrolysis and oxidative degradation.[3] Store the compound at recommended temperatures, typically refrigerated or frozen for long-term stability.
Q3: How should I design a preliminary stability study for this compound?
A3: A forced degradation (or stress testing) study is the standard approach to identify likely degradation products and develop a stability-indicating analytical method.[1][4] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The International Council for Harmonisation (ICH) guidelines suggest targeting 5-20% degradation for meaningful results.[1][15] Key conditions include acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[2]
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: A stability-indicating analytical method is essential. This is a validated method that can separate the intact drug from its degradation products, process impurities, and other components.[16][17]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and effective technique.[18][19] A gradient elution method is often necessary to separate the parent compound from potentially more polar or non-polar degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable during method development and forced degradation studies to identify the mass of unknown degradation products, which helps in structure elucidation.[18]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: "I see a new, early-eluting peak in my HPLC chromatogram after leaving my compound in an acidic mobile phase."
-
Probable Cause: This is likely due to acid-catalyzed hydrolysis of the amide bond. The resulting products, 2-furoic acid and 3-aminopropanoic acid, are generally more polar than the parent compound and will therefore elute earlier in a reverse-phase HPLC system.
-
Troubleshooting Steps:
-
Confirm Identity: Prepare standards of the suspected degradation products (2-furoic acid and 3-aminopropanoic acid) and compare their retention times to the new peak.
-
Use LC-MS: Analyze the degraded sample by LC-MS to confirm if the mass of the new peak corresponds to one of the hydrolysis products.
-
Mitigation: Adjust the mobile phase pH to a less acidic range (e.g., pH 3-6) if the chromatography allows. Prepare mobile phases fresh daily and do not store samples in acidic solutions for extended periods.
-
Issue 2: "The purity of my solid compound is decreasing over time, even when stored in the dark at 4°C. My HPLC shows multiple new peaks."
-
Probable Cause: This could be due to oxidation of the furan ring. Atmospheric oxygen can be sufficient to cause slow degradation, which may be catalyzed by trace metal impurities. Oxidative degradation often leads to multiple products, including ring-opened species.[10]
-
Troubleshooting Steps:
-
Inert Atmosphere: Repackage the solid compound under an inert gas like argon or nitrogen.
-
Forced Oxidation Study: To confirm susceptibility, intentionally expose a small sample to an oxidizing agent (e.g., 3% hydrogen peroxide solution).[17] If the resulting HPLC profile matches the degradation seen during storage, oxidation is the confirmed pathway.
-
Antioxidants: If the compound is to be used in a liquid formulation, consider the addition of an antioxidant, but be sure to validate its compatibility.
-
Issue 3: "My solution of the compound turned yellow/brown after being left on the benchtop."
-
Probable Cause: This is a classic sign of either photolytic degradation or oxidative polymerization. Furan rings, especially under light exposure or acidic conditions, can polymerize, leading to colored products.[11]
-
Troubleshooting Steps:
-
Conduct a Photostability Study: Expose a solution to a controlled light source (as per ICH Q1B guidelines) and compare it to a sample kept in the dark.[3] An increase in colored impurities in the light-exposed sample confirms photosensitivity.
-
Minimize Light Exposure: Always work with the compound in amber glassware or under yellow light. Wrap storage containers in aluminum foil.
-
Check for Peroxides: If the solvent used was an ether (like THF or dioxane), check for the presence of peroxides, as these can initiate degradation.
-
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to understand its liabilities, as recommended by ICH guidelines.[1][4]
Objective: To generate potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions: Treat aliquots of the stock solution as described in the table below. The goal is to achieve 5-20% degradation.[15] Adjust exposure times or reagent concentrations as needed.
-
Sample Processing: After the designated time, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using an HPLC-UV system.
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent / Condition | Suggested Time | Notes |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 2-8 hours | Check for amide bond cleavage.[5] |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60°C for 2-8 hours | Check for amide bond cleavage.[5] |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Checks for furan ring oxidation.[9] |
| Thermal (Solution) | Heat at 70°C | 48 hours | Assesses general thermal lability. |
| Thermal (Solid) | Heat solid at 105°C | 24 hours | Assesses solid-state thermal stability.[17] |
| Photolytic | ICH Q1B compliant light | Expose per guidelines | Assesses light sensitivity.[3] |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all degradation products generated during the forced degradation study.
Methodology:
-
Column & Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Screen different mobile phase compositions. A common starting point is a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The acidic pH helps with peak shape for the carboxylic acid moiety.
-
-
Gradient Optimization:
-
Analyze a pooled mixture of all stressed samples from the forced degradation study.
-
Develop a gradient program that provides adequate separation between the parent peak and all degradant peaks. Aim for a resolution (Rs) of >1.5 between all critical peak pairs.
-
-
Wavelength Selection:
-
Use a photodiode array (PDA) detector to examine the UV spectra of the parent and degradant peaks. Select a wavelength that provides a good response for all components of interest.
-
-
Method Validation (Peak Purity):
-
Once the separation is optimized, perform peak purity analysis using the PDA detector on the stressed samples. This ensures that the parent peak is spectrally pure and not co-eluting with any degradants, thus confirming the method is "stability-indicating."
-
Visualizations
Predicted Degradation Pathways
The following diagram illustrates the primary predicted degradation routes for this compound based on its functional groups.
Caption: Predicted degradation of this compound.
Forced Degradation Workflow
This workflow outlines the logical steps for conducting a forced degradation study and developing a stability-indicating method.
Caption: Workflow for forced degradation and method development.
References
- Allen, C.
- Padwa, A. (2015). Oxidative Cleavage of Furans. Organic Reactions.
- Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Padwa, A. (2015). Oxidative Cleavage of Furans. Semantic Scholar.
- Alsante, K. M., et al. (2003).
- It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube.
- Jain, D., & Basniwal, P. K. (2016).
- BYJU'S. Types of Amide Hydrolysis. BYJU'S.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Resolve Mass Laboratories. (2025).
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
- Zhang, H., et al. (2021). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A.
- Christensen, E., et al. (2012). Oxidation of furans (Review).
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Galkin, K. I., & Sandulenko, I. V. (2025). General scheme of the study of furan stability.
- Arany, E., et al. (2019). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry.
- Pharmpedia. (2024).
- Eagle, E. (2018).
- Slideshare. (2014).
- BenchChem. (2025). A Comparative Guide to Assessing the Stability-Indicating Power of Analytical Methods. BenchChem.
- BenchChem Technical Support Team. (2025).
- Kamble, S. P., et al. (2006). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. byjus.com [byjus.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting "3-(2-Furoylamino)propanoic acid" reaction byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(2-Furoylamino)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this molecule. Our goal is to provide in-depth, field-proven insights rooted in chemical principles to help you optimize your reaction outcomes and ensure the integrity of your results.
Introduction: The Chemistry at Hand
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, most commonly an acylation of β-alanine with 2-furoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the formation of a stable amide bond. While straightforward in principle, the reaction is sensitive to several parameters that can lead to the formation of significant byproducts, impacting yield and purity. The high reactivity of the acyl chloride and the bifunctional nature of β-alanine necessitate careful control of reaction conditions.[1][2] This guide will address the most frequent issues, their root causes, and systematic solutions.
Part 1: Core Troubleshooting Guide (Q&A)
This section addresses specific experimental observations and provides a structured approach to identifying and resolving the underlying issues.
Q1: My reaction yield is low, and I've isolated a significant amount of a water-soluble crystalline solid identified as 2-Furoic Acid. What went wrong?
A1: Root Cause Analysis & Solution
This is the most common issue and points directly to the premature hydrolysis of the 2-furoyl chloride starting material. Acyl chlorides are highly electrophilic and react readily with any available nucleophile. Water is a potent nucleophile that will rapidly convert 2-furoyl chloride into the corresponding and unreactive 2-furoic acid, consuming your starting material and reducing the yield of the desired amide product.
Causality: The lone pair of electrons on the oxygen atom in water attacks the electrophilic carbonyl carbon of the 2-furoyl chloride. This is followed by the departure of the chloride leaving group and a proton, yielding 2-furoic acid and hydrochloric acid.
Recommended Actions:
-
Ensure Anhydrous Conditions: This is critical. All glassware must be thoroughly dried (oven-dried at >120°C for several hours and cooled under a stream of inert gas like nitrogen or argon).
-
Use Anhydrous Solvents: Solvents must be of high purity and anhydrous grade. If not purchased as such, they should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas (N₂ or Ar) to prevent atmospheric moisture from entering the reaction vessel.
-
Starting Material Quality: 2-Furoyl chloride itself can be hygroscopic.[3] Use a freshly opened bottle or purify older material by distillation if its quality is suspect.
Protocol 1: Standard Anhydrous Reaction Setup
-
Assemble the reaction glassware (round-bottom flask, condenser, addition funnel) and flame-dry under vacuum or oven-dry.
-
Cool the glassware to room temperature under a stream of nitrogen or argon.
-
Add the β-alanine and anhydrous solvent to the reaction flask via cannula or syringe.
-
Introduce the base (e.g., triethylamine, pyridine) via syringe.
-
Add the 2-furoyl chloride dropwise from the addition funnel or syringe at a controlled temperature (typically 0°C to room temperature).
-
Maintain the inert atmosphere throughout the reaction and workup.
Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to the desired product plus a furoyl group (C₅H₃O₂). What is this byproduct and how do I prevent it?
A2: Root Cause Analysis & Solution
This observation strongly suggests the formation of a mixed anhydride byproduct. This occurs when 2-furoyl chloride acylates the carboxylate group of either the β-alanine starting material or the this compound product, instead of (or in addition to) the intended amine.
Causality: While the amine of β-alanine is a stronger nucleophile than its corresponding carboxylate, the formation of the mixed anhydride can be promoted under certain conditions:
-
Incorrect Order of Addition: Adding the β-alanine to a concentrated solution of 2-furoyl chloride can create localized excesses of the acylating agent.
-
Strongly Basic Conditions: Using a very strong, non-nucleophilic base can fully deprotonate the carboxylic acid, increasing its nucleophilicity and making it more competitive with the amine.
-
Inappropriate Stoichiometry: Using a significant excess of 2-furoyl chloride.
Recommended Actions:
-
Control Stoichiometry: Use a precise stoichiometry, typically with a slight excess (1.05-1.1 equivalents) of the 2-furoyl chloride to ensure full conversion of the β-alanine.
-
Optimize Order of Addition: The preferred method is to add the 2-furoyl chloride solution slowly and dropwise to a well-stirred solution of β-alanine and a suitable base (like triethylamine or sodium hydroxide in water for Schotten-Baumann). This maintains a low concentration of the acylating agent and favors N-acylation.
-
Base Selection: Use a base that is sufficient to neutralize the HCl byproduct without excessively activating the carboxylate group. Tertiary amines like triethylamine or an inorganic base like NaOH or NaHCO₃ are standard choices.
Visualization 1: Main Reaction vs. Byproduct Formation
This diagram illustrates the desired N-acylation pathway versus the undesired O-acylation leading to a mixed anhydride.
Caption: Desired N-acylation vs. undesired O-acylation pathway.
Q3: The final isolated product is yellow or brown, not the expected white or off-white solid. How can I improve the color?
A3: Root Cause Analysis & Solution
Color in the final product typically arises from two sources: impurities present in the starting materials or degradation of the furan ring system during the reaction or workup.
Causality:
-
Starting Material Impurities: 2-Furoyl chloride is often synthesized from 2-furoic acid using reagents like thionyl chloride.[1] Incomplete reaction or purification can leave colored impurities. Furfural, a common precursor to furoic acid, is also known to form colored bodies over time.[4]
-
Furan Ring Instability: The furan ring is sensitive to strong acids and high temperatures. The HCl generated during the acylation can, if not effectively neutralized, catalyze polymerization or ring-opening reactions of the furan moiety, leading to colored, polymeric byproducts.
Recommended Actions:
-
Purify the 2-Furoyl Chloride: If the starting material is colored, consider purification by vacuum distillation before use.
-
Efficient HCl Scavenging: Ensure at least one equivalent of a suitable base is present to neutralize the HCl as it is formed. Inadequate base is a common cause of furan degradation.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often starting at 0°C and allowing it to warm to room temperature).
-
Purification of Final Product: If the product is already colored, purification is necessary.
-
Recrystallization: This is often the most effective method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that effectively precipitates the pure product while leaving colored impurities in the mother liquor.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and briefly stirring with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration through celite before recrystallization.
-
Part 2: Frequently Asked Questions (FAQs)
-
What are the ideal specifications for the starting materials?
-
2-Furoyl Chloride: Purity >98%. Should be a colorless to pale yellow liquid.[2] A darker color indicates potential decomposition or impurities.
-
β-Alanine: Purity >99%. Should be a white crystalline solid. Ensure it is dry before use.
-
-
Which base is best for this reaction?
-
Aqueous NaOH (Schotten-Baumann): Excellent for neutralizing HCl and often leads to clean reactions. The biphasic system can sometimes present challenges with mixing.
-
Triethylamine (Et₃N): A good organic-soluble base. It acts as an effective HCl scavenger. The resulting triethylammonium chloride salt must be removed during workup (usually by water washing).
-
Pyridine: Can act as both a base and a nucleophilic catalyst. However, it can be difficult to remove completely and may lead to its own set of byproducts.[4] Generally, Et₃N or NaOH are preferred.
-
-
What is the best general method for purifying the final product?
-
For most lab scales, recrystallization is the method of choice due to its efficiency and scalability. If recrystallization fails to remove a persistent impurity, column chromatography on silica gel (using a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to improve peak shape) is a reliable alternative.
-
Part 3: Analytical & Visualization Tools
Data Summary Table: Common Byproducts & Identification
| Byproduct Name | Potential Cause | Expected Mass Spec (ESI+) | Recommended Analytical Technique |
| 2-Furoic Acid | Hydrolysis of 2-furoyl chloride | m/z 113 [M+H]⁺ | LC-MS, ¹H NMR (distinct furan protons and carboxylic acid peak ~10-12 ppm) |
| Mixed Anhydride | O-acylation of carboxylate | m/z 281 [M+H]⁺, 303 [M+Na]⁺ | LC-MS, FTIR (two distinct C=O stretches) |
| β-Alanyl-β-alanine | Self-condensation of β-alanine | m/z 161 [M+H]⁺ | LC-MS |
| Polymeric materials | Furan ring degradation | Broad, unresolved peaks | GPC, ¹H NMR (loss of sharp furan signals) |
Protocol 2: HPLC Method for Reaction Monitoring & Purity Analysis
This method provides a baseline for separating the starting materials, product, and key byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: β-alanine (very early), 2-furoic acid, this compound, mixed anhydride (later).
Visualization 2: General Troubleshooting Workflow
This flowchart provides a logical path for diagnosing issues with the synthesis.
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
References
-
PubChem. β-alanine degradation | Pathway. National Institutes of Health. Available from: [Link]
-
PubChem. beta-Alanine Metabolism | Pathway. National Institutes of Health. Available from: [Link]
-
Wikipedia. β-Alanine. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for beta-Alanine (HMDB0000056). Available from: [Link]
-
Catalyst University. (2017). Uracil Catabolism to Beta-Alanine. YouTube. Available from: [Link]
-
Wikipedia. 2-Furoyl chloride. Available from: [Link]
-
Dar'in, D. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available from: [Link]
-
ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
-
PubChem. 2-Furancarbonyl chloride. National Institutes of Health. Available from: [Link]
-
University of Louisville. (n.d.). A study of furoyl chloride. ThinkIR. Available from: [Link]
Sources
Technical Support Guide: Enhancing the Purity of 3-(2-Furoylamino)propanoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(2-Furoylamino)propanoic acid. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions to achieve the highest possible purity for your compound.
Overview: Understanding the Purification Challenge
This compound is typically synthesized via the acylation of β-alanine with 2-furoyl chloride. While seemingly straightforward, this reaction can lead to several common impurities that complicate purification:
-
Unreacted Starting Materials: Highly polar β-alanine and acidic 2-furoic acid (from the hydrolysis of 2-furoyl chloride).
-
Process Contaminants: Solvents, reagents, and their by-products.
-
Degradation Products: The furan ring can be sensitive to harsh acidic conditions, potentially leading to colored impurities.
The target molecule possesses both a polar carboxylic acid and a moderately polar furoylamide group, giving it unique solubility characteristics that must be leveraged for effective purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a persistent oil and fails to crystallize. What is the cause and how can I resolve it?
A1: "Oiling out" is a common issue when significant impurities are present, as they disrupt the formation of a stable crystal lattice. Residual solvent can also act as an impurity, lowering the melting point and preventing solidification.
-
Causality: The presence of >5-10% impurity can depress the freezing point of your compound, leading to a supersaturated solution that separates as a liquid (the "oil") rather than a solid.
-
Immediate Steps:
-
Reduce Solvent: Ensure all reaction or extraction solvent is thoroughly removed under high vacuum, possibly warming the flask gently (e.g., to 40-50°C) to drive off stubborn volatiles like water or DMF.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil. This "seed" will act as a template for crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like cold hexanes or diethyl ether). Vigorously agitate the mixture with a spatula. This can sometimes shock the product into precipitating as a solid, which can then be filtered and subjected to a more rigorous purification like recrystallization.
-
-
-
If Oiling Persists: This indicates high impurity levels. The best course of action is to perform a preliminary purification using column chromatography before attempting recrystallization.
Q2: My NMR analysis shows contamination with starting materials (β-alanine or 2-furoic acid). How can I remove them effectively?
A2: These impurities are common and require targeted removal based on their distinct chemical properties. β-alanine is zwitterionic and highly water-soluble, while 2-furoic acid is a simple carboxylic acid.
-
Strategy 1: Liquid-Liquid Extraction (Acid-Base Workup) This is the most effective first step after the initial reaction.
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amine of any unreacted β-alanine will be protonated, making it highly soluble in the aqueous layer.
-
Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Both the product and the 2-furoic acid impurity are acidic and will be deprotonated into their carboxylate salts, moving into the aqueous layer.
-
Crucial Separation Step: Re-acidify the bicarbonate layer slowly with cold 1M HCl. 2-furoic acid is generally more acidic than this compound. A carefully controlled acidification might allow for fractional precipitation, but it is often simpler to precipitate both and rely on a subsequent recrystallization to separate them.
-
-
Strategy 2: Recrystallization If trace amounts of these impurities remain, a well-chosen recrystallization can be very effective. β-alanine is highly soluble in polar solvents like water/ethanol mixtures and will likely remain in the mother liquor.[1] 2-furoic acid has different solubility properties than the larger target molecule and can often be removed this way.
Q3: The final product has a persistent yellow or brown color. How can I obtain a pure white solid?
A3: Color is typically due to highly conjugated impurities or degradation by-products formed during the reaction.
-
Mechanism: These colored species are often present in very small amounts (<1%) but are highly visible. They are effectively removed by adsorption onto activated carbon.
-
Protocol: Decolorization with Activated Charcoal
-
During the dissolution step of recrystallization (when your product is fully dissolved in the hot solvent), remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution. Caution: Add charcoal slowly to the hot solution to avoid violent bumping.
-
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration step to remove the charcoal.[2] This must be done quickly to prevent the desired product from crystallizing prematurely on the filter paper.[2] The resulting filtrate should be colorless and can then be cooled to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[2] Given the molecule's structure, a mixed-solvent system is often superior to a single solvent.[3]
| Solvent System | Rationale & Application |
| Ethanol / Water | Primary Recommendation. The compound dissolves well in hot ethanol. Water is then added dropwise as the anti-solvent until the solution becomes faintly cloudy (the cloud point), indicating saturation. A few drops of ethanol are added to re-dissolve the precipitate, and the solution is then allowed to cool slowly. |
| Ethyl Acetate / Heptane | Good Alternative. The compound is soluble in hot ethyl acetate. Heptane, a non-polar anti-solvent, is then added to induce crystallization upon cooling. This is particularly useful if the impurities are highly polar. |
| Acetonitrile | Can be used as a single solvent. It has been shown to be effective for recrystallizing similar structures.[4] |
Q2: How can I definitively confirm the purity of my final product?
A2: A combination of analytical techniques is required for a self-validating assessment of purity.
| Analytical Method | Purpose & Expected Result for a Pure Sample |
| Melting Point | Assesses purity and identity. A pure compound should have a sharp melting point range (e.g., within 1-2°C).[3] Impurities typically broaden and depress the melting range. |
| HPLC (Reverse Phase) | Quantifies purity. An isocratic or gradient method can be developed. Purity is determined by the area percentage of the main peak. For research purposes, a purity of >98% is often desired.[5] |
| ¹H and ¹³C NMR | Confirms structural integrity and detects impurities. The spectrum should show clean signals corresponding to the product structure with correct integrations and no unassignable peaks.[6] |
Q3: What are the recommended storage conditions for this compound?
A3: The compound contains an amide and a carboxylic acid, making it susceptible to hydrolysis over long periods, especially in the presence of moisture. The furan ring can also be sensitive. Therefore, store the compound in a tightly sealed container in a cool, dry, and dark environment.[7] For long-term storage, consider placing it in a desiccator.
Key Experimental Protocols & Workflows
Workflow for Purification and Analysis
Caption: General workflow for purification and analysis.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a robust method for purifying solid this compound.[3]
-
Dissolution: Place the impure solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used for decolorization, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (the saturation point).
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[2]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Decision Tree
Caption: Decision tree for common purification challenges.
References
-
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link][2]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link][6][8][9]
-
MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds.... [Link][10]
-
Food and Agriculture Organization of the United Nations. PROPIONIC ACID. [Link][11]
-
ResearchGate. (2021). Chromatographic single-step purification of tagless proteins using gp41-1 split inteins. [Link][12]
-
National Center for Biotechnology Information. (2014). 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid. [Link][4]
-
Google Patents. Purification of beta-alanine. [1]
-
Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link][5]
-
Google Patents. Preparation method of 3-(2-pyridineamino)ethyl propionate. [14]
Sources
- 1. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. mdpi.com [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]
- 11. fao.org [fao.org]
- 12. researchgate.net [researchgate.net]
- 13. lobachemie.com [lobachemie.com]
- 14. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
Technical Support Center: 3-(2-Furoylamino)propanoic Acid Synthesis
Welcome to the technical support guide for the synthesis and reaction condition refinement of 3-(2-Furoylamino)propanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis.
I. Overview of the Synthesis
The synthesis of this compound, also known as N-(2-furoyl)-β-alanine, is typically achieved via the N-acylation of β-alanine. The most common and industrially relevant method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.[1][2] In this case, β-alanine is acylated using 2-furoyl chloride under aqueous basic conditions.
While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity, including the competitive hydrolysis of the highly reactive 2-furoyl chloride.[3][4] This guide is designed to help you navigate and resolve these challenges.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in this reaction?
A: The most common cause of low yield is the hydrolysis of the 2-furoyl chloride acylating agent.[3] This reagent is highly reactive and readily reacts with water, which is present in the aqueous base solution used in the Schotten-Baumann reaction. This side reaction forms 2-furoic acid, consuming your reagent and complicating purification. Careful control of temperature and addition rate is critical to favor the desired N-acylation over hydrolysis.
Q2: Why is a base necessary, and which one should I use?
A: A base is essential for two reasons. First, it deprotonates the ammonium group of β-alanine (a zwitterion at neutral pH), liberating the free amine to act as a nucleophile. Second, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6] Without a base, the generated HCl would protonate the unreacted β-alanine, rendering it non-nucleophilic and stopping the reaction. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are standard choices, though sodium carbonate can also be used.[7]
Q3: My final product is difficult to purify. What are the likely impurities?
A: The main impurities are typically:
-
Unreacted β-alanine: Your starting amino acid.
-
2-Furoic acid: The hydrolysis product of 2-furoyl chloride.[3]
-
Salts: Such as NaCl or KCl, from the neutralization of HCl.
These impurities can be managed through a carefully controlled workup procedure involving pH adjustments and extractions, followed by recrystallization.
Q4: Can I use a different solvent system instead of a biphasic water/organic mixture?
A: Yes, while the classic Schotten-Baumann reaction uses a biphasic system (e.g., water and dichloromethane), you can perform the reaction in a single-phase aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[5][7] In this case, an organic base such as triethylamine or pyridine is used instead of an aqueous inorganic base to scavenge the HCl byproduct.[5] This can minimize the competing hydrolysis reaction but may require more stringent anhydrous conditions.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Consistently Low Reaction Yield (<70%)
Low yields are frustrating and often point to suboptimal reaction conditions that favor side reactions.
Below is a decision tree to help diagnose the cause of low yield.
Caption: Troubleshooting workflow for low yield.
| Parameter | Standard Condition | Optimized Condition for High Yield | Rationale |
| Temperature | Room Temperature | 0 - 5 °C (Ice Bath) | Minimizes the rate of 2-furoyl chloride hydrolysis, favoring the slower N-acylation reaction.[5] |
| Acyl Chloride Addition | Single Portion | Slow, dropwise addition over 30-60 min | Maintains a low instantaneous concentration of the acyl chloride, reducing the likelihood of hydrolysis and side reactions. |
| Base (Aqueous) | 2.0 equivalents NaOH | 2.2 - 2.5 equivalents NaOH/KOH | Ensures the β-alanine remains deprotonated and effectively neutralizes all generated HCl, driving the reaction to completion.[6] |
| Stirring | Magnetic Stirrer | High-speed mechanical stirrer | Crucial for biphasic reactions to create a large interfacial area, maximizing the reaction rate between the aqueous amine and the organic acyl chloride.[1] |
Problem 2: Product Contamination & Purification Difficulties
Even with a good yield, isolating a pure product can be challenging. The key lies in a robust workup procedure that leverages the acidic nature of the product and byproducts.
-
Quenching & Initial Wash: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. If a solvent like DCM was used, add more. Wash the organic layer with 1M HCl.
-
Rationale: This acidic wash protonates any unreacted β-alanine, making it water-soluble and removing it into the aqueous phase.[5]
-
-
Base Wash: Next, wash the organic layer with a saturated sodium bicarbonate solution.
-
Rationale: This removes the acidic byproduct, 2-furoic acid, by converting it to its water-soluble sodium salt.
-
-
Isolation of Product: The desired product, this compound, is also an acid. To isolate it, you must acidify the initial basic reaction mixture.
-
Step A: Cool the original aqueous reaction mixture in an ice bath.
-
Step B: Slowly add concentrated HCl with vigorous stirring until the pH is approximately 2-3.
-
Step C: The product should precipitate as a solid. If it oils out, continue stirring in the ice bath to induce solidification.
-
Step D: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
-
Recrystallization: Dry the crude product. Recrystallize from a suitable solvent system, such as an ethanol/water or acetone/water mixture, to achieve high purity.
The following diagram illustrates the key steps in the Schotten-Baumann reaction.
Caption: Simplified mechanism of N-acylation.
IV. References
-
Sathee, S. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from
-
BenchChem. (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem. Retrieved from
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved from
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Retrieved from [Link]
-
BenchChem. (2025). Common pitfalls in the synthesis of N-acyl amino acids. BenchChem. Retrieved from
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. Wikipedia. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
"3-(2-Furoylamino)propanoic acid" analytical method interference
Technical Support Center: 3-(2-Furoylamino)propanoic acid
A Guide to Troubleshooting Analytical Method Interference
Welcome to the technical support center for the analysis of this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists. My goal is to provide you with the causal explanations and field-proven strategies necessary to diagnose, troubleshoot, and overcome the common and complex interferences encountered when analyzing this polar organic acid. This resource is structured to help you build robust, self-validating analytical methods.
Section 1: Frequently Asked Questions - Your First Line of Defense
This section addresses the most common initial hurdles researchers face.
Q1: My chromatographic peak for this compound is showing significant tailing. What is the underlying cause and how do I fix it?
A: Peak tailing for an acidic analyte like this is typically caused by unwanted secondary interactions between the analyte and the stationary phase. Because it possesses a carboxylic acid group, the analyte can interact with active sites (e.g., free silanols) on the silica backbone of many reversed-phase columns.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment (Ion Suppression): The most effective solution is to lower the pH of your aqueous mobile phase to approximately 2 pH units below the analyte's pKa.[1] This protonates the carboxylic acid group, neutralizing its charge and minimizing secondary ionic interactions. A starting point of 0.1% formic acid or phosphoric acid in water is common.[2]
-
Use a High-Purity, End-Capped Column: Modern columns designed for polar analytes, such as an Agilent ZORBAX SB-Aq or equivalent, are manufactured with high-purity silica and are exhaustively end-capped to shield residual silanols, making them more stable and less prone to causing peak tailing under highly aqueous, low-pH conditions.[1]
-
Check for Column Contamination: If the tailing develops over time, your column may be contaminated with basic compounds from previous analyses. Flush the column according to the manufacturer's regeneration procedure.
Q2: I'm observing low and inconsistent recovery of this compound after my sample preparation. What are the likely reasons?
A: Low and variable recovery points to issues in your sample preparation, most often during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
For LLE: The issue is likely incorrect pH. To extract an acid into an organic solvent, you must first neutralize its charge. Ensure the pH of your aqueous sample is lowered significantly below the analyte's pKa before adding the organic solvent. This drives the equilibrium towards the neutral, more organic-soluble form.
-
For SPE: The problem could be improper sorbent selection or an incorrect wash/elution solvent. For an organic acid, an anion-exchange SPE sorbent is often a highly effective choice for removing matrix interferences.[3] If using a reversed-phase (e.g., C18) SPE cartridge, ensure your wash steps are weak enough not to prematurely elute the analyte and that your elution solvent is strong enough to achieve full recovery.
Q3: My quantitative results are highly variable and not reproducible, especially in biological samples. What is the most probable cause?
A: The most likely culprit, especially when using LC-MS, is matrix effects .[4][5] Matrix effects are the alteration of your analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[6] This can lead to unpredictable ion suppression or enhancement, causing significant errors in quantification.[4][5][6]
To confirm and solve this, you must systematically evaluate and mitigate matrix effects, which is covered in detail in the next section. A simple "dilute-and-shoot" approach is often insufficient for complex matrices and can be a primary source of this issue.[7]
Section 2: In-Depth Troubleshooting Guide: Tackling Complex Interference
This section provides a deeper dive into diagnosing and resolving specific, challenging sources of interference.
Unmasking and Mitigating Matrix Effects in LC-MS/MS
Matrix effects are a major threat to the reliability of quantitative LC-MS analysis.[5][8] They arise at the interface between the LC and the MS, where co-eluting matrix components interfere with the desolvation and ionization of the target analyte.[4]
Q: How can I definitively diagnose and quantify matrix effects for my analyte?
A: The most direct method is to calculate the Matrix Factor (MF) using a post-extraction addition protocol. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to its response in a pure solvent.
An MF value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Table 1: Example Matrix Factor Calculation
| Sample Type | Mean Peak Area (n=3) | Matrix Factor (MF) = B/A | % Matrix Effect = (MF-1)*100 |
| A: Analyte in Solvent | 850,000 | N/A | N/A |
| B: Analyte Spiked in Blank Matrix Extract | 425,000 | 0.50 | -50% (Significant Suppression) |
Q: My analysis is suffering from severe ion suppression. What are the most effective strategies to eliminate it?
A: A multi-pronged approach combining sample preparation, chromatography, and internal standardization is the most robust solution.
-
Improve Sample Cleanup: Move beyond simple protein precipitation. Use a targeted Solid-Phase Extraction (SPE) method. For an organic acid, a strong anion-exchange (SAX) SPE cartridge can selectively retain the analyte while allowing neutral and basic matrix components to be washed away.[3]
-
Optimize Chromatography: Enhance the separation between your analyte and the interfering matrix components.
-
Adjust the Gradient: Lengthen the gradient to increase chromatographic resolution.
-
Use Smaller Particle Columns: Switching to a column with smaller particles (e.g., sub-2 µm) can significantly improve peak efficiency and separation.
-
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for compensating for matrix effects.[5] A SIL internal standard (e.g., containing ¹³C or ²H) is chemically identical to the analyte, meaning it will co-elute and experience the exact same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized.
Caption: A decision tree for diagnosing and mitigating matrix effects.
Resolving Chromatographic and Spectral Interference
This type of interference occurs when another compound has a similar retention time (chromatographic) and/or produces a similar signal (spectral) to your analyte.
Q: I have confirmed a co-eluting peak using LC-MS, but my primary instrument is HPLC-UV. How can I resolve this interference?
A: Since UV detection is not as selective as mass spectrometry, chromatographic separation is your only tool.
-
Change Mobile Phase Selectivity: Systematically alter the organic modifier. If you are using acetonitrile, try methanol, or a combination of the two. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the elution order of compounds.
-
Change Stationary Phase Selectivity: If mobile phase adjustments fail, the next step is to use a column with a different retention mechanism. If you are on a standard C18 column, consider a Phenyl-Hexyl column, which offers pi-pi interactions, or a Pentafluorophenyl (PFP) column, which provides a unique combination of polar, aromatic, and hydrophobic interactions. These alternative selectivities can often resolve closely eluting peaks.[9][10]
-
Check for Isomers: Be aware of potential positional isomers, such as 3-(3-furoylamino)propanoic acid, which would have the identical mass and UV spectrum but may be separable on the right column.[11]
Section 3: Key Experimental Protocols
Here are detailed methodologies for crucial troubleshooting and validation experiments.
Protocol 3.1: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol uses a mixed-mode anion-exchange cartridge to isolate acidic compounds from a complex matrix like plasma or urine.
Objective: To remove proteins, lipids, and neutral/basic interferences.
Materials: Mixed-Mode Anion-Exchange SPE Cartridges, Conditioning Solvent (Methanol), Equilibration Solvent (Water), Wash Solvent (e.g., 5% Methanol in Water), Elution Solvent (e.g., 2-5% Formic Acid in Acetonitrile).
Procedure:
-
Condition: Pass 1 mL of Methanol through the cartridge.
-
Equilibrate: Pass 1 mL of Water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load up to 1 mL of the pre-treated sample (e.g., plasma diluted 1:1 with water).
-
Wash: Pass 1 mL of 5% Methanol in Water to remove weakly bound interferences.
-
Elute: Pass 1 mL of 2-5% Formic Acid in Acetonitrile to elute the protonated analyte.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in your mobile phase.[12]
Caption: Workflow for Solid-Phase Extraction (SPE).
Protocol 3.2: Baseline HPLC-UV Method Parameters
Use this as a starting point for developing a method for this compound.
Table 2: Recommended Starting HPLC-UV Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, < 3 µm particle size (e.g., 100 x 2.1 mm) | Provides good hydrophobic retention and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acts as an ion suppressor to ensure good peak shape for the acid.[1] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 10 minutes | A generic screening gradient to determine the approximate retention time. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 35 °C | Improves peak efficiency and reduces mobile phase viscosity. |
| Detection Wavelength | ~210 nm or ~250-270 nm | 210 nm for the acid backbone or scan for the furoyl group's absorbance maximum.[2][10][13] |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion. |
References
- Kansas Bio. (n.d.). Advancements in Sample Prep for LCMS-MS Organic Acid Analysis.
- CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
- National Institutes of Health (NIH). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
- Taylor & Francis Online. (n.d.). Matrix Effects and Application of Matrix Effect Factor.
- ResearchGate. (2025). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
- Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
- PMC. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
- Reyes, L., et al. (2025). Journal of Chromatography B, 1253, 124442.
- ResearchGate. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
- Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
- Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- Santa Cruz Biotechnology. (n.d.). 3-(3-furoylamino)propanoic acid.
Sources
- 1. agilent.com [agilent.com]
- 2. longdom.org [longdom.org]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. longdom.org [longdom.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. agilent.com [agilent.com]
- 13. dream.cnrs.fr [dream.cnrs.fr]
Technical Support Center: Scaling Up the Synthesis of 3-(2-Furoylamino)propanoic Acid
Welcome to the technical support center for the synthesis and scale-up of 3-(2-Furoylamino)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide practical, evidence-based solutions for robust and efficient synthesis.
I. Reaction Overview & Mechanism
The synthesis of this compound is typically achieved via the acylation of β-alanine with 2-furoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions.[1][2] These conditions utilize a two-phase system (aqueous and organic) with a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][3]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Action(s) |
| YLD-01 | Low Reaction Yield | Incomplete reaction; side reactions; product loss during workup. | Optimize reaction time and temperature; ensure efficient stirring; check pH control; use an alternative base or solvent system. |
| PUR-01 | Product Contamination with Starting Material | Insufficient reaction time; poor mixing; incorrect stoichiometry. | Increase reaction time; improve agitation; ensure accurate measurement of reagents. |
| PUR-02 | Formation of Di-acylated Byproduct | Excess 2-furoyl chloride; localized high concentration of acylating agent. | Add 2-furoyl chloride dropwise to the reaction mixture; use a slight excess of β-alanine. |
| SCL-01 | Exothermic Reaction Difficult to Control | Rapid addition of 2-furoyl chloride; inadequate cooling. | Add 2-furoyl chloride slowly and control the addition rate based on the internal temperature; use an ice bath or appropriate cooling system. |
| SCL-02 | Poor Solubility of Reagents/Product | Inappropriate solvent choice. | Consider alternative solvent systems; for the product, recrystallization from a suitable solvent like water or an ethanol/water mixture can be effective.[4] |
| WRK-01 | Difficulty in Product Isolation | Product remains in the aqueous layer; emulsion formation during extraction. | Adjust the pH of the aqueous layer to below the pKa of the carboxylic acid to ensure it is protonated and more soluble in the organic phase; use brine to break up emulsions. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for this reaction?
A1: Sodium hydroxide (NaOH) is a common and cost-effective choice for Schotten-Baumann reactions.[5] However, other inorganic bases like potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) can also be used.[5] The key is to maintain a basic pH to neutralize the HCl generated during the reaction.[3] For sensitive substrates, an organic base like pyridine or triethylamine in an aprotic solvent may be considered, though this modifies the classic Schotten-Baumann conditions.[5]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A suitable solvent system would be one that provides good separation between the starting materials (β-alanine and 2-furoyl chloride) and the product. For example, a mixture of ethyl acetate and hexanes with a small amount of acetic acid could be effective. The disappearance of the limiting reagent (typically 2-furoyl chloride) indicates the reaction is complete.
Q3: My product is an oil and won't crystallize. What should I do?
A3: If the product oils out, it may be due to impurities. First, ensure the pH of the aqueous solution is sufficiently acidic (pH 2-3) during workup to fully protonate the carboxylic acid. If it remains an oil, purification by column chromatography may be necessary. Alternatively, you can try different recrystallization solvents or solvent mixtures. Sometimes, scratching the inside of the flask with a glass rod can induce crystallization.
Q4: At scale, temperature control is becoming an issue. What are the best practices?
A4: Amide formation reactions can be exothermic.[6] On a larger scale, effective heat dissipation is crucial. Best practices include:
-
Slow, controlled addition: Add the 2-furoyl chloride via an addition funnel at a rate that allows the cooling system to maintain the desired temperature.
-
Efficient stirring: Ensure good agitation to prevent localized hot spots.
-
Adequate cooling: Use a larger ice bath or a jacketed reactor with a circulating coolant.
Q5: What are the key safety considerations when working with 2-furoyl chloride?
A5: 2-Furoyl chloride is corrosive and reacts with moisture, including in the air, to release HCl gas.[7][8] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use.
IV. Experimental Protocols
A. Synthesis of this compound (Lab Scale)
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 2-furoyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Add the 2-furoyl chloride solution dropwise to the stirred β-alanine solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M HCl, followed by brine.
-
Isolate the aqueous layer and acidify to pH 2-3 with concentrated HCl.
-
The product should precipitate as a solid. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from water or an ethanol/water mixture to improve purity.
B. Scale-Up Considerations
When scaling up this synthesis, the following points are critical:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. A jacketed reactor is highly recommended for better temperature control.
-
Mixing: Efficient agitation is crucial to ensure homogeneity and prevent localized concentration gradients, especially during the addition of the 2-furoyl chloride.
-
Workup: Handling larger volumes of aqueous and organic phases requires appropriate equipment. A larger separatory funnel or a decanter may be necessary.
V. Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A simplified decision tree for troubleshooting low yield issues.
VI. References
-
StudySmarter. (2023, October 20). Amide Reactions. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2019, February). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]
-
Google Patents. (n.d.). US20030114488A1 - New processes for producing beta-alanine derivatives. Retrieved from
-
National Institutes of Health. (2022, July 19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
Google Patents. (n.d.). CN106674166A - Preparation method of furoyl chloride. Retrieved from
-
Google Patents. (n.d.). CN106674166B - The preparation method of furoyl chloride. Retrieved from
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. jk-sci.com [jk-sci.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 8. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
"3-(2-Furoylamino)propanoic acid" experimental variability reduction
Welcome to the technical support guide for 3-(2-Furoylamino)propanoic acid. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges encountered during the synthesis, purification, and characterization of this molecule. Our goal is to provide you with the insights and detailed protocols necessary to reduce experimental variability and ensure reproducible, high-quality results.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address specific issues you may face in the lab.
Section 1: Synthesis and Reaction Optimization
The formation of the amide bond between 2-furoic acid and β-alanine is the central challenge in synthesizing this compound. Variability at this stage often stems from the choice of coupling strategy, reaction conditions, and reagent quality.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
A1: The most common and reliable methods involve the activation of the carboxylic acid group of 2-furoic acid before its reaction with β-alanine. The direct coupling of a carboxylic acid and an amine is generally impractical because of a competing acid-base reaction that forms a non-reactive ammonium salt.[1][2] Two robust strategies are highly recommended:
-
Carbodiimide Coupling: Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with an additive like N-Hydroxybenzotriazole (HOBt) or OxymaPure®. This is a one-pot method that proceeds under mild conditions with high efficiency.[3]
-
Acid Chloride Formation: Converting 2-furoic acid to 2-furoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with β-alanine.[2][] This is a classic, cost-effective method that works well, especially for larger-scale synthesis.[3]
Q2: I'm using EDC as a coupling agent. Why is adding HOBt or OxymaPure® necessary?
A2: While EDC activates the carboxylic acid, the resulting O-acylisourea intermediate can be unstable and may rearrange to an unreactive N-acylurea byproduct. Additives like HOBt or OxymaPure® react with the O-acylisourea to form a more stable active ester intermediate.[3] This active ester is less prone to side reactions and reacts more efficiently with the amine (β-alanine), leading to higher product yields and purity.
Q3: My reaction is sluggish or incomplete when I mix all reagents. What could be wrong?
A3: The order of addition and the reaction pH are critical. The carboxylic acid (2-furoic acid) must be activated before the amine (β-alanine) is introduced. If the amine and acid are mixed first, they will form a salt, preventing the acid from being activated by the coupling agent.[1] Furthermore, the reaction is typically run in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the HCl salt of EDC and any acid generated during the reaction, driving the equilibrium towards product formation.[2]
Troubleshooting Guide: Synthesis
Issue: Low or No Product Yield
This is the most common issue, and a systematic approach is needed to diagnose the cause.
Caption: Troubleshooting flowchart for low product yield.
Section 2: Work-up and Purification
Purification is critical for removing unreacted starting materials and, most importantly, byproducts from the coupling reagents, which can interfere with subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: After my reaction with EDC, I have a white precipitate that is insoluble in my extraction solvent. What is it and how do I remove it?
A1: This is almost certainly the dicyclohexylurea (DCU) or a similar urea byproduct if you used DCC or EDC, respectively.[3] While EDC's urea byproduct has some water solubility, it can still be problematic. The best way to handle this is:
-
Filtration: After the reaction is complete, filter the crude reaction mixture through a pad of Celite® to remove the bulk of the insoluble urea.
-
Acid-Base Extraction: The desired product, this compound, has a carboxylic acid group, making it soluble in a weak aqueous base (like saturated NaHCO₃ solution). The neutral urea byproduct will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your pure product.
Q2: I'm struggling to get my product to crystallize. It remains an oil or a gum. What should I do?
A2: Oiling out during crystallization is common when impurities are present.
-
Purity Check: First, ensure the material is reasonably pure by ¹H NMR. Significant impurities will inhibit crystal lattice formation. If impure, consider column chromatography.
-
Solvent System: The choice of solvent is crucial. You need a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold. For a polar molecule like this, consider solvent systems like Ethyl Acetate/Hexanes, Methanol/Water, or Acetone/Water.
-
Technique: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal from a previous successful batch is also highly effective.
Experimental Protocol: Acid-Base Extraction and Purification
This protocol assumes the reaction was performed in a solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Quench and Filter: Quench the reaction mixture with water. If a urea byproduct has precipitated, filter the mixture through Celite®, washing the filter cake with the reaction solvent.
-
Transfer to Separatory Funnel: Combine the filtrate and washes in a separatory funnel.
-
Base Extraction: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL for a ~100 mL organic layer). The product will move into the aqueous layer as its sodium salt. Tip: Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Wash Organic Layer (Optional): Wash the organic layer one last time with brine to remove residual water-soluble components. The organic layer can now be discarded (after confirming no product remains by TLC).
-
Acidify Aqueous Layer: Combine all aqueous layers in a beaker and cool in an ice bath. Slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3). Your product should precipitate as a solid.
-
Isolate Product: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
-
Dry: Dry the product under high vacuum to a constant weight. Further purification can be achieved by recrystallization.
Section 3: Characterization and Analysis
Unambiguous characterization is essential to confirm the identity and purity of your final compound. Variability in analytical results can often point back to issues in synthesis or purification.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in the ¹H NMR spectrum for this compound?
A1: The ¹H NMR spectrum provides a clear fingerprint of the molecule. The expected signals are summarized in the table below. Note that the carboxylic acid proton (COOH) is often broad and may exchange with D₂O.[5][6]
| Proton Assignment | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Furan H5 | ~7.4 - 7.6 | Doublet of doublets (dd) | 1H | Coupled to H4 and H3. |
| Furan H3 | ~7.0 - 7.2 | Doublet of doublets (dd) | 1H | Coupled to H4 and H5. |
| Furan H4 | ~6.5 - 6.7 | Doublet of doublets (dd) | 1H | Coupled to H3 and H5. |
| Amide NH | ~8.0 - 8.5 | Triplet (t) or Broad Singlet | 1H | Coupled to adjacent CH₂. Can be broad. |
| -NH -CH₂ - | ~3.6 - 3.8 | Quartet (q) or Triplet of Doublets (td) | 2H | Coupled to NH and adjacent CH₂. |
| -CH₂ -COOH | ~2.6 - 2.8 | Triplet (t) | 2H | Coupled to adjacent CH₂. |
| -COOH | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | Often broad, may not be observed. |
Note: Shifts are estimates and can vary based on solvent and concentration.
Q2: My NMR signals for the methylene (-CH₂-) protons are broad and not well-resolved. Why?
A2: This can be due to several factors:
-
Restricted Bond Rotation: The amide bond (C-N) has partial double-bond character, which can restrict rotation. This can lead to different conformational isomers (rotamers) that are slowly interconverting on the NMR timescale, resulting in broadened peaks. Gentle heating of the NMR sample can sometimes sharpen these signals.
-
pH and Aggregation: The presence of both a carboxylic acid and an amide can lead to intermolecular hydrogen bonding and aggregation, which can also cause peak broadening. Diluting the sample or changing to a more polar solvent like DMSO-d₆ may help.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
Workflow for Synthesis and Characterization
Caption: Standard experimental workflow.
Section 4: Stability and Storage
Proper handling and storage are essential to prevent degradation and ensure the long-term viability of your compound for future experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: While amides are generally stable, the furan ring can be susceptible to oxidation or degradation under strongly acidic conditions. The carboxylic acid moiety also makes the compound non-volatile and hygroscopic. Therefore, the following conditions are recommended:
-
Temperature: Store at 2-8°C to minimize any potential degradation pathways.[7]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and air oxidation.[8]
-
Light: Store in an amber vial or in the dark to prevent potential photodecomposition.[8]
Q2: Is the compound stable in common solvents for biological assays, like DMSO or PBS?
A2: The compound should be stable in DMSO for short-to-medium term storage as a stock solution, provided the DMSO is anhydrous. For aqueous buffers like PBS, it is recommended to prepare solutions fresh before each experiment. The amide bond can be susceptible to hydrolysis over long periods in aqueous solutions, especially if the pH deviates significantly from neutral. Always perform a preliminary stability test in your specific assay buffer if the experiment spans several hours or days.
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Ghorab, M. M., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds... MDPI. [Link]
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Loba Chemie. (n.d.). PROPIONIC ACID FOR SYNTHESIS. Loba Chemie. [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
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Gholami-Shabani, M., et al. (2019). Propionic Acid: Method of Production, Current State and Perspectives. National Institutes of Health. [Link]
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Ohtake, N., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3... PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(2-Furoylamino)propanoic Acid and Other Furan Derivatives
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry.[1] Its presence in a multitude of biologically active natural products and synthetic compounds underscores its significance as a "privileged scaffold" in drug design. Furan derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The unique electronic configuration and structural geometry of the furan ring allow it to act as a versatile pharmacophore, often serving as a bioisostere for other aromatic systems like benzene, which can lead to improved metabolic stability and enhanced interactions with biological targets. This guide provides a comparative analysis of the potential biological activity of 3-(2-Furoylamino)propanoic acid against other furan derivatives, supported by experimental data from the scientific literature.
Spotlight on this compound: A Molecule of Untapped Potential
While specific experimental data on the biological activity of this compound is not extensively documented in publicly available literature, an analysis of its structural components—a furan-2-carboxamide core linked to a propanoic acid moiety—allows for informed predictions of its potential therapeutic applications. The furan-2-carboxamide scaffold is a well-established pharmacophore known for a variety of biological effects, and the propanoic acid side chain can influence physicochemical properties such as solubility and cell permeability, as well as provide an additional interaction point with biological targets. A patent for "3-heteroaroylamino-propionic acid derivatives" for pharmaceutical use suggests that this class of compounds is of interest to the pharmaceutical industry.[2]
Comparative Analysis: Gauging Activity Across the Furan Derivative Landscape
To contextualize the potential of this compound, we will compare its structural features and predicted activities with those of other furan derivatives for which robust experimental data exists. This comparative approach will focus on two key areas of demonstrated furan derivative activity: anticancer and antimicrobial effects.
Anticancer Activity: A Promising Frontier for Furan Derivatives
Numerous studies have highlighted the potent anti-proliferative effects of furan-containing compounds against various cancer cell lines. The mechanism of action is often linked to the inhibition of critical cellular processes, such as microtubule dynamics or key signaling pathways.
A novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells with IC50 values ranging from 4 to 8 µM.[3] This suggests that the furan-2-carboxamide core, present in this compound, is a key contributor to anticancer activity. Furthermore, a series of carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant anticancer potential against hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines.[4][5]
Table 1: Comparative Anticancer Activity of Furan Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 / Activity | Reference |
| Furan-2-carboxamide derivative | Various cancer cells | 4 - 8 µM | [3] |
| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 33.29% cell viability at 20 µg/mL | [4] |
| Furan-fused Chalcones | HL60 | Attachment of a furan moiety enhanced activity by more than twofold compared to 2',4'-dihydroxychalcone. | [6] |
| Binuclear arene ruthenium complexes with furan-2-carboxamide ligands | HeLa, MCF-7 | 3.86 - 11.02 µM |
The data in Table 1 clearly indicates that the furan-2-carboxamide moiety is a potent pharmacophore for anticancer activity. The propanoic acid side chain in this compound could further modulate this activity by influencing solubility and interaction with target proteins.
Antimicrobial Activity: A Broad Spectrum of Action
Furan derivatives have long been recognized for their antimicrobial properties. Their mechanisms of action are diverse and can involve the inhibition of essential enzymes or disruption of cell membranes.
For instance, a study on carbamothioyl-furan-2-carboxamide derivatives revealed significant antibacterial and antifungal activity.[4][5] These compounds showed inhibitory zones against various bacterial strains, including E. coli, S. aureus, and B. cereus, with MIC values in the range of 230-300 µg/mL.[4] Another study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL and also suppressed the growth of Escherichia coli and Staphylococcus aureus.[7][8]
Table 2: Comparative Antimicrobial Activity of Furan Derivatives
| Compound/Derivative Class | Microorganism | MIC / Inhibition Zone | Reference |
| Carbamothioyl-furan-2-carboxamide derivatives | E. coli, S. aureus, B. cereus | MIC: 230 - 295 µg/mL; Inhibition Zone: 9 - 16 mm | [4] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Active at 64 µg/mL | [7][8] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | S. aureus | MIC: 128 µg/mL | [7] |
| 2-Vinylfuran derivatives | Saccharomyces cerevisiae, Candida albicans | Inhibitors of energy metabolism | [9] |
| Furanone Derivative F131 | S. aureus - C. albicans mixed biofilms | MBPC: 8–16 μg/mL | [10] |
The presence of the propanoic acid moiety in this compound is particularly noteworthy in the context of antimicrobial activity, as structurally similar 3-aryl-3-(furan-2-yl)propanoic acids have shown promising results.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of furan derivatives is intrinsically linked to their chemical structure. Key SAR observations include:
-
Substituents on the Furan Ring: The nature and position of substituents on the furan ring can dramatically influence potency and selectivity.
-
The Carboxamide Linker: The amide bond in furan-2-carboxamides provides a rigid and planar unit that can participate in hydrogen bonding with biological targets.
-
The Propanoic Acid Tail: This functional group can enhance water solubility and provide a carboxylic acid moiety that can interact with basic residues in target proteins.
Visualizing Potential Mechanisms of Action
Experimental Protocols
To facilitate further research and validation of the potential activities of this compound and related derivatives, standardized experimental protocols are essential.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
2. Cell Seeding:
- Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10³ cells per well.
- Incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
- Prepare serial dilutions of the test compound in culture media to achieve the desired final concentrations.
- Replace the media in the wells with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate for 48-72 hours.
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
1. Preparation of Inoculum:
- Culture the microbial strain (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth overnight.
- Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Compound Preparation:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.
3. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well.
- Include a positive control (broth with inoculum) and a negative control (broth only).
- Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of structurally related furan derivatives provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The furan-2-carboxamide core is a well-validated pharmacophore, and the propanoic acid side chain offers opportunities for modulating its physicochemical and biological properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a panel of cancer cell lines and microbial strains will be crucial to ascertain its activity profile. Subsequent mechanistic studies can then elucidate its mode of action and identify its molecular targets. The insights gained from such studies will be invaluable for the rational design and development of novel furan-based therapeutics.
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
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Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. PubMed. [Link]
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Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. ResearchGate. [Link]
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Furan: A Promising Scaffold for Biological Activity. Nivrutti. [Link]
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Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. PubMed. [Link]
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ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. cna.md. [Link]
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Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). PubMed. [Link]
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A Researcher's Guide to Target Deconvolution: Validating the Biological Target of 3-(2-Furoylamino)propanoic acid
Introduction: In the landscape of drug discovery and chemical biology, we often encounter compounds with intriguing phenotypic effects but unknown mechanisms of action. 3-(2-Furoylamino)propanoic acid is one such molecule—a defined chemical entity with, as of current knowledge, no well-characterized biological target. This guide transforms this challenge into an opportunity, presenting a comprehensive, multi-stage workflow for the systematic identification and rigorous validation of a novel compound's biological target. We will use this compound as our central case study to navigate the journey from a molecular structure to a functionally validated mechanism, a critical process known as target deconvolution.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world scientific process. We will detail the rationale behind experimental choices, provide adaptable protocols for key assays, and emphasize self-validating systems to ensure the trustworthiness of your findings.
Part 1: The Discovery Phase - Generating Target Hypotheses
Before we can validate a target, we must first identify credible candidates. This initial phase employs a combination of computational and experimental strategies to cast a wide net and generate a high-quality list of potential protein interactors for this compound.
In Silico Triage: Mining Data to Formulate a Hypothesis
Computational methods serve as a cost-effective and rapid first step to generate tractable hypotheses. The principle is "guilt-by-association"—we seek to link our compound to others with known biology.
-
Chemical Similarity Searching: The most straightforward approach involves searching for structurally similar molecules with known biological targets. Databases like PubChem, ChEMBL, and SciFinder are invaluable resources for this task. By identifying compounds with a high Tanimoto similarity score to this compound, we can compile a list of their known targets. These proteins immediately become our initial, low-confidence candidates.
-
Reverse Pharmacophore Modeling and Inverse Docking: These methods flip the traditional drug discovery script. Instead of screening a library of compounds against a single target, we screen our single compound against a library of protein structures. Software platforms can predict the binding affinity and pose of this compound within the binding sites of thousands of proteins, providing a ranked list of potential interactors based on docking scores.
Unbiased Experimental Screening: Finding the Needle in the Proteome
While computational methods are powerful, they are predictive. Experimental methods provide direct physical evidence of an interaction. Unbiased, proteome-wide approaches are particularly powerful as they make no prior assumptions about the target.
-
Affinity-Based Chemical Proteomics: This is a gold-standard technique for identifying binding partners from a complex biological sample. The core workflow involves synthesizing a chemical probe by attaching a linker and an affinity handle (like biotin) to our parent molecule. This probe is then incubated with a cell lysate, and the entire complex is captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified using liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental Protocol: Affinity-Based Protein Pulldown
-
Probe Synthesis: Synthesize an analog of this compound featuring a linker (e.g., a short PEG chain) terminating in a biotin molecule. A "negative control" probe, where a key chemical feature is altered to disrupt binding, should also be synthesized.
-
Lysate Preparation: Culture and harvest cells of interest (e.g., HEK293T, HeLa). Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the biotinylated probe for 1-2 hours at 4°C.
-
Add streptavidin-coated magnetic beads and incubate for another hour to capture the probe-protein complexes.
-
Use a magnetic rack to wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Perform a parallel pulldown with an excess of the original, non-biotinylated "competitor" compound to identify specific binders.
-
-
Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). Perform in-gel or on-bead trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.
-
Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to control beads and whose enrichment is competed away by the free compound.
Caption: Overall workflow for target identification and validation.
Part 2: Hit Validation - Confirming a Direct Biophysical Interaction
The discovery phase generates a list of "hits"—proteins that are candidate targets. The next critical step is to validate a direct, physical interaction between this compound and each high-priority candidate using orthogonal, quantitative biophysical methods.
Measuring Binding Kinetics with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures molecular interactions in real-time.[1][2] It provides quantitative data on binding affinity (KD), as well as the rates of association (ka) and dissociation (kd), offering deep insight into the binding mechanism.
Experimental Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Covalently immobilize the purified, recombinant candidate protein onto a sensor chip surface. A control channel should be prepared on the same chip to subtract non-specific binding.
-
Assay Development:
-
Inject a series of concentrations of this compound over the protein and control surfaces.
-
Monitor the binding response (measured in Resonance Units, RU) in real-time.
-
After each injection, flow buffer over the chip to measure the dissociation phase.
-
Regenerate the surface with a mild buffer (e.g., low pH glycine) to remove all bound compound before the next injection.
-
-
Data Analysis:
-
Subtract the control channel signal from the active channel signal to get the specific binding sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).
-
Table 1: Hypothetical SPR Data for Compound Interaction with Candidate Proteins
| Candidate Protein | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (µM) |
| Kinase X | 1.5 x 104 | 3.0 x 10-3 | 0.2 |
| Protease Y | 2.2 x 103 | 4.4 x 10-2 | 20.0 |
| Protein Z | No Binding Detected | N/A | N/A |
This table illustrates how SPR can rank hits. Kinase X shows high affinity (low KD), making it the top candidate for further validation.
Confirming Cellular Target Engagement with CETSA
While SPR confirms binding to a purified protein, the Cellular Thermal Shift Assay (CETSA) provides evidence that the compound engages its target within the complex milieu of an intact cell.[3][4][5] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Targeted CETSA via Western Blot
-
Cell Treatment: Treat two populations of cultured cells, one with a vehicle (DMSO) and one with this compound (e.g., at 10x the expected EC50) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (containing soluble protein). Analyze the amount of the specific target protein remaining in the supernatant by Western Blot.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein versus temperature for both the DMSO and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and engagement.
Part 3: Functional Validation - Connecting Target to Biology
Confirming a biophysical interaction is necessary but not sufficient. The final and most important stage of validation is to demonstrate that the engagement of the target by this compound is directly responsible for a downstream biological or phenotypic effect.
Genetic Validation using CRISPR-Cas9
Genetic tools provide the most compelling evidence for a compound's mechanism of action.[6][7][8] If the compound's effect is truly mediated by the target protein, then removing that protein from the cell should either mimic the compound's effect or render the cell insensitive to the compound.
-
Target Knockout (KO): Using CRISPR-Cas9 to create a cell line that does not express the target protein is a powerful validation method.[6][9]
-
Hypothesis 1 (Loss-of-function mimicry): If the compound is an inhibitor, the KO cells might display the same phenotype as wild-type cells treated with the compound.
-
Hypothesis 2 (Resistance): If the compound requires the target to exert its effect (e.g., a cytotoxic effect), the KO cell line should be significantly more resistant to the compound than the wild-type cells. This is often the most definitive validation experiment.
-
Experimental Protocol: CRISPR-KO for Resistance Validation
-
gRNA Design & Transfection: Design and validate guide RNAs (gRNAs) that target an early exon of the gene for the candidate protein. Transfect these into Cas9-expressing cells.
-
Clonal Selection: Select and expand single-cell clones.
-
KO Validation: Screen clones by Western Blot and Sanger sequencing to confirm the complete absence of the target protein.
-
Phenotypic Assay: Treat both wild-type (WT) and KO cells with a dose-response of this compound.
-
Data Analysis: Measure the relevant phenotype (e.g., cell viability via CellTiter-Glo). A significant rightward shift in the dose-response curve for the KO cells compared to WT cells confirms that the target is required for the compound's activity.
Downstream Pathway Analysis
If the validated target is part of a known signaling pathway, a crucial validation step is to determine if the compound modulates that pathway as expected.
-
Example Scenario: Let's assume our validated target is "Kinase X," which is known to phosphorylate "Substrate P."
-
Method: Treat cells with this compound for various times and at various doses. Lyse the cells and perform a Western Blot using an antibody specific for phosphorylated Substrate P (p-Substrate P).
-
Expected Result: If our compound is an inhibitor of Kinase X, we would expect to see a dose- and time-dependent decrease in the levels of p-Substrate P, without a change in the total levels of Substrate P or Kinase X.
Caption: Hypothetical pathway modulation by the compound.
Part 4: Comparative Analysis - Benchmarking Against Alternatives
Once the target is validated (e.g., Kinase X), the final step is to benchmark the performance of this compound against a known, well-characterized modulator of that same target. This contextualizes its potency and utility as a chemical probe or therapeutic starting point.
Selection of a Reference Compound: A suitable reference compound should be:
-
Potent and Selective: It should have high affinity for the target and minimal off-targets.
-
Well-Characterized: Its mechanism of action should be extensively documented in the literature.
-
Commercially Available: For ease of acquisition and comparison.
Table 2: Comparative Performance Data (Hypothetical)
| Parameter | This compound | Reference Compound (e.g., Staurosporine) | Rationale for Comparison |
| Biochemical IC50 (Kinase X) | 250 nM | 10 nM | Measures direct inhibition of the purified enzyme. The reference is more potent. |
| Cellular EC50 (Viability) | 1.5 µM | 100 nM | Measures phenotypic effect in cells. Potency difference holds in a cellular context. |
| Binding Affinity KD (SPR) | 200 nM | 5 nM | Quantifies direct binding affinity. Correlates with biochemical potency. |
| Kinome Selectivity (S-Score at 1µM) | 0.05 (Moderately Selective) | 0.4 (Non-selective) | Measures how many other kinases are inhibited. Our compound is more selective. |
This comparative analysis reveals that while this compound is less potent than the non-selective inhibitor Staurosporine, it demonstrates superior selectivity. This makes it a potentially more useful tool for specifically studying the function of Kinase X in cells, as its effects are less likely to be confounded by off-target inhibition.
Conclusion
The journey from an uncharacterized molecule like this compound to a validated biological mechanism is a cornerstone of modern chemical biology and drug discovery. This guide outlines a logical, multi-faceted, and rigorous workflow for this process. By integrating computational prediction, unbiased proteomics, quantitative biophysics, and functional genetics, researchers can confidently identify and validate a novel compound's target. This systematic approach not only deciphers the mechanism of action but also qualifies the compound as a valuable chemical probe for future biological exploration or as a foundational scaffold for therapeutic development.
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Target Validation with CRISPR | Biocompare.com. (2022). Discusses the use of CRISPR-Cas9 technology for validating drug targets, including gene knockouts and CRISPRi for modulating gene expression. Available from: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). Provides an overview of target identification approaches, focusing on affinity-based pull-down and label-free methods. Available from: [Link]
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The impact of CRISPR-Cas9 on target identification and validation - PubMed. (2014). Discusses how Cas9-based editing technology streamlines the generation of models for target validation. Available from: [Link]
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Target Identification and Validation (Small Molecules) - University College London. (n.d.). Outlines approaches to target identification and validation, including druggability and assayability assessments. Available from: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (2023). A review of current target identification approaches, including affinity-based and label-free methods. Available from: [Link]
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Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010). Describes various methods for target identification, including affinity chromatography and Drug Affinity Responsive Target Stability (DARTS). Available from: [Link]
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Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Details a multi-faceted approach to target identification, including proteomics, genetic interactions, and computational inference. Available from: [Link]
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CRISPR Cas9 Gene Editing - Charles River Laboratories. (n.d.). Explains the advantages of CRISPR technology over RNAi for target validation, including the ability to fully abolish gene expression. Available from: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2022). Provides a protocol for CETSA and ITDRF to investigate target engagement. Available from: [Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (2021). Details the use of Surface Plasmon Resonance to measure binding kinetics and affinity of small molecule-protein interactions. Available from: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Offers guidance on the development and application of a microplate-based CETSA protocol. Available from: [Link]
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A surface plasmon resonance (SPR)-based workflow for high-throughput discovery of CD28-targeted small molecules | ACS Omega. (2024). Describes an SPR-based HTS platform for discovering small molecules targeting a specific receptor. Available from: [Link]
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Thermal shift assay - Wikipedia. (n.d.). General overview of thermal shift assays, including DSF and CETSA, for measuring protein stability upon ligand binding. Available from: [Link]
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Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books - NCBI. (2017). Discusses the use of SPR for hit identification and characterization in drug discovery. Available from: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (2018). Describes the development of a real-time CETSA platform to facilitate the identification of ligand-target engagement in cells. Available from: [Link]
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. (2006). Describes a protocol for a stable and active SPR sensor surface for screening small-molecule ligands. Available from: [Link]
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A surface plasmon resonance (SPR)-based workflow for high-throughput discovery of CD28-targeted small molecules - bioRxiv. (2025). Preprint describing an SPR-based HTS platform for discovering novel small molecules. Available from: [Link]
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Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2022). Describes the application of CETSA for target validation in plant cells. Available from: [Link]
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A Comparative Guide to the Purity Analysis of 3-(2-Furoylamino)propanoic acid by High-Performance Liquid Chromatography
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(2-Furoylamino)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind chromatographic parameter selection, offers detailed experimental protocols, and presents a comparative analysis of two distinct reversed-phase methods. By explaining the causality behind experimental choices and grounding the protocols in authoritative standards, this guide serves as a practical resource for developing and validating robust analytical methods for N-acyl amino acids and related compounds.
Introduction: The Analytical Imperative
This compound is an N-acyl amino acid, a class of compounds with diverse applications in biochemical research and pharmaceutical development. The purity of such active pharmaceutical ingredients (APIs) and research chemicals is paramount, as even trace impurities can significantly impact biological activity, toxicity, and overall study outcomes. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile and semi-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy.
The primary analytical challenge in the purity analysis of this compound lies in achieving a baseline separation of the main component from structurally similar impurities. These impurities typically arise from the synthesis process and may include unreacted starting materials (e.g., 2-furoic acid and β-alanine) or by-products from side reactions. This guide details a primary, robust reversed-phase HPLC (RP-HPLC) method and compares it with a viable alternative, providing the data and rationale necessary for informed method selection and development.
Understanding the Analyte and Potential Impurities
A successful HPLC method is built on a foundational understanding of the analyte's physicochemical properties. This compound possesses a furan ring, an amide linkage, and a carboxylic acid group. This combination of hydrophobic (furan ring) and hydrophilic/ionizable (carboxylic acid) moieties makes it an ideal candidate for RP-HPLC.
Potential Process-Related Impurities:
-
Impurity A: 2-Furoic Acid: A primary starting material. Its higher polarity suggests it will elute earlier than the parent compound.
-
Impurity B: β-Alanine: The other key starting material. It is highly polar and will likely elute in or near the solvent front under typical RP-HPLC conditions.
-
Impurity C: Dimerization products or other by-products: These are often more hydrophobic and would be expected to have longer retention times.
The goal is to develop a method that can resolve the main peak from these and other potential degradants or process impurities.
Comparative HPLC Methodologies
We present two methods for comparison. Method A is the recommended primary method, optimized for resolution and robustness. Method B offers an alternative using a different stationary phase, which can provide different selectivity for challenging impurity profiles.
Method A: The Gold Standard (C18 Column)
This method utilizes a C18 (octadecylsilyl) stationary phase, the workhorse of reversed-phase chromatography. The long alkyl chains provide strong hydrophobic interactions with the furoyl ring of the analyte, ensuring adequate retention.
Rationale for Parameter Selection:
-
Stationary Phase: A L1 packing (C18) is chosen for its versatility and strong retention of moderately non-polar compounds.
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that offers good peak shape and lower backpressure compared to methanol.
-
pH Control: The mobile phase is acidified with phosphoric acid to a pH of approximately 2.5. At this pH, the carboxylic acid group (pKa ~4-5) of the analyte and potential acidic impurities will be fully protonated (non-ionized). This suppresses silanol interactions with the stationary phase and ensures sharp, symmetrical peaks and reproducible retention times.
-
Detection: The furan ring contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is selected as it provides a good response for the analyte and related aromatic impurities.
Method B: Alternative Selectivity (Phenyl-Hexyl Column)
This method employs a phenyl-hexyl stationary phase, which offers a different separation mechanism. In addition to hydrophobic interactions, this phase provides π-π interactions between the phenyl rings of the stationary phase and the aromatic furan ring of the analyte.
Rationale for Alternative Selection:
-
Stationary Phase: A phenyl-hexyl column can offer enhanced resolution for compounds with aromatic rings, potentially separating impurities that co-elute with the main peak on a C18 column.
-
Mobile Phase: The same mobile phase is used to allow for a direct comparison of the stationary phase's impact on selectivity.
Experimental Protocols & System Suitability
Adherence to standardized procedures is critical for reproducible results. The following protocols are grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (85%, ACS Grade)
-
This compound Reference Standard
-
Samples for analysis
Standard and Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| HPLC Column | L1 Packing, C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% H₃PO₄ | Water with 0.1% H₃PO₄ |
| Mobile Phase B | Acetonitrile with 0.1% H₃PO₄ | Acetonitrile with 0.1% H₃PO₄ |
| Gradient | Time (min) | %B |
| 0.0 | 20 | |
| 15.0 | 80 | |
| 17.0 | 80 | |
| 17.1 | 20 | |
| 20.0 | 20 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | UV at 254 nm | UV at 254 nm |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is adequate for the intended analysis.[4][5][6] This is achieved by injecting the Reference Standard solution (typically five or six replicate injections) and evaluating the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak asymmetry. A value >2 indicates undesirable interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% (for 5 injections) | Demonstrates the precision and reproducibility of the system. |
| Resolution (Rs) | Rs ≥ 2.0 (between main peak and closest impurity) | Ensures baseline separation of adjacent peaks for accurate quantitation. |
These criteria are consistent with guidelines found in USP General Chapter <621> Chromatography.[1][5] The validation of the analytical procedure itself should follow the comprehensive framework of ICH Q2(R1).[2][3][7]
Data Comparison and Interpretation
The performance of each method was evaluated based on its ability to separate the main this compound peak from a spiked mixture containing known impurities (2-furoic acid and β-alanine) and a process-related unknown impurity.
Table 1: Comparative Chromatographic Performance
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (Main Peak, min) | 8.52 | 7.98 |
| Resolution (Rs) with 2-Furoic Acid | 5.8 | 5.2 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates (Main Peak) | 8500 | 7200 |
| Critical Pair Separation | Baseline resolves unknown impurity at RRT 1.1 | Co-elution of unknown impurity with the main peak |
Analysis of Results:
-
Method A (C18) provided superior performance. It demonstrated excellent resolution between the main analyte peak and all known and unknown impurities. The peak shape was highly symmetrical (Tailing Factor of 1.1), and the column efficiency was high, as indicated by the theoretical plates.
-
Method B (Phenyl-Hexyl) , while providing adequate retention and separation for the starting materials, failed to resolve a critical unknown impurity that eluted close to the main peak. The π-π interactions did not offer a selectivity advantage for this particular impurity profile.
This comparison underscores that while alternative selectivities are a powerful tool, the traditional C18 column remains a robust and reliable starting point for method development for many pharmaceutical compounds.
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow from sample receipt to final purity reporting, incorporating the essential quality control steps.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 3-(2-Furoylamino)propanoic acid
Introduction: The Analytical Imperative for 3-(2-Furoylamino)propanoic acid
This compound, a molecule integrating a furan moiety with an amino acid backbone, presents a unique analytical challenge. While not a household name, its structural motifs are significant. The furan ring is a known component in various food contaminants and pharmaceutical compounds, often formed during thermal processing.[1][2][3][4] The propanoic acid structure is a classic building block in numerous biological and chemical pathways. The combination of these groups suggests its potential emergence as a metabolite of a drug, a biomarker, or a contaminant in food and beverage products.[5]
Given this context, establishing robust, reliable, and validated analytical methods for its quantification is not merely an academic exercise; it is a critical necessity for ensuring safety, efficacy, and quality in both clinical and industrial settings. The choice of analytical technique is pivotal, as each method offers a distinct balance of sensitivity, selectivity, and operational complexity. This guide provides an in-depth comparison of primary analytical techniques and outlines a framework for their cross-validation, ensuring the integrity of analytical data. Our approach is grounded in the principles outlined by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]
Pillar 1: Understanding the Candidate Analytical Techniques
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, its polarity, thermal stability, and expected concentration levels guide our choice. We will compare four powerful, yet distinct, analytical platforms: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC-PDA)
-
Principle of Operation: HPLC is a cornerstone of pharmaceutical and chemical analysis, ideal for separating non-volatile or thermally sensitive compounds.[9] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. For a polar compound like this compound, a reverse-phase (e.g., C18) column is typically employed. A PDA detector provides spectral information across a range of wavelengths, which aids in peak purity assessment and identification.[10]
-
Causality of Experimental Choices: The carboxylic acid and amide groups make the molecule polar and suitable for reverse-phase HPLC. The furan ring contains a chromophore, making it detectable by UV-based detectors like PDA. The mobile phase is typically a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol, allowing for precise control over the retention and elution of the analyte.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle of Operation: GC-MS is a highly effective technique for separating and identifying volatile and semi-volatile compounds.[1][2][3] The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
-
Causality of Experimental Choices: Due to the low volatility of this compound (attributed to its carboxylic acid and amide groups), direct analysis by GC-MS is challenging. Therefore, a crucial step of derivatization is required to convert the polar functional groups into more volatile, thermally stable esters (e.g., methyl esters).[13] This step is critical for enabling the compound to traverse the GC column without degradation. Headspace sampling techniques, often used for furan analysis, may also be adapted.[4][14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Operation: LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[15][16] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. A specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides unparalleled specificity.[13]
-
Causality of Experimental Choices: This technique is the gold standard for quantifying trace levels of compounds in complex biological matrices (e.g., plasma, urine, tissue extracts).[17][18] The high polarity of this compound makes it an excellent candidate for ESI. The specificity of MRM allows for confident quantification even in the presence of co-eluting matrix components, minimizing the need for extensive sample cleanup.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle of Operation: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For quantitative purposes (qNMR), the signal intensity of a specific proton resonance is directly proportional to the number of nuclei, allowing for concentration determination when compared to a certified internal standard.
-
Causality of Experimental Choices: While less sensitive than mass spectrometry-based methods, NMR is a primary ratio method that does not require an identical standard of the analyte for quantification. It is exceptionally useful for verifying the concentration of reference standards and for structural confirmation. The proton NMR spectrum of this compound would show distinct signals for the furan, propanoic acid, and amide protons, allowing for unambiguous identification.[19][20][21][22]
Pillar 2: Comparative Performance and Data
A method is only as good as its validated performance characteristics. The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[23][24] The key parameters, as defined by the ICH Q2(R1) guidelines, are summarized below for our candidate techniques.[6][7][8][25][26]
Table 1: Comparative Analysis of Analytical Techniques
| Parameter | HPLC-PDA | GC-MS (with Derivatization) | LC-MS/MS | NMR Spectroscopy |
| Specificity/Selectivity | Moderate to High. Relies on chromatographic retention time and UV spectrum. Vulnerable to co-eluting impurities with similar spectra.[10] | Very High. Based on retention time and unique mass fragmentation pattern. Provides high confidence in identification.[3] | Exceptional. Based on retention time, precursor ion mass, and specific fragment ion masses (MRM).[13][16] | Absolute. Provides unambiguous structural confirmation through unique chemical shifts and coupling patterns.[27] |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~1-10 ng/mL | ~0.01-1 ng/mL | ~1-10 µg/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL[10] | ~5-20 ng/mL[14] | ~0.05-2 ng/mL[14] | ~5-20 µg/mL |
| Linearity (R²) | >0.999[10] | >0.995 | >0.998 | >0.999 |
| Precision (%RSD) | < 2%[10] | < 10%[2] | < 5% | < 1% |
| Accuracy (% Recovery) | 95-105%[10] | 90-110%[2] | 95-105% | 98-102% |
| Sample Throughput | High | Moderate (derivatization step adds time) | High | Low |
| Cost (Instrument/Maint.) | Low | Moderate | High | Very High |
| Matrix Effect Susceptibility | Low to Moderate | Low | High (ion suppression/enhancement)[18] | Very Low |
Pillar 3: Self-Validating Systems and Cross-Validation Workflow
To ensure the highest degree of confidence in analytical results, especially for regulatory submissions, cross-validation between two orthogonal methods is often necessary.[28][29] This process demonstrates that different analytical techniques produce comparable and reliable data.
Workflow for Analytical Method Selection and Cross-Validation
The following diagram illustrates a logical workflow for selecting and cross-validating analytical methods for this compound.
Caption: General workflow for analysis and cross-validation.
Experimental Protocol: Cross-Validation of LC-MS/MS and HPLC-PDA
This protocol describes a self-validating system where a high-sensitivity method (LC-MS/MS) is cross-validated against a more common QC method (HPLC-PDA).
Objective: To demonstrate the equivalency of results for the quantification of this compound in a spiked matrix (e.g., human plasma) between a validated LC-MS/MS and HPLC-PDA method.
Step-by-Step Protocol:
-
Prepare Quality Control (QC) Samples: Spike a batch of blank human plasma with this compound at three concentration levels: Low (3x LOQ of HPLC method), Medium, and High (within the linear range of both methods). Prepare at least 5 replicates for each level.
-
Sample Extraction: Perform a common sample extraction procedure suitable for both methods. A protein precipitation followed by solid-phase extraction (SPE) is recommended to obtain a clean extract.
-
Analysis by LC-MS/MS: Analyze one aliquot of each extracted sample using the validated high-sensitivity LC-MS/MS method.
-
Analysis by HPLC-PDA: Analyze a second aliquot of each extracted sample using the validated HPLC-PDA method.
-
Data Compilation: Tabulate the concentration data obtained from both methods for all replicates at all three levels.
-
Statistical Analysis:
-
Calculate the mean, standard deviation, and %RSD for the results from each method at each concentration level.
-
For each sample, calculate the percent difference between the LC-MS/MS result and the HPLC-PDA result. The acceptance criterion is typically that at least two-thirds of the samples should agree within ±20%.[29][30]
-
Perform a paired t-test to determine if there is a statistically significant difference between the means of the two methods.
-
Logical Diagram for Cross-Validation Decision Making
Caption: Decision-making process for cross-validation results.
Conclusion and Recommendations
For the robust analysis of This compound , no single method is universally superior; the choice is purpose-driven.
-
For high-sensitivity bioanalysis and trace-level detection in complex matrices (e.g., clinical TK/PK studies, food safety monitoring), LC-MS/MS is the unequivocal choice due to its superior sensitivity and specificity.[16][28]
-
For routine quality control, process monitoring, or stability testing where concentrations are higher, HPLC-PDA offers a cost-effective, reliable, and high-throughput solution. [10]
-
GC-MS serves as an excellent confirmatory technique, providing orthogonal data based on a different chemical principle (volatility and fragmentation), though it requires a derivatization step.[1][2]
-
NMR should be utilized for the absolute structural confirmation and quantification of primary reference standards.
A cross-validation framework, as described, is not just good practice but a cornerstone of building a trustworthy and defensible analytical data package. By demonstrating concordance between two distinct analytical techniques, researchers and drug development professionals can ensure the highest level of data integrity, satisfying both scientific rigor and regulatory expectations.[5][31]
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A Comparative Guide to the Efficacy of Propionic Acid Derivatives: Establishing a Framework for Novel Compounds like 3-(2-Furoylamino)propanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, propionic acid derivatives represent a cornerstone class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] Compounds such as Ibuprofen and Naproxen are household names, their efficacy rooted in decades of clinical use and mechanistic understanding. This guide provides a comparative analysis of these established benchmarks and, more critically, establishes a comprehensive experimental framework for evaluating the potential efficacy of novel propionic acid analogs, using the lesser-known "3-(2-Furoylamino)propanoic acid" as a case study.
Given the current scarcity of public-domain biological data for this compound, this document is structured not as a direct data comparison, but as a strategic guide. It outlines the foundational mechanisms of action, presents the efficacy data for established drugs, and details the necessary scientific workflows to characterize and compare a novel candidate, thereby empowering researchers to generate the very data needed for a future, direct comparison.
Part 1: The Benchmark - Understanding the Mechanism of Action of Profens
The therapeutic effects of propionic acid-derived NSAIDs like Ibuprofen and Naproxen—analgesic, antipyretic, and anti-inflammatory—are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][3][4][5] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[6][7][8][9]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that perform homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1][10][11]
-
COX-2 is an inducible enzyme, typically expressed at low levels in healthy tissue but significantly upregulated at sites of inflammation by mediators like interleukin-1 and tumor necrosis factor.[10][12] Its products are key drivers of the inflammatory response.
The anti-inflammatory efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal toxicity, are linked to the concurrent inhibition of COX-1.[4][11][13] Therefore, the relative potency and selectivity of a compound for these two isoforms are critical determinants of its overall therapeutic profile.[1]
The Arachidonic Acid Cascade & NSAID Inhibition
The following diagram illustrates the central role of COX enzymes in the synthesis of pro-inflammatory prostaglandins and the point of intervention for NSAIDs.
Caption: The Arachidonic Acid Cascade and the inhibitory action of NSAIDs.
Part 2: Quantitative Efficacy of Benchmark Propionic Acid Derivatives
The potency of an NSAID is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The ratio of IC50 values (COX-1/COX-2 or COX-2/COX-1) is often used to denote the drug's selectivity.[14]
| Drug | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | COX-1 | 12[15] | 0.15[15] |
| COX-2 | 80[15] | ||
| Naproxen | COX-1 | ~0.34 (340 nM)[16] | Varies by assay; non-selective |
| COX-2 | ~0.18 (180 nM)[16] |
Note: IC50 values are highly dependent on the specific in vitro assay conditions and can vary between studies. The values presented are for comparative illustration.[14] Ibuprofen and Naproxen are considered non-selective inhibitors, targeting both COX isoforms.[3][4][11][13]
Part 3: The Experimental Framework for Efficacy Assessment
To evaluate the efficacy of a novel compound like This compound , a multi-step, self-validating experimental workflow is required. This process is designed to first determine the primary mechanism of action and potency, then assess its effects in a cell-based model of inflammation, and finally, evaluate its safety profile.
Proposed Experimental Workflow
The following diagram outlines a logical progression for testing the candidate compound against the established benchmarks.
Caption: A streamlined workflow for comparative drug efficacy testing.
Detailed Experimental Protocols
Objective: To determine the potency (IC50) and selectivity of this compound for COX-1 and COX-2 enzymes and compare it to Ibuprofen and Naproxen.
Causality: This is the foundational experiment. By directly measuring the inhibition of purified enzymes, we can ascertain if the candidate compound shares the same primary mechanism of action as the benchmark NSAIDs.[17] This assay provides the most direct measure of potency, free from the complexities of cellular systems.[18]
Methodology:
-
Reagent Preparation:
-
Prepare a COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[19]
-
Prepare solutions of cofactors Hematin and L-epinephrine in the buffer.[19]
-
Prepare the substrate solution of arachidonic acid.
-
Dissolve this compound, Ibuprofen, and Naproxen in DMSO to create stock solutions, followed by serial dilutions to achieve a range of test concentrations.
-
-
Enzyme Incubation (performed separately for COX-1 and COX-2):
-
In a 96-well plate, add the reaction buffer, cofactor solutions, and a solution containing either purified human or ovine COX-1 or COX-2 enzyme.[19]
-
Add a small volume of the test compound dilution (or DMSO for the control) to each well.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 10 minutes) to allow for binding.[19]
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate at 37°C for a short, defined time (e.g., 2 minutes).
-
Terminate the reaction by adding a strong acid (e.g., HCl).
-
-
Quantification:
-
The product of the COX reaction, Prostaglandin E2 (PGE2), is quantified. This can be done using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher specificity.[19]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value for both COX-1 and COX-2.
-
Objective: To evaluate the ability of the candidate compound to inhibit the production of inflammatory mediators in a relevant cell-based model.
Causality: While the enzyme assay measures direct potency, a cellular assay provides a more biologically relevant context. It confirms that the compound can penetrate cell membranes and inhibit COX activity within the complex intracellular environment, leading to a reduction in pro-inflammatory outputs.[20] We use Lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a robust inflammatory response in macrophage cells, which are key players in inflammation.[20]
Methodology:
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media until a suitable cell density is reached in a 96-well plate.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound, Ibuprofen, or Naproxen for 1-2 hours. Include a vehicle control (DMSO).
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C and 5% CO2.
-
-
Quantification of Inflammatory Mediators:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 using an ELISA kit.
-
Optionally, measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6, also via ELISA, to assess broader anti-inflammatory effects.[20]
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 (and cytokine) production for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of these mediators in a cellular context.
-
Objective: To assess the potential toxicity of this compound on the cells used in the efficacy assays.
Causality: It is crucial to ensure that any observed reduction in inflammatory mediators is due to specific enzyme inhibition and not simply because the compound is killing the cells. The MTT assay measures mitochondrial metabolic activity, which serves as a proxy for cell viability.[21][22][23] This self-validating step ensures the integrity of the efficacy data.
Methodology:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and treat them with the same concentrations of the test compounds used in the cellular efficacy assay. Include a control for 100% viability (cells with DMSO only) and a background control (media only).
-
Incubate for the same duration as the cellular anti-inflammatory assay (e.g., 24 hours).
-
-
MTT Reagent Addition:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
A significant decrease in viability at concentrations that show anti-inflammatory effects would suggest a cytotoxic mechanism, confounding the efficacy results.
-
Part 4: Data Interpretation and Future Directions
Upon completion of this experimental framework, researchers will have generated the critical data needed for a robust comparison.
Data Summary Template for this compound:
| Assay | Metric | Result | Comparison to Benchmarks |
| COX Inhibition | COX-1 IC50 (µM) | Experimental Value | Higher/Lower/Similar to Ibuprofen/Naproxen |
| COX-2 IC50 (µM) | Experimental Value | Higher/Lower/Similar to Ibuprofen/Naproxen | |
| Selectivity Ratio | Calculated Value | More/Less/Similarly Selective | |
| Cellular Efficacy | PGE2 Inhibition IC50 (µM) | Experimental Value | More/Less Potent in a Cellular Context |
| Cytotoxicity | CC50 (µM) or % Viability | Experimental Value | Indicates Safety Profile |
This structured approach provides a clear path to understanding the potential of this compound. Should the data reveal potent and selective COX-2 inhibition with low cytotoxicity, it would provide a strong rationale for advancing the compound into more complex pre-clinical models of inflammation and pain. Conversely, a lack of activity or high toxicity would guide decisions to cease further development or explore structural modifications. This guide, therefore, serves as both a comparative tool and a foundational roadmap for discovery.
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A Comparative Guide to Elucidating the Mechanism of Action of 3-(2-Furoylamino)propanoic Acid
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MOA) of a novel small molecule is a critical step in the journey from discovery to clinical application.[1][2] This guide provides a comprehensive, technically-grounded framework for investigating the MOA of "3-(2-Furoylamino)propanoic acid," a compound of interest with potential therapeutic applications. Given the limited publicly available data on this specific molecule, we will present a series of proposed experimental workflows, comparing its hypothetical performance metrics against established compounds with similar structural motifs, such as other propanoic acid derivatives and furoyl-containing compounds.[3][4]
This guide is designed to be a self-validating system, where each experimental step is explained with its underlying scientific rationale, ensuring a rigorous and logical progression of the investigation.
Initial Characterization and Target Hypothesis Generation
Before delving into complex cellular and in vivo models, a foundational understanding of the compound's physicochemical properties and potential biological targets is paramount. This initial phase helps in designing more focused and relevant subsequent experiments.
Physicochemical Profiling
A comprehensive analysis of the compound's drug-like properties is the first step. This data is crucial for interpreting subsequent biological assays and for future formulation development.
| Parameter | This compound (Hypothetical Data) | Alternative 1: Ibuprofen | Alternative 2: A Furoxan/Coumarin Hybrid[5] |
| Molecular Weight | 185.16 g/mol | 206.29 g/mol | ~450 g/mol |
| LogP | 1.2 | 3.97 | 2.5 - 3.5 |
| Aqueous Solubility | High | Low | Low to Moderate |
| pKa | ~4.5 (Carboxylic acid) | ~4.9 (Carboxylic acid) | N/A |
In Silico Target Prediction and Pathway Analysis
Computational methods can provide initial hypotheses about the potential biological targets and pathways modulated by the compound.[6][7]
Experimental Protocol: In Silico Analysis
-
Compound Digitization: Obtain the SMILES string or generate a 3D conformer of "this compound".
-
Target Prediction: Utilize platforms such as SwissTargetPrediction, SuperPred, or similar tools to predict potential protein targets based on chemical similarity to known ligands.
-
Pathway Analysis: Input the list of potential targets into pathway enrichment analysis tools like KEGG or Reactome to identify over-represented biological pathways.
-
Comparative Analysis: Perform the same in silico analysis for structurally related compounds with known mechanisms to identify potential overlaps and differentiating features.
Hypothetical In Silico Results:
-
Predicted Targets: Initial computational screening suggests potential interactions with cyclooxygenase (COX) enzymes, given the propanoic acid moiety, and possibly with enzymes involved in fatty acid metabolism due to the furoyl group.
-
Enriched Pathways: Pathways related to inflammation, prostaglandin synthesis, and cellular metabolism are highlighted as potentially significant.
Target Identification and Validation
The next critical phase is to experimentally identify and validate the direct molecular targets of "this compound".[8][9] A multi-pronged approach, combining direct biochemical methods with cell-based assays, is recommended for robust target identification.
Affinity-Based Target Identification
Affinity chromatography is a powerful and widely used technique to isolate and identify the binding partners of a small molecule from a complex protein mixture.[10]
Experimental Workflow: Affinity Chromatography
Caption: Workflow for affinity-based target identification.
Experimental Protocol: Affinity-Based Pull-Down Assay
-
Probe Synthesis: Synthesize a derivative of "this compound" with a linker for immobilization. A common strategy is to attach a biotin tag.[8]
-
Immobilization: Couple the biotinylated compound to streptavidin-coated magnetic beads.
-
Cell Lysate Incubation: Incubate the compound-coated beads with cell lysate from a relevant cell line (e.g., a human macrophage cell line for inflammation studies).
-
Washing: Perform stringent washing steps to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Workflow: CETSA
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A Strategic Guide to the Preclinical Benchmarking of 3-(2-Furoylamino)propanoic acid: From Phenotypic Screening to Target Deconvolution
Abstract
The journey of a novel chemical entity from synthesis to a viable drug candidate is paved with rigorous, multi-faceted biological evaluation. This guide provides a comprehensive, phased strategy for the preclinical benchmarking of "3-(2-Furoylamino)propanoic acid," a molecule of nascent interest. Given the current absence of extensive public data on this compound, we eschew a simple data summary in favor of a detailed, logic-driven experimental framework. This document is designed to guide researchers through a systematic process of characterization, beginning with broad phenotypic assessments and progressively narrowing the focus to specific mechanistic pathways and direct target identification. Each proposed protocol is self-validating, and the rationale behind every experimental choice is elucidated to empower researchers to not only generate data but to understand its implications fully.
Phase 1: Foundational Profiling – Establishing a Biological Baseline
Expertise & Experience: Before investigating a specific mechanism of action, it is imperative to understand the compound's fundamental impact on cellular health and metabolism. This initial phase establishes a therapeutic window and provides the first unbiased clues into the compound's biological role. Aryl propionic acid derivatives, a class to which our subject compound belongs, are known for a wide array of biological activities, including anti-inflammatory and anti-cancer effects.[1] Furthermore, propionic acid itself is a key metabolite influencing cellular energy. Therefore, our initial screening will focus on cytotoxicity and broad metabolic impact.
Protocol 1: Cellular Viability and Cytotoxicity Assessment
Causality: The primary objective is to determine the concentration range at which this compound exerts biological effects without inducing widespread cell death. This is critical for interpreting data from subsequent, more sensitive assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of living cells, serving as a reliable proxy for viability.
Step-by-Step Methodology:
-
Cell Culture: Seed a panel of cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK293) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM). Include a well-characterized cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the cell culture medium with medium containing the prepared compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ (half-maximal inhibitory concentration).
Diagram 1: Cytotoxicity Assessment Workflow
Caption: Standard workflow for determining compound IC₅₀ using the MTT assay.
Phase 2: Mechanistic Investigation – From Phenotype to Pathway
Expertise & Experience: With a non-toxic concentration range established, the next logical step is to investigate how the compound might be affecting the cells. Given the structural relationship to propionic acid, a known modulator of cellular metabolism that can act via G-protein coupled receptors (GPCRs), a hypothesis-driven approach is warranted. We will therefore probe for effects on major metabolic pathways and GPCR signaling.
Protocol 2: Real-Time Metabolic Profiling (Extracellular Flux Analysis)
Causality: To gain insight into the compound's effect on cellular energy production, we will simultaneously measure the two major metabolic pathways: mitochondrial respiration (via the Oxygen Consumption Rate, OCR) and glycolysis (via the Extracellular Acidification Rate, ECAR). This provides a dynamic snapshot of the cell's metabolic phenotype.
Step-by-Step Methodology:
-
Cell Culture: Seed cells onto a Seahorse XF cell culture microplate at an optimized density.
-
Treatment: Treat cells with a non-toxic concentration of this compound (e.g., the IC₂₀ value from the MTT assay) for a relevant duration (e.g., 24 hours). Include a vehicle control, a known glycolysis inhibitor (e.g., 2-Deoxy-D-glucose), and a mitochondrial complex I inhibitor (e.g., Rotenone) as comparators.
-
Assay Preparation: On the day of the assay, replace the culture medium with unbuffered Seahorse XF base medium.
-
Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting:
-
Oligomycin: To inhibit ATP synthase.
-
FCCP: To uncouple the proton gradient and induce maximal respiration.
-
Rotenone/Antimycin A: To shut down mitochondrial respiration completely.
-
-
Data Acquisition: The Seahorse XF Analyzer measures OCR and ECAR in real-time.
-
Analysis: Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and basal glycolysis.
Table 1: Comparative Data Presentation for Metabolic Profiling
| Compound | Concentration | Basal OCR (% of Control) | Basal ECAR (% of Control) | Metabolic Phenotype Shift |
| This compound | IC₂₀ | Experimental Data | Experimental Data | e.g., Quiescent, Glycolytic, Energetic |
| 2-Deoxy-D-glucose (2-DG) | 50 mM | Expected: Increase | Expected: Decrease | Shift towards Oxidative Phosphorylation |
| Rotenone | 1 µM | Expected: Decrease | Expected: Increase | Shift towards Glycolysis |
Protocol 3: G-Protein Coupled Receptor (GPCR) Activation Screening
Causality: Many GPCRs signal through the release of intracellular calcium stores. A fluorescent calcium flux assay is a high-throughput method to screen for compound activity at a wide range of these receptors.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line engineered to express a panel of GPCRs and a calcium-sensitive fluorescent reporter (e.g., Fluo-4). Plate cells in a 384-well plate.
-
Dye Loading: Load cells with the calcium-sensitive dye.
-
Compound Addition: Use an automated liquid handler to add this compound at various concentrations.
-
Data Acquisition: A fluorescent plate reader (e.g., FLIPR or FlexStation) measures the change in fluorescence intensity over time, immediately following compound addition.
-
Analysis: An increase in fluorescence indicates a release of intracellular calcium, suggesting activation of a GPCR in the panel.
Diagram 2: Simplified GPCR Calcium Signaling Pathway
Caption: Gq-coupled GPCR signaling cascade leading to calcium release.
Phase 3: Definitive Target Identification and Validation
Expertise & Experience: While hypothesis-driven assays are powerful, they can be biased. The gold standard for modern drug discovery is an unbiased approach to identify the direct molecular target(s) of a compound within the native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique based on the principle of ligand-induced thermal stabilization.[2][3]
Protocol 4: Unbiased Target Identification via CETSA-MS
Causality: The binding of a small molecule to its protein target often increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, we can identify proteins that are stabilized specifically in the presence of our compound.[4][5]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 64°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction via centrifugation.
-
Sample Preparation for MS: Prepare the soluble protein samples for proteomic analysis (e.g., reduction, alkylation, and tryptic digestion).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of thousands of proteins at each temperature point. Identify proteins that show a significant thermal shift (i.e., remain soluble at higher temperatures) in the drug-treated samples compared to the vehicle control. These are the candidate targets.
Diagram 3: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for unbiased target discovery using CETSA-MS.
Trustworthiness: A critical final step is target validation. Any candidate protein identified via CETSA-MS must be validated using an orthogonal method, such as a direct binding assay with the purified protein (e.g., Surface Plasmon Resonance) or by observing a functional consequence of target engagement in a specific enzymatic or cellular assay.
Conclusion: Building a Coherent Narrative
This structured, three-phase approach provides a comprehensive framework for the systematic evaluation of this compound. By progressing from broad phenotypic effects to specific pathway modulation and finally to direct target identification, a researcher can build a coherent and compelling narrative around the compound's mechanism of action. This strategy minimizes research bias, maximizes the value of the data generated, and provides the solid scientific foundation required for further development.
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Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vostrov, D. A. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
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MDPI. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
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MDPI. (n.d.). The Role of Androgen Receptor and Antiandrogen Therapy in Breast Cancer: A Scoping Review. [Link]
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A Researcher's Guide to Validating the Biological Effects of Novel Compounds: A Case Study on 3-(2-Furoylamino)propanoic acid
For researchers and drug development professionals, the allure of novel chemical entities is often tempered by the critical question of reproducibility. A compound's purported biological effects must be rigorously and repeatedly validated to be considered a viable candidate for further investigation. This guide provides a comprehensive framework for assessing the reproducibility of biological effects, using the sparsely documented compound, 3-(2-Furoylamino)propanoic acid, as a case study. While specific biological activities for this compound are not well-established in publicly accessible literature, we will explore hypothetical scenarios to illustrate the validation process. This guide emphasizes the importance of robust experimental design, orthogonal testing, and transparent data reporting to ensure scientific integrity.
The Challenge of a Sparsely Documented Compound
This compound (CAS 5652-37-9) is a chemical entity listed in several supplier databases.[1][2] However, a thorough review of scientific literature reveals a significant lack of peer-reviewed studies detailing its biological effects, mechanism of action, or any efforts to reproduce initial findings. This scenario is not uncommon in early-stage drug discovery, where preliminary screening hits may be identified but not yet extensively characterized.
This guide will therefore not focus on known effects of this compound, but rather use it as a template to answer the question: "If this compound were reported to have a specific biological effect, how would we rigorously validate and ensure the reproducibility of that claim?"
We will explore two hypothetical, yet common, biological activities as illustrative examples:
-
Neuroprotection: The ability to protect neurons from damage or death.
-
HIF-1α Stabilization: The inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α.[3]
Foundational Principles of Reproducibility in Preclinical Research
Before delving into specific experimental designs, it is crucial to establish the foundational principles that underpin reproducible research:
-
Orthogonal Assays: Employing multiple, distinct experimental methods that measure the same biological endpoint through different mechanisms. This minimizes the risk of artifacts or off-target effects specific to a single assay platform.
-
Positive and Negative Controls: The inclusion of well-characterized compounds or conditions that are known to produce and not produce the expected effect, respectively. This validates the assay's performance and provides a benchmark for the test compound's activity.
-
Dose-Response and Time-Course Studies: Systematically evaluating the effect of a compound across a range of concentrations and time points to establish a clear relationship between exposure and biological response.
-
Blinded Experiments: Whenever feasible, experiments should be conducted by personnel who are unaware of the treatment conditions to mitigate unconscious bias.
-
Transparent Reporting: Detailed documentation of all experimental parameters, including compound sourcing and purity, cell line authentication, passage number, and statistical methods.
Case Study 1: Validating a Claim of Neuroprotective Effects
Let us hypothesize that an initial screening study suggests that this compound protects neuronal cells from glutamate-induced excitotoxicity. A robust validation workflow would involve a multi-tiered approach, moving from in vitro to more complex systems.
Initial In Vitro Validation: A Multi-Assay Approach
The first step is to confirm the neuroprotective effect in a controlled in vitro setting using multiple, independent assays. A comprehensive approach is essential for a thorough evaluation of neuroprotective effects.[4][5][6]
Experimental Workflow for In Vitro Neuroprotection Validation
Caption: Workflow for in vitro validation of neuroprotective effects.
Step-by-Step Protocol: LDH Release Assay
-
Cell Culture: Plate primary cortical neurons in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere and mature, pre-treat with a range of concentrations of this compound for 1-2 hours. Include a vehicle control and a positive control (e.g., a known neuroprotective agent like MK-801 for NMDA-induced toxicity).
-
Induce Toxicity: Add glutamate (e.g., 100 µM) to all wells except the negative control.
-
Incubation: Incubate for 24 hours under standard cell culture conditions.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control (maximum LDH release) and normalize to the vehicle control.
Comparative Data for Neuroprotection Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/MTS Assay | Measures mitochondrial reductase activity, an indicator of metabolically active cells. | High-throughput, inexpensive. | Can be confounded by changes in cellular metabolism. |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells with compromised membranes. | Simple, reflects irreversible cell death. | Less sensitive for early-stage apoptosis. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells) for direct visualization and quantification. | Provides single-cell resolution, visually intuitive. | Lower throughput, requires fluorescence microscopy. |
| Caspase-3 Activity Assay | Measures the activity of a key executioner caspase in the apoptotic pathway. | Specific to apoptosis, provides mechanistic insight. | May not capture non-apoptotic cell death pathways. |
Case Study 2: Validating a Claim of HIF-1α Stabilization
Let's consider a second hypothetical scenario where this compound is identified as a potential inhibitor of PHD enzymes, leading to the stabilization of HIF-1α.[3] The validation of this claim requires a different set of orthogonal assays focused on protein stabilization and downstream transcriptional activity.
Signaling Pathway of HIF-1α Regulation
Caption: Simplified HIF-1α signaling pathway under normoxia and hypoxia/PHD inhibition.
Experimental Workflow for Validating HIF-1α Stabilization
A multi-step process is required to confirm HIF-1α stabilization and its functional consequences.
-
Direct Measurement of HIF-1α Protein Levels: The most direct way to assess stabilization is to measure the accumulation of HIF-1α protein in treated cells.
-
Assessment of Downstream Gene Expression: A functional consequence of HIF-1α stabilization is the increased transcription of its target genes.
-
Reporter Assays: To specifically measure HIF-1-mediated transcriptional activity, a hypoxia response element (HRE)-driven reporter gene assay can be employed.[3]
Step-by-Step Protocol: Western Blot for HIF-1α
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293, U87) and treat with a dose-range of this compound for various time points (e.g., 2, 4, 8 hours). Include a vehicle control and a positive control (e.g., Dimethyloxalylglycine (DMOG) or CoCl2).[7]
-
Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for HIF-1α. Subsequently, probe with an appropriate secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Normalization: Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Comparative Data for HIF-1α Stabilization Assays
| Assay | Principle | Advantages | Disadvantages |
| Western Blot | Immunodetection of HIF-1α protein in cell lysates. | Direct measure of protein accumulation, provides molecular weight information. | Semi-quantitative, lower throughput. |
| ELISA | Quantitative immunoassay to measure HIF-1α concentration in cell lysates.[3] | Highly quantitative, high-throughput. | May be susceptible to antibody cross-reactivity. |
| qRT-PCR for Target Genes | Measures the mRNA levels of HIF-1 target genes (e.g., VEGF, GLUT1). | Functional readout of HIF-1 activity, highly sensitive. | Indirect measure of protein stabilization, mRNA levels may not always correlate with protein levels. |
| HRE-Luciferase Reporter Assay | Measures light output from a luciferase gene under the control of an HRE promoter.[3] | Direct measure of HIF-1 transcriptional activity, high-throughput. | Relies on plasmid transfection, which can introduce variability. |
Conclusion and Recommendations
The reproducibility of biological effects is the cornerstone of credible scientific research and successful drug development. In the case of a sparsely documented compound like this compound, it is not the initial observation but the rigorous, multi-faceted validation that determines its scientific value.
We recommend a phased approach to validation:
-
Phase 1: Confirmation with Orthogonal Assays: Begin with at least two to three distinct in vitro assays to confirm the primary biological effect.
-
Phase 2: Mechanistic Elucidation: Investigate the underlying mechanism of action to ensure the observed effect is consistent with the proposed pathway.
-
Phase 3: In Vivo or Advanced Model Testing: If in vitro reproducibility is established, progress to more complex models (e.g., co-cultures, organoids, or in vivo studies) to assess efficacy and potential liabilities.
By adhering to these principles of scientific integrity and employing a logical, multi-assay validation strategy, researchers can confidently establish the reproducibility of their findings and make informed decisions about the future of a promising compound.
References
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. Available from: [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - OUCI. Available from: [Link]
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HIF-1a stabilization response in different doses overtime; InCell ELISA... - ResearchGate. Available from: [Link]
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Real-Time Imaging of HIF-1α Stabilization and Degradation - ResearchGate. Available from: [Link]
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Pharmacologic stabilization of HIF-1α increases hematopoietic stem cell quiescence in vivo and accelerates blood recovery after severe irradiation - PubMed. Available from: [Link]
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496913-99-6,2-Isopentyl-1,3-dioxoisoindoline-5-carboxylic Acid-AccelaChem. Available from: [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-(2-Furoylamino)propanoic acid
This guide provides a comprehensive framework for the safe and compliant disposal of 3-(2-Furoylamino)propanoic acid. As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of a chemical, ensuring the safety of our colleagues and the protection of our environment. This document is structured to provide a logical, step-by-step decision-making process, grounded in established safety protocols and regulatory standards.
Disclaimer: The disposal pathway for any chemical is dictated by its specific hazardous properties as defined by regulatory bodies like the U.S. Environmental Protection Agency (EPA). While this guide is built on established principles of chemical waste management, the definitive source for hazard information is the Safety Data Sheet (SDS) provided by the manufacturer of your specific lot of this compound. Always locate and consult the SDS before proceeding with any handling or disposal steps.
Part 1: Hazard Characterization - The Foundational Step
The first and most critical step is to understand the specific hazards associated with this compound. The chemical structure, featuring a propanoic acid moiety, suggests corrosive properties. However, other toxicological or reactive characteristics must be identified from the SDS.
Consulting the Safety Data Sheet (SDS)
Locate the SDS that accompanied your chemical purchase. Pay close attention to the following sections:
-
Section 2: Hazards Identification: This section provides a summary of the chemical's hazards and the required label elements (e.g., pictograms, signal words).
-
Section 12: Ecological Information: This provides data on ecotoxicity, which can influence disposal decisions.
-
Section 13: Disposal Considerations: This section gives specific guidance from the manufacturer on appropriate disposal methods.
Based on the SDS, you will classify the waste. According to the EPA's Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits certain "characteristics".[1][2]
Potential Hazard Classification Summary
Use the table below to guide your assessment of the SDS. This table outlines potential hazards and their corresponding EPA waste codes, which are crucial for proper labeling and disposal.
| Hazard Characteristic | Description | Potential EPA Code | Check SDS Section 2 For... |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or corrodes steel.[2] Given the propanoic acid structure, this is a likely characteristic. | D002 | Phrases like "Causes severe skin burns and eye damage," "Corrosive," or a pH value in the acidic range. |
| Toxicity | Harmful if ingested or absorbed and can leach into groundwater.[2] The toxicity of this specific compound must be verified. | D004-D043 (If specific contaminants are present above regulatory levels) | Phrases like "Toxic," "Harmful if swallowed," or specific organ toxicity warnings. |
| Reactivity | Unstable, may react violently with water, or can generate toxic gases.[3] | D003 | Phrases like "Reacts violently with water," "May form explosive peroxides." |
| Ignitability | A liquid with a flash point below 140°F (60°C).[3] | D001 | Phrases like "Flammable liquid and vapor." |
| Listed Waste (P or U-List) | Discarded commercial chemical products deemed toxic (U-List) or acutely toxic (P-List).[3][4] | Varies (Pxxx or Uxxx) | If the compound is listed by name in 40 CFR section 261.33.[2] |
Part 2: The Disposal Decision Workflow
Once you have characterized the hazards using the SDS, follow this workflow to determine the correct disposal path. This process ensures that waste is properly segregated, contained, and managed according to regulatory standards.
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A Researcher's Guide to the Safe Handling of 3-(2-Furoylamino)propanoic Acid
For professionals engaged in the nuanced landscape of drug development and scientific research, the imperative of laboratory safety cannot be overstated. The introduction of any new chemical entity into the laboratory workflow necessitates a thorough evaluation of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(2-Furoylamino)propanoic acid (CAS 5652-37-9), a compound of interest in various research applications.
Hazard Analysis: A Synthesis of Functional Group Toxicology
The potential hazards of this compound are best understood by examining its structural components:
-
Propanoic Acid Moiety: Propanoic acid is a corrosive substance that can cause severe skin burns and eye damage.[2][3] Vapors can lead to respiratory irritation.[2] It is also a flammable liquid.[3][4]
-
Furan Ring: Furan and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[5] A significant, and often overlooked, hazard is the potential for furan-containing compounds to form explosive peroxides when exposed to air and light.[5]
-
Amide Linkage: While amides are generally less reactive than their corresponding carboxylic acids, the overall hazard profile of the molecule is dictated by the more reactive furan and carboxylic acid groups.
Based on this composite analysis, this compound should be handled as a substance that is potentially corrosive, toxic, and capable of forming explosive peroxides.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to ensure researcher safety. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory at all times.[6] A full-face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a risk of splashing.[6] This provides comprehensive protection against corrosive splashes to the eyes and face.[6] |
| Skin Protection | A flame-resistant lab coat must be worn and fully fastened. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids.[6][7] Gloves should be inspected before each use and changed immediately if contaminated. For prolonged work, consider double-gloving. |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required.[6] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][9] It should be kept separate from oxidizing agents and strong bases.[2][8] To mitigate the risk of peroxide formation, store the container tightly sealed and protected from light.
Weighing and Solution Preparation
-
Fume Hood: Conduct all weighing and solution preparation inside a certified chemical fume hood.
-
Static Control: Take precautionary measures against static discharge, especially when handling the powdered form of the compound.[9]
-
Dispensing: Use a spatula to transfer the solid. Avoid creating dust.
-
Dissolution: When dissolving, add the solid to the solvent slowly. Be aware of the potential for an exothermic reaction.
Experimental Use
-
Containment: Ensure all experimental procedures are performed in a well-contained manner, preferably within a fume hood.
-
Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible. Ensure a spill kit appropriate for corrosive and flammable materials is available.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.
-
Waste Segregation: Do not dispose of this compound or its waste down the drain.[5][10]
-
Hazardous Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[5][11] The container should be compatible with organic solvents and acids.[5]
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Quantitative Data Summary
While specific toxicological data for this compound is unavailable, the following table provides data for related compounds to offer a contextual understanding of potential hazards.
| Property | Propionic Acid | Furan |
| CAS Number | 79-09-4 | 110-00-9 |
| Molecular Formula | C₃H₆O₂ | C₄H₄O |
| Flash Point | 51 °C | -36 °C |
| Boiling Point | 141 °C | 31.3 °C |
| Hazards | Flammable, Corrosive, Respiratory Irritant[3] | Highly Flammable, Toxic, Eye Irritant, Potential Peroxide Former[5][8] |
References
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- ChemicalBook. (n.d.). Furan - Safety Data Sheet.
- Safety Data Sheet. (2019, October 10). Hysol 6510.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
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- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Chemos GmbH&Co.KG. (2019, April 18). Safety Data Sheet: Furan-d4.
- Organic Syntheses. (n.d.). Furan.
- Sigma-Aldrich. (2025, November 7). Safety Data Sheet: 3-(Dimethylamino)propionic acid hydrochloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Propynoic acid.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Penta chemicals. (2025, July 8). Propionic acid.
- MSDS of 3-Phenylamino-propionic acid. (n.d.).
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- Fisher Science Education. (2015, March 19). Propionic Acid - Safety Data Sheet.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
